4-(1-Pyrrolidinylmethyl)-4-piperidinol
Description
BenchChem offers high-quality 4-(1-Pyrrolidinylmethyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrrolidinylmethyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDUDGJCYNUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651016 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942031-83-6 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Pyrrolidinylmethyl)-4-piperidinol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a heterocyclic compound featuring a piperidinol core functionalized with a pyrrolidinylmethyl substituent. This unique structural arrangement holds significant promise as a versatile scaffold in medicinal chemistry and drug discovery. The presence of a tertiary amine, a hydroxyl group, and two distinct saturated nitrogen-containing rings provides a rich pharmacophore that can be exploited for developing novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, expected spectroscopic characteristics, and prospective applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.
Introduction and Structural Elucidation
4-(1-Pyrrolidinylmethyl)-4-piperidinol is characterized by a piperidine ring bearing a hydroxyl group and a pyrrolidinylmethyl group at the C4 position. It is crucial to distinguish this molecule from the structurally related but distinct compound, 4-(1-pyrrolidinyl)piperidine, which lacks the methylene bridge and the hydroxyl group. The presence of these additional functionalities in 4-(1-Pyrrolidinylmethyl)-4-piperidinol significantly influences its physicochemical properties and potential biological activities.
The core structure combines the rigidity of the piperidine ring with the flexibility of the pyrrolidinylmethyl side chain. The tertiary amino groups and the hydroxyl moiety can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition by biological targets.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, its physicochemical properties have been predicted using computational models. These predictions offer valuable approximations for guiding experimental design and assessing the compound's drug-like properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H20N2O | |
| Molecular Weight | 184.28 g/mol | |
| pKa | ~9.5 (piperidine N), ~10.5 (pyrrolidine N) | The basicity of the two nitrogen atoms is expected to be different due to their chemical environments. |
| LogP | ~1.5 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms, one oxygen atom) | |
| Solubility | Predicted to be soluble in polar organic solvents and moderately soluble in water. Solubility is pH-dependent. |
Synthesis Strategies
While specific literature on the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is scarce, plausible synthetic routes can be devised based on established organic chemistry principles. The piperidin-4-one scaffold serves as a versatile starting material for the synthesis of various 4-substituted piperidine derivatives.[1][2]
Proposed Synthetic Pathway 1: Mannich Reaction and Reduction
A straightforward approach involves a three-component Mannich reaction using piperidin-4-one, formaldehyde, and pyrrolidine. This would be followed by a selective reduction of the resulting ketone.
Caption: Proposed Synthesis via Grignard-type Addition.
Experimental Considerations:
-
Grignard Reagent Preparation: The pyrrolidinylmethyl Grignard reagent can be prepared from the corresponding chloromethylpyrrolidine and magnesium turnings in an ethereal solvent.
-
Reaction Conditions: The Grignard reaction must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent.
-
Deprotection: The choice of deprotection conditions will depend on the nature of the N-protecting group used.
Spectroscopic Analysis (Expected Characteristics)
Predicting the spectroscopic features of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is essential for its characterization upon synthesis.
¹H NMR Spectroscopy
-
Piperidine Protons: The protons on the piperidine ring are expected to appear as complex multiplets in the region of 1.5-3.0 ppm.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will likely show multiplets around 1.8 ppm and 2.5-2.8 ppm.
-
Methylene Bridge Protons: A singlet is expected for the methylene protons connecting the two rings, likely in the range of 2.3-2.6 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Piperidine Carbons: Signals for the piperidine carbons are expected in the range of 30-65 ppm. The carbon bearing the hydroxyl and pyrrolidinylmethyl groups (C4) would appear around 70 ppm.
-
Pyrrolidine Carbons: The carbons of the pyrrolidine ring should resonate in the region of 23-55 ppm.
-
Methylene Bridge Carbon: A signal for the methylene carbon is anticipated around 60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibrations of the tertiary amines are expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184. Key fragmentation patterns would likely involve the loss of a hydroxyl group, the pyrrolidinylmethyl side chain, or cleavage of the piperidine ring.
Potential Applications in Drug Discovery
The structural motifs present in 4-(1-Pyrrolidinylmethyl)-4-piperidinol are found in numerous biologically active compounds. The piperidine scaffold is a common feature in many CNS-active drugs, while the pyrrolidine ring is another privileged structure in medicinal chemistry. [3]
Caption: Pharmacophoric Features of the Scaffold.
The combination of these features suggests that derivatives of 4-(1-Pyrrolidinylmethyl)-4-piperidinol could be explored for a variety of therapeutic targets, including:
-
Central Nervous System (CNS) Disorders: The piperidine core is a well-established pharmacophore for targeting CNS receptors.
-
Antimicrobial Agents: The presence of multiple nitrogen atoms and the potential for derivatization could lead to compounds with antibacterial or antifungal activity. [1]* Oncology: Pyrrolidine and piperidine derivatives have been investigated as anticancer agents.
Safe Handling and Storage
Given the presence of tertiary amine functional groups, 4-(1-Pyrrolidinylmethyl)-4-piperidinol is expected to be a basic and potentially corrosive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Conclusion
4-(1-Pyrrolidinylmethyl)-4-piperidinol represents a promising yet underexplored chemical entity with significant potential in drug discovery. Its unique combination of structural features makes it an attractive scaffold for the synthesis of diverse chemical libraries. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. Further research into this molecule and its derivatives is warranted to unlock its full therapeutic potential.
References
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Methyl-4-piperidinol. National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]
-
PubChem. 4-Piperidone. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. 4-Piperidinol, 1-(phenylmethyl)-. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127–1133. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]
-
Ammirati, M. J., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & medicinal chemistry letters, 19(7), 2054–2057. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
Chemsrc. (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a heterocyclic scaffold with potential applications in medicinal chemistry. As a novel compound, its unambiguous characterization is paramount for drug development, patentability, and regulatory submission. This document eschews a rigid template, instead presenting a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, providing detailed, self-validating protocols and interpretation strategies designed for researchers and scientists. The narrative emphasizes a holistic approach, demonstrating how data from multiple analytical techniques are synthesized to build an unassailable structural proof, moving from molecular formula confirmation to the precise mapping of atomic connectivity.
Introduction to the Target Scaffold
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a tertiary amine containing a piperidinol core functionalized at the C4 position with a pyrrolidinylmethyl group. This unique architecture, featuring a quaternary carbon and multiple heteroatoms, presents an interesting challenge for structural analysis. The absence of this specific molecule in major chemical databases necessitates a de novo elucidation. Its constituent motifs—piperidine and pyrrolidine—are prevalent in a vast number of biologically active compounds and approved drugs, making this scaffold a person of interest for synthetic and medicinal chemists.[1][2]
The primary objective of this guide is to establish an irrefutable structural identity for the molecule, ensuring that its biological activity can be confidently attributed to the correct chemical entity.
Molecular Structure:
Figure 1. Proposed structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Predicted Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Key Features | Tertiary alcohol, two tertiary amines |
The Integrated Spectroscopic Strategy: A Self-Validating Workflow
The structure elucidation of an unknown compound is not a linear process but a synergistic one, where each piece of data validates the others. Our strategy begins with techniques that provide broad, foundational information (MS and IR) and progressively moves to the high-resolution, definitive technique (NMR). This workflow ensures that by the time we analyze complex 2D NMR spectra, we have already confirmed the molecular formula and the presence of key functional groups, minimizing ambiguity and preventing misinterpretation.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Causality: We begin with Mass Spectrometry to answer the most fundamental question: "What is the molecular weight?". For a polar, non-volatile molecule like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. This provides immediate confirmation of the molecular formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water, with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the primary ion of interest to induce fragmentation and gain structural insights.[3]
Expected Data and Interpretation
The primary goal is to observe the [M+H]⁺ ion and match its accurate mass to the theoretical value for C₁₀H₂₁N₂O⁺.
| Data Point | Expected Value | Interpretation & Significance |
| [M+H]⁺ (Accurate Mass) | m/z 185.1648 | Confirms the molecular formula C₁₀H₂₀N₂O. The high resolution distinguishes it from other potential elemental compositions. |
| Fragment 1 (MS/MS) | m/z 167.1543 | Corresponds to the loss of H₂O ([M+H-H₂O]⁺), a characteristic fragmentation for tertiary alcohols.[4] This is strong evidence for the -OH group. |
| Fragment 2 (MS/MS) | m/z 98.0964 | Corresponds to the pyrrolidinylmethyl cation [C₆H₁₂N]⁺, resulting from cleavage of the C4-CH₂ bond. This helps confirm the connection between the two ring systems. |
| Fragment 3 (MS/MS) | m/z 84.0808 | Corresponds to the pyrrolidine cation [C₅H₁₀N]⁺, a common fragment from the pyrrolidinylmethyl moiety. |
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: While MS confirms the elemental formula, IR spectroscopy provides rapid, non-destructive confirmation of the functional groups present. The "causality" here is simple: molecular bonds vibrate at specific, quantifiable frequencies. By identifying these frequencies, we validate the presence of the alcohol (-OH) and aliphatic amine (C-N) functionalities, and critically, the absence of others (like carbonyls or N-H bonds).
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Data and Interpretation
The IR spectrum provides a molecular "fingerprint" that should align with the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Significance |
| ~3400 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[5][6] |
| 2950-2800 (strong) | Aliphatic C-H stretch | Indicates the presence of the CH₂ groups in the piperidine and pyrrolidine rings. |
| ~1450 | C-H bend | Further confirmation of the aliphatic backbone. |
| 1200-1050 (medium) | C-N stretch & C-O stretch | The presence of bands in this region is consistent with tertiary amines and a tertiary alcohol.[7] |
| Absence of bands ~1700 | N/A | No C=O (carbonyl) group is present. |
| Absence of bands ~3300 (sharp) | N/A | No N-H bonds are present, confirming both nitrogen atoms are tertiary.[8] |
Nuclear Magnetic Resonance: The Definitive Structural Map
Expertise & Causality: NMR is the cornerstone of structure elucidation. It provides a detailed map of the carbon and hydrogen framework. The logic is to first identify all unique proton and carbon environments (1D NMR), then connect them piece by piece using 2D correlation experiments. COSY connects adjacent protons, HSQC links protons to their directly attached carbons, and the crucial HMBC experiment reveals long-range (2-3 bond) H-C correlations, allowing us to stitch the entire molecular puzzle together.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
2D NMR Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to capture key correlations.
Predicted ¹H and ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on the known effects of adjacent electronegative atoms (N, O) and the overall molecular geometry.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (from Protons at this Position) |
| Piperidine C2, C6 | ~45-50 | ~2.6-2.8 | m | C3/C5, C4 |
| Piperidine C3, C5 | ~25-30 | ~1.5-1.7 | m | C2/C6, C4 |
| Piperidine C4 | ~70-75 (Quaternary) | N/A | N/A | N/A |
| Methylene (-CH₂-) | ~60-65 | ~2.5 (s, 2H) | s | C4 (Piperidine), C2'/C5' (Pyrrolidine) |
| Pyrrolidine C2', C5' | ~55-60 | ~2.7-2.9 | m | Methylene C, C3'/C4' |
| Pyrrolidine C3', C4' | ~20-25 | ~1.8-2.0 | m | C2'/C5' |
| Hydroxyl (-OH) | N/A | ~2-4 (broad s, 1H) | br s | C4, Methylene C |
Connecting the Pieces with 2D NMR
-
COSY: Will show correlations between H2/H3 and H5/H6 in the piperidine ring, and between H2'/H3' and H4'/H5' in the pyrrolidine ring, confirming the integrity of each ring system.
-
HSQC: Will unambiguously link each proton signal to its corresponding carbon signal listed in the table above.
-
HMBC (The Final Proof): This experiment provides the critical links between the molecular fragments. The causality is clear: if a proton is 2 or 3 bonds away from a carbon, a correlation will appear, proving their proximity in the structure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Starting Materials
This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a valuable building block in medicinal chemistry. We will delve into the strategic considerations for the synthesis of the core piperidine structure and the subsequent introduction of the pyrrolidinylmethyl moiety, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-(1-Pyrrolidinylmethyl)-4-piperidinol Scaffold
The 4-(1-Pyrrolidinylmethyl)-4-piperidinol structure is a key pharmacophore found in a variety of biologically active compounds. The piperidine ring is a ubiquitous feature in many natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties.[1] The tertiary alcohol at the 4-position and the appended pyrrolidinylmethyl group at the same carbon create a unique three-dimensional architecture that can facilitate specific interactions with biological targets. Understanding the efficient synthesis of this scaffold and its precursors is therefore of paramount importance in the discovery and development of new therapeutics.
Strategic Approaches to the Piperidine Core: Synthesis of 4-Piperidone
The cornerstone of the synthesis of our target molecule is the preparation of a suitable 4-piperidone intermediate. Two classical and robust methods for the construction of the 4-piperidone ring are the Mannich condensation and the Dieckmann condensation. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
The Mannich Reaction: A Convergent Approach
The Mannich reaction is a powerful tool for the formation of β-amino carbonyl compounds, known as Mannich bases.[2] For the synthesis of substituted 4-piperidones, a double Mannich reaction is employed, condensing an enolizable ketone, an aldehyde, and a primary amine or ammonia.[1][3]
Causality Behind Experimental Choices: This one-pot, multi-component reaction is highly convergent, meaning it builds complexity rapidly from simple, readily available starting materials. The use of ammonium acetate provides the nitrogen source in situ. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the necessary iminium ion and enol intermediates.
Caption: Mannich condensation for 4-piperidone synthesis.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [1]
-
Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol in a round-bottom flask.
-
To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).
-
Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
Add 30 ml of concentrated HCl. The precipitated hydrochloride salt will form.
-
Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5).
-
To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong aqueous ammonia solution.
-
Separate the aqueous layer, and recrystallize the crude product from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.
| Reactant | Molar Equiv. | Purpose |
| Ammonium Acetate | 1.0 | Source of ammonia for the piperidine ring |
| Substituted Aldehyde | 1.0 | Forms one of the aryl substituents at C2/C6 |
| Benzaldehyde | 1.0 | Forms the other aryl substituent at C2/C6 |
| Ethyl Methyl Ketone | 1.0 | Provides the carbon backbone of the piperidine ring |
The Dieckmann Condensation: A Stepwise Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3] This method offers a more controlled, albeit longer, route to the 4-piperidone core.
Causality Behind Experimental Choices: This pathway allows for greater control over the substitution pattern on the piperidine ring. The initial Michael addition to an acrylate ester builds the linear precursor. The use of a strong base, such as sodium metal in toluene, is crucial for the intramolecular cyclization.[4] Subsequent acidic hydrolysis and decarboxylation are standard procedures to remove the ester group and yield the desired ketone.
Caption: Dieckmann condensation pathway to N-benzyl-4-piperidone.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation [4]
-
Michael Addition: Dissolve benzylamine and methyl acrylate in methanol and stir at room temperature. After the reaction is complete, remove the methanol under reduced pressure to obtain the intermediate diester.
-
Dieckmann Condensation: Dissolve the diester intermediate and sodium metal in toluene. Heat the mixture at high temperature to effect the Dieckmann condensation, yielding the β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: Treat the β-keto ester with concentrated hydrochloric acid and heat to induce hydrolysis and decarboxylation, affording crude 1-benzyl-4-piperidone hydrochloride.
-
Purification: Recrystallize the crude product from an ethanol solution to obtain pure 1-benzyl-4-piperidone hydrochloride.
Synthesis of 4-Piperidinol
The conversion of 4-piperidone to 4-piperidinol is a straightforward reduction of the ketone functionality.
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature.
Experimental Protocol: Reduction of N-Benzyl-4-piperidone
-
Dissolve N-benzyl-4-piperidone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidinol.
Introduction of the Pyrrolidinylmethyl Moiety
The final and key step is the introduction of the pyrrolidinylmethyl group at the 4-position of the piperidine ring. This can be achieved through a Mannich-type reaction with 4-piperidone or by alkylation of 4-piperidinol.
One-Pot Mannich-Type Reaction
This is an efficient method that combines 4-piperidone, pyrrolidine, and formaldehyde in a one-pot reaction to directly form 4-(1-pyrrolidinylmethyl)-4-piperidone, which can then be reduced to the target alcohol.
Causality Behind Experimental Choices: This reaction proceeds through the in-situ formation of an Eschenmoser's salt-like iminium ion from pyrrolidine and formaldehyde.[2] The enol or enolate of 4-piperidone then acts as a nucleophile, attacking the iminium ion to form the C-C bond. The reaction is typically carried out under mild conditions.
Caption: Final coupling and reduction to the target molecule.
Experimental Protocol: Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
-
To a solution of N-protected 4-piperidone and pyrrolidine in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the intermediate 4-(1-pyrrolidinylmethyl)-4-piperidone.
-
Reduce the ketone functionality of the intermediate as described in Section 3 to yield the final product, 4-(1-pyrrolidinylmethyl)-4-piperidinol.
-
If an N-benzyl protecting group was used, it can be removed by catalytic hydrogenation.
Alkylation of 4-Piperidinol
An alternative route involves the alkylation of the pre-formed 4-piperidinol. This requires the synthesis of a reactive pyrrolidinylmethyl electrophile, such as 1-(chloromethyl)pyrrolidine.
Causality Behind Experimental Choices: This stepwise approach can sometimes offer better control and purification of intermediates. The synthesis of 1-(chloromethyl)pyrrolidine can be achieved by reacting pyrrolidine with formaldehyde and a chlorinating agent like thionyl chloride. The subsequent alkylation of the hydroxyl group of 4-piperidinol would proceed via a Williamson ether synthesis-type mechanism, although C-alkylation at the 4-position is also possible under specific conditions.
| Synthetic Route | Advantages | Disadvantages |
| Mannich Reaction | Convergent, one-pot, high atom economy | Can sometimes lead to side products |
| Dieckmann Condensation | Controlled, stepwise, good for substitution pattern control | Longer reaction sequence, requires strong base |
| Final Coupling (Mannich) | Direct, efficient | Requires careful control of stoichiometry |
| Final Coupling (Alkylation) | Stepwise control | Requires synthesis of a potentially unstable alkylating agent |
Conclusion
The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol can be achieved through several viable routes. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns. The Mannich reaction offers a highly efficient and convergent approach for the construction of the core 4-piperidone, while the Dieckmann condensation provides a more controlled, albeit longer, alternative. The final introduction of the pyrrolidinylmethyl group is elegantly achieved through a second Mannich-type reaction. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important chemical scaffold.
References
- Banks, H. D. (1992). Piperidine Synthesis.
- Arulraj, R., & Parthiban, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4992.
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.
- Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359.
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry, 87(22), 15065–15076.
- CN1024791C - Process for preparing pyrrolidine derivatives and their salts. (1995).
- Forró, E., & Fülöp, F. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296.
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011).
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (2011).
- Valente, A. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Eschenmoser's salt. (2023). In Wikipedia.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
- Al-Jibori, S. A. (2013). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes.
- New Pyrrolidine Synthesis Method Revealed. (2024). China Chemistry News.
- Benohoud, M., Erkkilä, A., & Pihko, P. M. (2011). α-METHYLENATION OF ALDEHYDES. Organic Syntheses, 88, 165-175.
- da Rosa, F. A., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 86(15), 10395–10406.
- simple preparation for iminium/eschenmoser salts for the mannich. (2021). Sciencemadness Discussion Board.
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2020).
- CN110590706B - Preparation method of N-methylpyrrolidine. (2021).
- Desai, N. C., et al. (2013). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 5(3), 136-143.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known Unknowns
This document provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity, 4-(1-Pyrrolidinylmethyl)-4-piperidinol. It is critical to establish from the outset that, as of the date of this publication, there is no direct, peer-reviewed scientific literature detailing the specific pharmacological profile of this compound. Therefore, this guide adopts a structurally-driven, predictive approach. By dissecting the core molecular scaffold and its constituent functional groups, we can infer plausible biological targets and mechanisms of action based on well-established pharmacology of structurally analogous compounds. This whitepaper is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules, providing a scientifically-grounded framework for hypothesis generation and experimental design.
Molecular Deconstruction and Pharmacophoric Analysis
The structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol comprises three key pharmacophoric elements: a 4-hydroxypiperidine core, a C4-position methyl linker, and a pyrrolidinyl moiety.
-
4-Hydroxypiperidine Core: This central scaffold is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for ionic interactions with receptor sites.
-
C4-Substitution Pattern: The geminal substitution at the C4 position, with both a hydroxyl group and a pyrrolidinylmethyl group, creates a quaternary center. This structural feature can influence receptor binding and selectivity compared to simpler 4-substituted piperidines.
-
Pyrrolidinylmethyl Moiety: This tertiary amine substituent introduces an additional basic center and a lipophilic alkyl portion, which can engage in van der Waals and hydrophobic interactions within a binding pocket.
Based on this structural analysis, we will explore several high-probability molecular targets and their associated signaling pathways.
Plausible Molecular Targets and Mechanisms of Action
The piperidine scaffold is a versatile building block for ligands targeting a range of receptors and ion channels.[1] Below, we delve into the most probable mechanisms of action for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, supported by evidence from analogous structures.
Opioid Receptor Modulation: A Primary Hypothesis
A significant body of research demonstrates that 4-substituted and 4,4-disubstituted piperidines possess potent analgesic properties, often mediated by opioid receptors.[2]
Mechanistic Insights:
-
Mu (μ) and Delta (δ) Opioid Receptor Affinity: Structurally related compounds have shown high affinity for both μ- and δ-opioid receptors (MOR and DOR, respectively).[3] Depending on the nature of the substituents, these ligands can act as agonists, antagonists, or mixed agonist-antagonists.[3][4] For instance, certain 4-substituted piperidines have been developed as balanced MOR agonists and DOR antagonists, a profile that may reduce the development of tolerance to analgesia.[3][4] Fentanyl, a potent μ-opioid agonist, is a well-known example of a 4-anilidopiperidine derivative.[5]
-
Analgesic Potential: The analgesic potency of many 4,4-disubstituted piperidines has been shown to be comparable to morphine in preclinical models.[2]
Proposed Signaling Pathway:
Should 4-(1-Pyrrolidinylmethyl)-4-piperidinol act as an opioid receptor agonist, it would likely trigger the canonical G-protein coupled receptor (GPCR) signaling cascade.
Caption: Hypothesized Opioid Agonist Signaling Pathway.
Sigma (σ) Receptor Modulation: A Strong Possibility
The piperidine motif is a cornerstone in the design of ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[6]
Mechanistic Insights:
-
High-Affinity Binding: Numerous piperidine and piperazine-based compounds have been identified as high-affinity ligands for the σ1 receptor, with some acting as agonists and others as antagonists.[7][8][9]
-
Therapeutic Potential: σ1 receptor modulators are being investigated for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[6][10] The functional activity at the σ1 receptor (agonist vs. antagonist) is a critical determinant of the pharmacological outcome.[7][11]
Proposed Experimental Workflow for Target Validation:
To ascertain affinity for sigma receptors, a systematic experimental approach is necessary.
Caption: Experimental Workflow for Sigma Receptor Target Validation.
NMDA Receptor Antagonism: An Alternative Pathway
Certain piperidine derivatives have been patented and studied for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.[12]
Mechanistic Insights:
-
Subtype Selectivity: Some piperidine compounds show selectivity for the NR1/NR2B subtype of the NMDA receptor.[12] This selectivity is desirable as it may offer analgesic effects with a reduced side-effect profile compared to non-selective NMDA antagonists.[12]
-
Mechanism of Inhibition: Inhibition of NMDA receptors can be voltage-dependent or independent, and some compounds act as channel blockers.[13] Allosteric modulation is another possible mechanism.[14]
Quantitative Data from Analogous Compounds:
To provide context, the following table summarizes the binding affinities of various piperidine derivatives for different CNS targets, as reported in the literature.
| Compound Class | Target Receptor | Reported Affinity (Ki or IC50) | Reference |
| Piperidine/Piperazine Derivatives | σ1 Receptor | 3.2 nM - 434 nM | [9] |
| 4-Substituted Piperidines | μ-Opioid Receptor | 6.3 nM (Morphine for comparison) | [3] |
| 4-Substituted Piperidines | δ-Opioid Receptor | 171 nM (Morphine for comparison) | [3] |
| Diarylamidine Compounds | NMDA Receptor | 0.41 µM - 13 µM | [13] |
| Piperidine-based Ligands | Dopamine D4 Receptor | 268 nM | [6] |
Other Potential Biological Activities
While CNS activity represents the most probable mechanism of action, the piperidinol scaffold has been associated with a broader range of biological effects.
-
Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives, which are structurally related to piperidinols, have demonstrated bactericidal and fungicidal properties.[15]
-
Anti-tuberculosis Activity: A piperidinol scaffold was identified as a hit in a high-throughput screen for anti-tuberculosis compounds, although in vivo side effects were noted.[16]
-
Nematicidal and Anti-feeding Effects: Certain piperidin-4-ol derivatives have shown good nematicidal activity and anti-feeding effects in agricultural pests.[17]
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a tiered experimental approach is recommended.
Tier 1: In Vitro Receptor Binding and Functional Assays
-
Objective: To identify primary molecular targets and determine functional activity.
-
Protocol:
-
Primary Screening: Screen the compound against a broad panel of CNS receptors and ion channels (e.g., opioid, sigma, dopamine, serotonin, NMDA). This is typically done through competitive radioligand binding assays.
-
Affinity Determination (Ki): For any identified "hits," perform saturation binding experiments to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki).
-
Functional Characterization: Utilize appropriate functional assays for the identified targets.
-
For GPCRs (Opioid, Dopamine): Use assays such as GTPγS binding, cAMP accumulation, or β-arrestin recruitment to determine agonist, antagonist, or inverse agonist activity.
-
For Ion Channels (NMDA): Employ patch-clamp electrophysiology on cultured neurons or cell lines expressing the receptor to measure effects on ion currents.
-
For Sigma Receptors: Calcium mobilization assays in cells overexpressing the receptor can be used to assess functional activity.
-
-
Tier 2: In Vivo Pharmacological Profiling
-
Objective: To assess the physiological effects of the compound and correlate them with in vitro findings.
-
Protocol:
-
Analgesia Models: If opioid, sigma, or NMDA receptor activity is confirmed, evaluate the compound in models of nociceptive and neuropathic pain (e.g., tail-flick, hot-plate, von Frey filament tests).
-
Behavioral Models: Depending on the identified target, assess effects on locomotion, anxiety, and cognition to build a comprehensive CNS profile.
-
Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and CNS penetration.
-
Conclusion and Future Directions
While the precise mechanism of action of 4-(1-Pyrrolidinylmethyl)-4-piperidinol remains to be experimentally determined, its molecular architecture strongly suggests activity within the central nervous system. The 4-hydroxypiperidine core is a well-validated scaffold for targeting opioid, sigma, and NMDA receptors. The evidence presented in this guide, drawn from extensive research on analogous structures, strongly supports the hypothesis that this compound is likely to modulate one or more of these key neurological targets.
Future research should focus on the systematic in vitro and in vivo characterization outlined above. Such studies will not only elucidate the specific mechanism of this novel compound but also contribute to the broader understanding of the structure-activity relationships of 4-substituted piperidinol derivatives, a class of molecules with significant therapeutic potential.
References
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. (n.d.).
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
- US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents. (n.d.).
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 26, 2026, from [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Retrieved January 26, 2026, from [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives - J-Stage. (n.d.). Retrieved January 26, 2026, from [Link]
-
Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy μ Opioid Receptor (MOR) Agonist/δ Opioid Receptor (DOR) Antagonist Ligands - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanisms of NMDA receptor inhibition by diarylamidine compounds - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
A focus on piperidine and piperazine scaffolds - . (n.d.). Retrieved January 26, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Opioid Peptidomimetics: Leads for the Design of Bioavailable Mixed Efficacy μ Opioid Receptor (MOR) Agonist/δ Opioid Receptor (DOR) Antagonist Ligands / Journal of Medicinal Chemistry, 2013 [sci-hub.box]
- 5. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 13. Mechanisms of NMDA receptor inhibition by diarylamidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
Introduction: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrrolidinyl-Piperidinol Compounds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active agents, earning them the designation of "privileged scaffolds."[1] These structures provide a versatile three-dimensional foundation for interacting with diverse biological targets while possessing favorable physicochemical and pharmacokinetic properties. The pyrrolidinyl-piperidinol moiety, a composite of the five-membered pyrrolidine and six-membered piperidine rings, represents such a scaffold.[2][3] Its constituent heterocycles are staples in the pharmaceutical industry, present in numerous approved drugs targeting a wide array of diseases.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the biological activities associated with the pyrrolidinyl-piperidinol core. We will move beyond a simple cataloging of effects to explore the underlying mechanisms, the experimental methodologies used to validate these activities, and the structure-activity relationships that guide future drug design. As a senior application scientist, the emphasis will be on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.
Chapter 1: The Architectural Advantage of the Pyrrolidinyl-Piperidinol Core
The combination of a pyrrolidine ring and a piperidinol ring creates a unique structural motif with significant implications for drug design. Both are saturated nitrogen heterocycles, which confer several key advantages:
-
Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of these rings provide a complex, non-planar geometry. This allows for more precise and selective interactions within the binding pockets of target proteins.[6]
-
Basic Nitrogen Center: The nitrogen atom in each ring is typically basic, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a biological target. This feature is often essential for receptor engagement and can modulate properties like solubility.[1]
-
Modulation of Physicochemical Properties: The overall scaffold is a powerful tool for fine-tuning a molecule's lipophilicity (logP) and water solubility. The choice between these scaffolds can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The piperidine ring is slightly more lipophilic than the pyrrolidine ring, offering a subtle but important lever for optimization.[1]
-
Metabolic Stability: The piperidine and pyrrolidine rings are generally stable to metabolic degradation, which can enhance a drug's half-life and overall bioavailability.[4]
The fusion of these two "privileged" entities into a single pyrrolidinyl-piperidinol structure creates a larger, more complex scaffold that can span larger binding sites and present functional groups in precise spatial orientations, opening up a broad range of therapeutic possibilities.
Chapter 2: A Spectrum of Biological Activities
Compounds incorporating the pyrrolidinyl-piperidinol scaffold have demonstrated a wide range of promising biological activities, from combating infectious diseases to modulating the central nervous system.[2]
Antiviral Activity
The threat of viral pandemics necessitates a continuous search for new antiviral agents.[7] Heterocyclic compounds, including piperidine and pyrrolidine derivatives, have emerged as a promising class of inhibitors targeting various stages of the viral life cycle.[7][8][9]
Mechanism of Action: Pyrrolidinyl-piperidinol compounds can exert antiviral effects through several mechanisms:
-
Inhibition of Viral Entry: Some compounds can block the initial stages of infection, such as the attachment of the virus to host cell receptors or the fusion of viral and cellular membranes.[10]
-
Inhibition of Viral Replication: They can interfere with key viral enzymes essential for replication, such as proteases (e.g., nsp5 Mpro in coronaviruses) or polymerases.[10]
-
Disruption of Viral Assembly and Release: The final stages of the viral life cycle can also be targeted, preventing the formation of new, infectious virions.[7]
For instance, a series of N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives showed remarkable inhibitory potencies against HIV in cellular assays.[8] Similarly, other substituted piperidines have been investigated as potential agents against the influenza A/H1N1 virus.[11]
Anticancer Activity
The pyrrolidine and piperidine moieties are found in numerous compounds with potent anticancer properties.[12][13] Their derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[13][14]
Key Cellular Pathways:
-
Apoptosis Induction: These compounds can trigger the intrinsic or extrinsic apoptotic pathways by modulating key signaling molecules like caspases and proteins in the Bcl-2 family.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]
-
Signaling Pathway Modulation: Pyrrolidinyl-piperidinol derivatives can interfere with critical cancer-promoting signaling pathways such as PI3K/Akt and NF-κB.[13][14]
For example, pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors, a key target in cancer therapy.[14] Studies have consistently shown that many of these compounds exhibit selective cytotoxicity, meaning they are more toxic to cancerous cells than to normal, healthy cells.[12]
Central Nervous System (CNS) Activity
The ability to cross the blood-brain barrier and modulate neuronal targets makes this scaffold particularly valuable for treating neurodegenerative and neurological diseases.[15][16]
Therapeutic Targets:
-
Neurodegenerative Diseases: Derivatives have been investigated for Alzheimer's disease by targeting the deposition of β-amyloid peptide in the brain.[17] Others show potential in models of Parkinson's disease and secondary injuries after traumatic brain injury by activating protective cellular mechanisms, such as the synthesis of heat shock proteins.[18]
-
Analgesia: Certain 4-piperidinopiperidine derivatives have demonstrated potent analgesic effects, in some cases exceeding that of standard drugs like pethidine.[19]
-
Adrenoceptor Modulation: Novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their binding affinity for α1- and α2-adrenoceptors, showing potential as antiarrhythmic and antihypertensive agents.[20]
The table below summarizes representative biological activities for compounds containing these core scaffolds.
| Compound Class | Biological Activity | Target/Assay | Potency | Reference |
| Arylpiperazine-pyrrolidin-2-one | α1-Adrenoceptor Antagonist | Radioligand Binding Assay | pKi = 7.13 | [20] |
| 4'-Piperidinopiperidine Derivative (PP1) | Analgesic | Tail Immersion Test | Potent, persistent action at 50 mg/kg | [19] |
| N²-Piperidinyl-Purine Derivative | Anti-HIV | Cellular Assay | Not specified | [8] |
| 1,4,4-Trisubstituted Piperidine | Anti-Influenza A/H1N1 | Cellular Assay | Low µM activity | [10] |
Chapter 3: A Practical Guide to Evaluating Biological Activity
The transition from a synthesized compound to a potential drug candidate is paved with rigorous experimental validation. This section provides detailed, self-validating protocols for key assays, emphasizing the scientific reasoning behind each step.
General Experimental Workflow
A logical progression of experiments is crucial for efficient drug discovery. The workflow ensures that resources are focused on the most promising candidates, weeding out compounds that are toxic, inactive, or have undesirable properties early in the process.
Caption: High-level workflow for drug discovery and development.
In Vitro Assay: Cytotoxicity Assessment (XTT Assay)
Causality: Before assessing a compound's specific biological activity (e.g., antiviral), it is imperative to determine its inherent cytotoxicity. A compound that simply kills all cells will appear effective in many assays, leading to false-positive results. The XTT assay is a reliable colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[21][22][23] Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product, and the amount of color produced is directly proportional to the number of viable cells.[22]
Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., Vero CCL-81 for viral studies, A549 human lung cells for general toxicity) under standard conditions.[24]
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Self-Validation: Include wells for "cells only" (negative control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and form a monolayer.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrrolidinyl-piperidinol test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in a complete culture medium to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Add medium with the highest concentration of the solvent (e.g., 0.5% DMSO) to control wells to ensure the vehicle itself is not toxic.
-
Incubate for a period relevant to the primary assay (e.g., 48-72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (this typically involves mixing the XTT reagent with an electron-coupling agent).[22]
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time is critical; it must be long enough to generate a signal but short enough to remain in the linear range of the assay.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure the uniform distribution of the formazan product.
-
Measure the absorbance of the samples in a microplate spectrophotometer at 450-500 nm.[23] A reference wavelength of 650 nm is used to subtract background noise.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
In Vitro Assay: Plaque Reduction Neutralization Test (PRNT)
Causality: The PRNT is the gold-standard assay for quantifying the neutralization of an infectious virus.[25] Its principle lies in measuring the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death and destruction (cytopathic effect) in a cell monolayer.[25][26] Each plaque originates from a single infectious virus particle. By immobilizing the virus in a semi-solid overlay (e.g., agarose or methylcellulose), secondary infections are restricted to neighboring cells, resulting in discrete, countable plaques.[26] A reduction in the number of plaques in the presence of a compound indicates antiviral activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. longdom.org [longdom.org]
- 20. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 23. rndsystems.com [rndsystems.com]
- 24. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 26. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(1-pyrrolidinylmethyl)-4-piperidinol scaffold represents a compelling and synthetically accessible core structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds, with a particular focus on their modulation of opioid receptors and potential applications in pain management and neurological disorders. Detailed experimental protocols, data summaries, and pathway diagrams are included to facilitate further research and development in this area.
Introduction: The Significance of the Piperidine and Pyrrolidine Moieties
Heterocyclic compounds are fundamental building blocks in drug discovery, with piperidine and pyrrolidine rings being particularly prominent in a vast number of pharmaceuticals and bioactive natural products.[1][2] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a key pharmacophore in many centrally acting agents due to its ability to interact with various receptors and enzymes.[1][3] Similarly, the five-membered pyrrolidine ring is a versatile scaffold found in numerous alkaloids and synthetic compounds with diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
The combination of these two saturated heterocyclic rings in the 4-(1-pyrrolidinylmethyl)-4-piperidinol core creates a unique three-dimensional structure with a tertiary alcohol and a tertiary amine, providing multiple points for functionalization and interaction with biological targets. This guide will delve into the chemical and biological intricacies of this promising class of compounds.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives typically commences from a readily available piperidin-4-one precursor. A common and efficient method involves a Mannich-type reaction, which is a cornerstone of amine alkylation in organic synthesis.
General Synthetic Workflow
A generalized synthetic pathway is outlined below. This multi-step process allows for the introduction of diversity at various positions of the scaffold, enabling the exploration of structure-activity relationships.
Caption: Generalized synthetic workflow for 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a model compound, 1-benzyl-4-(1-pyrrolidinylmethyl)-4-piperidinol.
Step 1: N-Benzylation of 4-Piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq.) and benzyl bromide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzyl-4-piperidone.
Step 2: Mannich Reaction
-
To a solution of 1-benzyl-4-piperidone (1 eq.) in ethanol, add pyrrolidine (1.2 eq.) and an aqueous solution of formaldehyde (37%, 1.2 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-4-(1-pyrrolidinylmethyl)-4-oxopiperidine.
Step 3: Reduction of the Ketone
-
Dissolve the product from Step 2 in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to afford 1-benzyl-4-(1-pyrrolidinylmethyl)-4-piperidinol.
Structure-Activity Relationships (SAR)
The pharmacological activity of 4-(1-pyrrolidinylmethyl)-4-piperidinol derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidine rings.
Key Positions for Modification
Caption: Key modification points for SAR studies on the 4-(1-pyrrolidinylmethyl)-4-piperidinol scaffold.
Influence of Substituents on Opioid Receptor Activity
Research has shown that modifications to this scaffold can significantly impact binding affinity and functional activity at opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors.[6]
| Position | Modification | Observed Effect on Opioid Receptor Activity | Reference |
| Piperidine N | Small alkyl groups (e.g., methyl, ethyl) | Generally lower potency | [7] |
| Arylethyl groups (e.g., phenethyl) | Increased µ-opioid receptor (MOR) agonism | [8] | |
| Substituted benzyl groups | Can modulate selectivity between MOR and DOR | [6] | |
| Aromatic Rings (if present) | Hydroxyl groups on phenyl rings | Often enhances MOR agonist activity | [7] |
| Electron-withdrawing/donating groups | Can fine-tune potency and selectivity | [9] |
Causality Behind Experimental Choices: The introduction of a phenethyl group at the piperidine nitrogen is a common strategy in opioid chemistry, as this moiety is known to interact favorably with a hydrophobic pocket in the mu-opioid receptor, thereby enhancing agonist activity.[8] The placement of a hydroxyl group on an aromatic substituent often mimics the phenolic hydroxyl of morphine, a critical feature for MOR activation.[10]
Pharmacological Properties and Mechanism of Action
Derivatives of the 4-(1-pyrrolidinylmethyl)-4-piperidinol core have shown significant potential as modulators of the opioid system.
Opioid Receptor Modulation
Many analogs of this class act as agonists at the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[7][] MOR activation in the central nervous system leads to a cascade of intracellular events, ultimately resulting in analgesia.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. painphysicianjournal.com [painphysicianjournal.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Introduction
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a bifunctional heterocyclic compound featuring a piperidinol core and a pyrrolidinylmethyl substituent. The presence of a tertiary alcohol on the piperidine ring and two tertiary amine functionalities (one in each ring system) imparts a unique chemical character to the molecule, making it a valuable scaffold in medicinal chemistry and drug development. Its structural complexity, with two distinct saturated heterocyclic rings linked by a methylene bridge, necessitates a multi-faceted analytical approach for unambiguous characterization.
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The narrative is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Each unique chemical environment within the molecule will give rise to distinct signals in its spectra.
Caption: Molecular structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(1-Pyrrolidinylmethyl)-4-piperidinol, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Expertise & Experience: Predicting the NMR Spectrum
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Based on the functional groups present, we can predict the approximate regions where signals will appear. The piperidine and pyrrolidine rings are conformationally flexible, which can lead to complex signal multiplicities or broadened peaks, especially at room temperature.[1]
¹H NMR Predictions:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 2.0-5.0 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Piperidine Protons (-CH₂-): The four methylene groups of the piperidine ring are diastereotopic and will appear as complex multiplets. Protons closer to the nitrogen atom (positions 2 and 6) will be deshielded and are expected around 2.5-3.0 ppm. Protons at positions 3 and 5 will be more shielded, likely appearing between 1.5-2.0 ppm.
-
Methylene Bridge (-CH₂-): This singlet (or a pair of doublets if rotation is restricted) will be deshielded by the adjacent nitrogen and the C4 carbon, appearing around 2.5-2.8 ppm.
-
Pyrrolidine Protons (-CH₂-): Protons on the carbons adjacent to the nitrogen (alpha-protons) will be deshielded (around 2.6-3.0 ppm), while the beta-protons will be more shielded (around 1.7-2.2 ppm).
¹³C NMR Predictions:
-
C4 (Quaternary Carbon): This carbon, bonded to the hydroxyl group, the methylene bridge, and two other carbons, will be found significantly downfield, likely in the 65-75 ppm range.
-
Piperidine Carbons: Carbons adjacent to the nitrogen (C2, C6) are expected around 45-55 ppm. The other ring carbons (C3, C5) will be further upfield, around 25-35 ppm.
-
Methylene Bridge Carbon: This carbon, situated between a nitrogen and a quaternary carbon, is predicted to be in the 55-65 ppm range.
-
Pyrrolidine Carbons: The alpha-carbons will appear around 50-60 ppm, while the beta-carbons will be found around 20-30 ppm.
Trustworthiness: Self-Validating Protocols
A robust NMR analysis protocol ensures reproducibility and accuracy. The following workflow is designed to provide a comprehensive dataset for structural confirmation.
Caption: Predicted ESI-MS fragmentation pathways.
Key Predicted Fragments:
-
m/z 185 [M+H]⁺: The protonated molecular ion.
-
m/z 167 [M+H - H₂O]⁺: Loss of a water molecule from the tertiary alcohol is a very common fragmentation pathway. [2]* m/z 100: Resulting from cleavage of the bond between C4 and the methylene bridge, retaining the piperidinol portion.
-
m/z 84: The stable pyrrolidinylmethyl iminium cation, formed by cleavage of the C4-CH₂ bond.
Trustworthiness: Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar compounds like the topic molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Scan Mode: Acquire data in full scan mode (e.g., m/z 50-500) to detect the molecular ion and major fragments.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 185) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be used to confirm the proposed fragmentation pathways. [3]
-
Predicted MS Data Summary Table
| m/z | Proposed Identity | Significance |
| 185 | [M+H]⁺ | Confirms molecular weight |
| 167 | [M+H - H₂O]⁺ | Confirms hydroxyl group |
| 100 | [C₅H₁₀NO]⁺ | Piperidinol fragment |
| 84 | [C₅H₁₀N]⁺ | Pyrrolidinylmethyl fragment |
Conclusion
The structural elucidation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and amines), and mass spectrometry verifies the molecular weight and provides vital connectivity information through fragmentation analysis. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently characterize this and structurally related molecules, ensuring the scientific integrity required for advanced research and drug development.
References
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers. RSC Medicinal Chemistry. [Link]
-
PubChem. 1-Methyl-4-piperidinol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Chemistry LibreTexts. (2020). Spectroscopy of Amines. [Link]
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
-
MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
NIST WebBook. 4-Piperidinol, 1-(phenylmethyl)-. [Link]
-
National Institutes of Health. (2022). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. [Link]
-
ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. [Link]
-
ResearchGate. (2009). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]
-
SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
YouTube. (2021). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]
-
PubMed. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide delves into the scientific rationale and potential applications of a lesser-explored molecule: 4-(1-Pyrrolidinylmethyl)-4-piperidinol. While direct and extensive research on this specific compound is nascent, a comprehensive analysis of its structural components—the pyrrolidine and piperidinol moieties—and closely related analogues reveals a compelling case for its investigation across a spectrum of therapeutic areas. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the potential of this scaffold and provide a roadmap for its future exploration. By synthesizing existing knowledge on related compounds, we can logically infer and propose potential mechanisms of action and therapeutic utilities for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, thereby laying the groundwork for innovative research endeavors.
Molecular Architecture and Physicochemical Profile
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a heterocyclic compound featuring a piperidinol ring substituted at the 4-position with a pyrrolidinylmethyl group.
Chemical Structure:
Caption: Chemical structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
The presence of both a pyrrolidine and a piperidine ring suggests a high degree of saturation and a three-dimensional structure that can be advantageous for specific and high-affinity interactions with biological targets. The hydroxyl group on the piperidine ring and the tertiary amine in the pyrrolidine moiety introduce polarity and the potential for hydrogen bonding, which are critical for molecular recognition by enzymes and receptors.
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H20N2O | - |
| Molecular Weight | 184.28 g/mol | - |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: These properties are computationally predicted and await experimental verification.
The Rationale for Therapeutic Potential: Insights from Structural Analogs
The therapeutic potential of 4-(1-Pyrrolidinylmethyl)-4-piperidinol can be inferred from the well-documented biological activities of its core scaffolds: pyrrolidine and piperidine.
The Versatile Pyrrolidine Ring
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer and Antiviral Activity: The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise orientation of functional groups to interact with biological targets.[3]
-
Neurological and Psychiatric Disorders: The pyrrolidine scaffold is a key component of drugs targeting the central nervous system, including nootropics and anticonvulsants.[1]
-
Antibacterial and Antifungal Properties: Many natural and synthetic pyrrolidine-containing compounds exhibit potent antimicrobial effects.[2]
The Pharmacologically Significant Piperidine Moiety
The piperidine ring is another cornerstone of drug design, present in over a fifth of all small-molecule pharmaceuticals.[4][5] Its derivatives are known for a wide array of therapeutic applications:
-
Analgesia: The piperidine scaffold is central to the structure of many potent opioid analgesics.[5][6]
-
Antipsychotic and Antihistaminic Effects: Many successful drugs for treating psychosis and allergies incorporate the piperidine ring.
-
Enzyme Inhibition: Substituted piperidines have been developed as potent and selective inhibitors of various enzymes.
The fusion of these two pharmacologically active moieties in 4-(1-Pyrrolidinylmethyl)-4-piperidinol suggests a high probability of novel and potentially synergistic biological activities.
Potential Therapeutic Applications: A Mechanistic Exploration
Based on the activities of related compounds, we can hypothesize several therapeutic applications for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Analgesia
Mechanistic Rationale: A study on derivatives of the closely related compound, 4-(1-pyrrolidinyl)piperidine, demonstrated significant analgesic activity.[7] These compounds, bearing a phenacyl moiety, were evaluated using the tail-flick method and showed promising results.[7] The structural similarity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol to known piperidine-based analgesics further supports its potential in pain management.[6] The tertiary amine and hydroxyl group could potentially interact with opioid or other pain-related receptors.
Proposed Experimental Workflow for Analgesic Activity Screening:
Caption: Workflow for assessing analgesic potential.
Antimicrobial and Antifungal Activity
Mechanistic Rationale: Piperidin-4-one derivatives, the oxidized precursors to piperidinols, have been reported to possess significant antibacterial and antifungal properties.[8] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. The pyrrolidine moiety is also a common feature in antimicrobial agents, potentially inhibiting bacterial protein synthesis.[2] The combined presence of these two scaffolds in the target molecule suggests a strong possibility of antimicrobial efficacy.
Hypothetical Screening Protocol for Antimicrobial Activity:
A standard broth microdilution method could be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Preparation of Stock Solution: Dissolve 4-(1-Pyrrolidinylmethyl)-4-piperidinol in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Potential
Mechanistic Rationale: The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer activity.[1][3] These compounds can act through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. Piperidine derivatives have also been investigated as anticancer agents.[5][9] The specific substitution pattern of 4-(1-Pyrrolidinylmethyl)-4-piperidinol may allow it to selectively target cancer cell signaling pathways.
Proposed Anticancer Screening Cascade:
Caption: A tiered approach to evaluating anticancer activity.
Antidiabetic Potential
Mechanistic Rationale: Research on 4-(1-Pyrrolidinyl)Piperidine and its derivatives has shown an effect on plasma glucose levels in normal rats, suggesting a potential role in glucose metabolism.[10] While the exact mechanism was not elucidated, it opens an avenue for investigating 4-(1-Pyrrolidinylmethyl)-4-piperidinol as a potential modulator of glucose homeostasis.
Proposed Synthesis and Characterization
A plausible synthetic route to 4-(1-Pyrrolidinylmethyl)-4-piperidinol could involve a reductive amination reaction.
Hypothetical Synthesis Protocol:
-
Reaction Setup: To a solution of 4-oxo-piperidine (1 equivalent) and pyrrolidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in portions at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Future Directions and Conclusion
The structural features of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, combined with the extensive pharmacological data on its constituent pyrrolidine and piperidinol moieties and their derivatives, strongly suggest its potential as a versatile therapeutic agent. The proposed applications in analgesia, antimicrobial therapy, oncology, and metabolic disorders are based on sound scientific precedent and warrant further investigation.
This technical guide provides a foundational framework for initiating research into this promising molecule. The proposed experimental workflows and synthetic strategies offer a starting point for its systematic evaluation. As with any novel compound, extensive preclinical studies, including in vitro and in vivo pharmacology, toxicology, and ADME profiling, will be essential to fully elucidate its therapeutic potential and safety profile. The exploration of 4-(1-Pyrrolidinylmethyl)-4-piperidinol and its derivatives could lead to the discovery of a new class of drugs with significant clinical impact.
References
-
Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Poyraz, S., Dondas, H. A., Ulger, M., Sahin, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1224597. [Link]
-
Khan, M. A., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
-
Ahmad, V. U., et al. (2005). 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V). ResearchGate. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). 4-Substituted and 1,4-Disubstituted Piperidines. In Comprehensive Organic Functional Group Transformations (Vol. 2, pp. 657-711). Elsevier. [Link]
-
Krasavin, M. (2022). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3583-3596. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717-9737. [Link]
-
Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190. [Link]
-
N'Da, D. D. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30587-30606. [Link]
-
PubChem. (n.d.). 1-Methyl-4-piperidinol. [Link]
-
Bhat, A., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114910. [Link]
-
Zhang, A., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(4), 2116-2133. [Link]
-
Las-Voz, M., & Gotor-Fernández, V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1538-1547. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Receptor Binding
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidinol Derivative Through Computational Modeling
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. The compound 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a piperidinol derivative, represents a scaffold with significant therapeutic potential, given that similar structures have demonstrated a wide range of biological activities, including but not limited to, antiviral, antibacterial, and receptor agonist/antagonist functions.[1][2] Specifically, piperidine-containing compounds have been identified as potent ligands for various receptors, such as the kappa opioid and sigma receptors, which are implicated in a host of neurological and psychiatric disorders.[3][4]
The precise mechanism of action for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, however, remains to be fully elucidated. This is where in silico modeling emerges as a transformative tool. By leveraging the power of computational chemistry and bioinformatics, we can predict and analyze the interactions between this ligand and its potential receptor targets at an atomic level.[5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the in silico modeling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol's receptor binding. We will delve into the core methodologies of molecular docking and molecular dynamics simulations, elucidating not just the "how" but, more critically, the "why" behind each experimental choice. Our objective is to equip you with the knowledge and protocols necessary to confidently navigate the computational drug discovery landscape, ultimately accelerating the path toward novel therapeutics.
Part 1: Foundational Steps - Ligand and Receptor Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section outlines the critical first steps of preparing both the ligand, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, and its putative receptor for subsequent modeling studies.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial representation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is typically a 2D chemical structure. To be amenable to in silico modeling, this must be converted into a three-dimensional conformation with appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol using chemical drawing software such as Marvin Sketch or ChemDraw.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation. This can be accomplished using programs like Open Babel.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable conformation. This step is crucial for ensuring that the ligand's geometry is energetically favorable.
-
Charge Assignment: Assign partial atomic charges to the ligand. The choice of charge model (e.g., Gasteiger-Hückel) is critical as it directly influences the electrostatic interactions in the docking calculations.
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Receptor Identification and Preparation: Laying the Groundwork for Docking
Identifying the correct receptor is paramount. Based on the chemical similarity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol to known ligands, potential targets include G-protein coupled receptors (GPCRs) like the kappa opioid receptor or the sigma-1 receptor.[3][4] Once a target is selected, its 3D structure must be meticulously prepared.
Experimental Protocol: Receptor Preparation
-
Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling may be necessary to generate a reliable model.
-
Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors. These should be removed unless they are known to play a direct role in ligand binding.[6]
-
Adding Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the physiological pH.
-
Assigning Charges: As with the ligand, assign partial atomic charges to the receptor atoms.
-
Defining the Binding Site: Identify the active site of the receptor. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket. Otherwise, binding site prediction tools can be employed.
-
File Format Conversion: Save the prepared receptor in the appropriate format for the docking software.
Part 2: Predicting Binding Modes - A Deep Dive into Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This allows for the characterization of the ligand's binding mode and the estimation of its binding affinity.
The Rationale Behind Docking Algorithm Selection
A variety of docking algorithms are available, each with its own strengths and weaknesses. For instance, AutoDock Vina employs a Lamarckian genetic algorithm, which combines a global search with local optimization, making it efficient for exploring a wide range of ligand conformations.[7] The choice of algorithm should be guided by the specific research question and the computational resources available.
A Self-Validating Docking Protocol
To ensure the trustworthiness of the docking results, a self-validating protocol is essential. This involves redocking a known ligand into the receptor's active site and comparing the predicted binding pose to the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.
Experimental Protocol: Molecular Docking
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor. The size and center of the grid box are critical parameters that will influence the docking search.
-
Running the Docking Simulation: Execute the docking calculation using the prepared ligand and receptor files. The software will generate a series of possible binding poses for the ligand, ranked by a scoring function.
-
Analysis of Docking Poses: Visualize the top-ranked docking poses and analyze the interactions between the ligand and the receptor. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Scoring Function Interpretation: The scoring function provides an estimate of the binding affinity, typically in kcal/mol.[9] Lower scores generally indicate a more favorable binding interaction.
Data Presentation: Docking Results
The quantitative data from the docking simulation should be summarized in a clear and concise table.
| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | TYR132, TRP284, HIS297 |
| 2 | -9.2 | TYR132, ILE296, ASP131 |
| 3 | -8.9 | TRP284, HIS297, GLU209 |
Part 3: Exploring the Dynamics of Binding - Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes that may occur over time.[10]
The Importance of Force Field Selection
The accuracy of an MD simulation is heavily dependent on the chosen force field, which is a set of parameters that describes the potential energy of the system. Popular force fields for biomolecular simulations include CHARMM and AMBER. The selection of a force field should be based on its ability to accurately represent the molecules in the system.
A Validated MD Simulation Workflow
A robust MD simulation protocol includes several key steps to ensure the stability and reliability of the simulation.
Experimental Protocol: Molecular Dynamics Simulation
-
System Solvation: Place the ligand-receptor complex in a box of water molecules to simulate the aqueous environment of the cell.
-
Ionization: Add ions to the system to neutralize its overall charge and to mimic the physiological salt concentration.
-
Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at a constant pressure. This allows the system to relax and reach a stable state.
-
Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's motion.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand-receptor complex, calculate the root-mean-square deviation (RMSD) of the ligand's position, and identify key interactions that are maintained throughout the simulation.
Visualizing the Workflow
The following diagram illustrates the general workflow for a molecular dynamics simulation.
Caption: A hypothetical pharmacophore model with key features.
Conclusion: The Future of Drug Discovery is Computational
The in silico modeling techniques outlined in this guide provide a powerful and cost-effective approach to understanding the receptor binding of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. By combining molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the molecular basis of this compound's activity, guiding its further development and optimization. As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in drug discovery is set to expand even further, heralding a new era of rational drug design.
References
- Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecula. (2024).
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Pharmacophore modeling in drug design. (2025). PubMed. [Link]
-
Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS. [Link]
-
Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (2004). PubMed. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). PubMed Central. [Link]
-
Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.). Journal of East China University of Science and Technology (Natural Science Edition). [Link]
-
(-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. (2006). NCBI. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]
-
Receptor–ligand molecular docking. (n.d.). PubMed Central. [Link]
-
In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. (2020). Biointerface Research in Applied Chemistry. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. [Link]
-
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. [Link]
-
Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]
-
How To Dock Ligands In MOE | MOE Tutorial. (2023). YouTube. [Link]
-
4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (n.d.). PubMed. [Link]
-
An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. (2024). Journal of Addiction and Recovery. [Link]
-
In Silico Identification of New Inhibitors of the LOX-1 Receptor via Molecular Docking, ADMET Pharmacokinetics and Molecular Dynamics Simulations. (2025). ResearchGate. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. (n.d.). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostructure. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PubMed Central. [Link]
Sources
- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
An In-Depth Technical Guide to the Research of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis, chemical properties, and pharmacological research surrounding 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a piperidine derivative with potential therapeutic applications. By synthesizing findings from various studies on related compounds, this document offers insights into its chemical nature, potential biological activities, and directions for future investigation.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with diverse pharmacological activities.[1] Piperidin-4-one derivatives, in particular, have been extensively explored and have shown a wide range of biological effects, including analgesic, hypotensive, central nervous system (CNS) depressant, antiviral, bactericidal, and fungicidal properties.[2] The structural versatility of the piperidine nucleus allows for modifications that can significantly influence receptor interactions and biological outcomes, making it a privileged structure in drug discovery.[3] This guide focuses on a specific derivative, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, which incorporates both a piperidinol and a pyrrolidinylmethyl moiety, suggesting a potential for complex interactions with biological targets.
Synthesis and Chemical Characterization
The synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol and its derivatives generally follows established methods for the preparation of substituted piperidines. While a specific, detailed protocol for the named compound is not extensively documented in publicly available literature, its synthesis can be inferred from general procedures for similar structures.
A common synthetic approach involves the use of a piperidin-4-one precursor.[2][4][5][6] The synthesis can be conceptualized as a multi-step process, likely commencing with a Mannich-type reaction or a reductive amination to introduce the pyrrolidinylmethyl group at the 4-position of a suitable piperidine precursor.
General Synthetic Pathway
A plausible synthetic route, based on common organic chemistry principles and published methods for related compounds, is outlined below. This pathway is hypothetical and would require experimental optimization.
Sources
- 1. 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to the Safe Handling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: An Analog-Based Assessment
Given the absence of a specific Safety Data Sheet (SDS) for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a conservative approach to hazard assessment is imperative. By examining the known hazards of its core structural motifs—pyrrolidine and piperidine—we can infer a probable hazard profile.
Compounds containing piperidine and pyrrolidine moieties are often classified as flammable liquids and are associated with a range of health hazards.[1][2] These include acute toxicity if swallowed, in contact with skin, or if inhaled.[3] Furthermore, they are frequently categorized as causing severe skin burns and eye damage.[4]
Inferred Hazard Classifications for 4-(1-Pyrrolidinylmethyl)-4-piperidinol:
| Hazard Class | Inferred Classification | Rationale based on Analogous Compounds |
| Flammability | Flammable Liquid and Vapor | Piperidine and its derivatives are often flammable.[4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed | Piperidine derivatives can be harmful or toxic if ingested.[3][4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | Dermal toxicity is a known hazard for piperidine compounds.[1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns | Both piperidine and pyrrolidine are corrosive to the skin.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Direct contact is likely to cause irreversible eye damage.[1][3][4] |
| Aquatic Toxicity | Harmful to aquatic life | Pyrrolidine is known to be harmful to aquatic organisms.[6] |
This table is based on an expert assessment of safety data for structurally related compounds and should be used for initial risk assessment pending the availability of specific data.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is crucial for minimizing exposure risk.[7]
Primary Engineering Controls
All work with 4-(1-Pyrrolidinylmethyl)-4-piperidinol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is the most critical engineering control to prevent the inhalation of potentially harmful vapors.[10] The fume hood also provides a contained space in the event of a spill.
Essential Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is mandatory when handling this compound.[7][11] This includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[12] Standard safety glasses do not provide adequate protection.[12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13][14] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[9][14]
-
Protective Clothing: A flame-resistant lab coat, worn fully buttoned, is required to protect the skin and personal clothing.[13][15]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]
Caption: Figure 2: Decision-making flowchart for chemical spill response.
Exposure Response
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. [3][16]Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][17]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1][16][17]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [1]Rinse the mouth with water and seek immediate medical attention.
Disposal Considerations
All waste containing 4-(1-Pyrrolidinylmethyl)-4-piperidinol, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. [6]Do not dispose of this chemical down the drain or in the regular trash. [2][15]Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper collection, labeling, and disposal procedures. [15]
Conclusion
The safe handling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol requires a proactive and informed approach to risk management. By understanding the potential hazards based on analogous compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound with confidence and safety. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.
References
-
Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. Retrieved from [Link]
-
University of Alabama in Huntsville. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Auburn University. Emergency and Spill Response Procedures. Retrieved from [Link]
-
Florida State University. Chemical Spills - Emergency Management. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]
-
National Institutes of Health, PubChem. Piperidine. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jk-sci.com [jk-sci.com]
- 11. uah.edu [uah.edu]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note: A Protocol for the Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Introduction
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a tertiary amino alcohol containing a piperidine scaffold. This structural motif is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a common feature in many biologically active compounds and approved drugs.[1] The specific substitution pattern at the C4 position, featuring both a hydroxyl group and a pyrrolidinylmethyl side chain, creates a chiral center and offers multiple points for further functionalization or interaction with biological targets. Such 4-substituted piperidinol derivatives are valuable building blocks in the synthesis of novel therapeutics, particularly in the fields of neuropharmacology and analgesics.[2]
This application note provides a detailed, step-by-step protocol for a proposed synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The synthetic strategy is designed to be robust and is based on well-established, high-yielding chemical transformations. The core of this synthesis involves the creation of a key spiro-epoxide intermediate from a protected 4-piperidone, followed by a regioselective ring-opening reaction with pyrrolidine. This approach provides excellent control over the desired C4 substitution pattern.
Overall Synthetic Scheme
The proposed synthesis is a three-step process starting from the commercially available 1-Boc-4-piperidone. The sequence involves:
-
Corey-Chaykovsky Epoxidation: Formation of a spiro-epoxide at the C4 position.
-
Nucleophilic Ring-Opening: Reaction of the epoxide with pyrrolidine to install both the hydroxyl and pyrrolidinylmethyl groups.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Overall reaction scheme for the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedures for the synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Boc-4-piperidone | ≥97% | Standard suppliers | Starting material. |
| Trimethylsulfoxonium iodide | ≥98% | Standard suppliers | Reagent for ylide formation. |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard suppliers | Strong base, handle with extreme care.[3] |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Standard suppliers | Solvent for epoxidation. |
| Pyrrolidine | ≥99% | Standard suppliers | Nucleophile for ring-opening. |
| Isopropanol | Reagent Grade | Standard suppliers | Solvent for ring-opening. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard suppliers | For Boc deprotection. |
| Dichloromethane (DCM) | Reagent Grade | Standard suppliers | Solvent for deprotection and extraction. |
| Diethyl ether | Reagent Grade | Standard suppliers | For workup and precipitation. |
| Saturated aq. NH₄Cl | - | Lab prepared | For quenching. |
| Saturated aq. NaHCO₃ | - | Lab prepared | For neutralization/workup. |
| Brine | - | Lab prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard suppliers | For drying organic layers. |
| Round-bottom flasks | Various sizes | Standard suppliers | - |
| Magnetic stirrer and stir bars | - | Standard suppliers | - |
| Argon or Nitrogen gas supply | High purity | - | For inert atmosphere. |
| Syringes and needles | - | Standard suppliers | For reagent addition. |
| Separatory funnel, beakers, etc. | - | Standard suppliers | Standard glassware. |
| Rotary evaporator | - | Standard suppliers | For solvent removal. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard suppliers | For reaction monitoring. |
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Causality and Expertise: This step employs the Corey-Chaykovsky reaction to convert the ketone into a spiro-epoxide. This is a highly reliable method for creating such structures. Using a protected piperidone, such as 1-Boc-4-piperidone, is crucial to prevent the basic ylide from deprotonating the piperidine nitrogen, which would lead to side reactions.[4] Sodium hydride is used to deprotonate the trimethylsulfoxonium salt to form the reactive dimethylsulfoxonium methylide in situ.
Detailed Procedure:
-
Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add sodium hydride (1.32 g, 33.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the NaH three times with dry hexanes under argon to remove the oil, then carefully decant the hexanes.
-
Add anhydrous DMSO (50 mL) to the flask.
-
Ylide Formation: In a separate flask, dissolve trimethylsulfoxonium iodide (7.26 g, 33.0 mmol, 1.1 eq) in anhydrous DMSO (50 mL) with gentle warming if necessary, then cool to room temperature.
-
Slowly add the trimethylsulfoxonium iodide solution to the NaH suspension via syringe over 30 minutes, keeping the internal temperature below 25 °C (an ice bath may be required).
-
Stir the resulting milky white suspension at room temperature for 1 hour until hydrogen evolution ceases.
-
Reaction: Dissolve 1-Boc-4-piperidone (5.97 g, 30.0 mmol, 1.0 eq) in anhydrous DMSO (20 mL). Add this solution dropwise to the ylide suspension over 20 minutes.
-
Let the reaction stir at room temperature for 3 hours, then heat to 50 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (300 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| 1-Boc-4-piperidone | 199.26 | 5.97 | 30.0 | 1.0 |
| Trimethylsulfoxonium iodide | 220.07 | 7.26 | 33.0 | 1.1 |
| Sodium Hydride (60%) | 40.00 | 1.32 | 33.0 | 1.1 |
Step 2: Synthesis of tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Causality and Expertise: This step involves the nucleophilic opening of the epoxide ring by pyrrolidine. Pyrrolidine, being a secondary amine, is a potent nucleophile.[5] The attack occurs at the less sterically hindered methylene carbon of the epoxide, which is a well-established principle of epoxide ring-opening reactions under neutral or basic conditions. This regioselectivity ensures the formation of the desired 4-hydroxy-4-(substituted methyl) structure. Isopropanol is chosen as a protic solvent that facilitates the reaction without being overly reactive.
Detailed Procedure:
-
Setup: Dissolve the crude spiro-epoxide from Step 1 (approx. 30.0 mmol, 1.0 eq) in isopropanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagent Addition: Add pyrrolidine (3.12 mL, 37.5 mmol, 1.25 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the epoxide is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield the pure protected amino alcohol.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 213.28 | ~6.40 | ~30.0 | 1.0 |
| Pyrrolidine | 71.12 | 2.67 | 37.5 | 1.25 |
Step 3: Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol (Final Product)
Causality and Expertise: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is acid-labile and is cleanly cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] This deprotection is typically rapid and efficient at room temperature. An aqueous workup with a base is required to neutralize the resulting ammonium salt and isolate the free amine product.
Detailed Procedure:
-
Setup: Dissolve the purified product from Step 2 (e.g., 20.0 mmol, 1.0 eq) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add trifluoroacetic acid (TFA, 15.4 mL, 200 mmol, 10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in water (50 mL) and cool to 0 °C. Carefully adjust the pH to >11 by adding 4 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, typically as a solid.[6][7]
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| tert-butyl 4-hydroxy-4-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate | 284.41 | 5.69 | 20.0 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 22.8 | 200 | 10.0 |
Workflow Visualization
Caption: Experimental workflow for the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Hazards | Precautions |
| Sodium Hydride (NaH) | Flammable solid, water-reactive (releases flammable H₂ gas). Causes severe skin burns and eye damage.[3] | Handle under an inert atmosphere. Quench excess reagent carefully with isopropanol. |
| Pyrrolidine | Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe burns. | Use in a fume hood. Avoid ignition sources. Wear appropriate gloves and eye protection. |
| Trifluoroacetic Acid (TFA) | Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a fume hood with proper respiratory protection. Avoid contact with skin. |
| Solvents (DMSO, DCM, etc.) | Flammable or volatile. May cause irritation. | Use in a well-ventilated area. Avoid ignition sources. |
Conclusion
This application note outlines a comprehensive and logically structured protocol for the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. By leveraging a sequence of reliable and well-understood reactions—Corey-Chaykovsky epoxidation, nucleophilic amine ring-opening, and acid-catalyzed deprotection—this guide provides researchers with a practical pathway to access this valuable chemical building block for applications in pharmaceutical research and drug development.
References
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
- Arulraj, R. (2021).
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
- El-Mekabaty, A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
- DTIC. (n.d.). Piperidine Synthesis.
- Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- ChemicalBook. (n.d.). 4-(1-Pyrrolidinyl)piperidine | 5004-07-9.
- Wikipedia. (n.d.). 4-Piperidone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)piperidine 95 5004-07-9.
- National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Chem-Impex. (n.d.). 4-(1-Pyrrolidinyl)piperidine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- YouTube. (2022). Eschweiler-Clarke Reaction.
- CDH Fine Chemical. (n.d.). 1-METHYL-4-PIPERIDONE CAS No 1445-73-4.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 6. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 7. 4-(1-Pyrrolidinyl)piperidine 95 5004-07-9 [sigmaaldrich.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Piperidine Derivatives
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a significant portion of FDA-approved drugs and a vast array of natural products. Its prevalence underscores the critical need for robust and versatile synthetic methodologies to access a diverse range of functionalized piperidine derivatives. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, complete with step-by-step protocols, mechanistic insights, and practical considerations. We delve into classical and contemporary methods, including the catalytic hydrogenation of pyridines, intramolecular cyclization strategies like the Hofmann-Löffler-Freytag reaction, cycloaddition approaches such as the aza-Diels-Alder reaction, and the versatile reductive amination. Furthermore, we explore the frontiers of asymmetric synthesis, offering pathways to enantiomerically enriched piperidines, which are crucial for developing stereospecific therapeutics. This document is designed to be a practical resource, empowering chemists to confidently design and execute the synthesis of novel piperidine-containing molecules.
Introduction: The Ubiquity and Importance of the Piperidine Scaffold
The six-membered saturated nitrogen heterocycle, piperidine, is a privileged scaffold in drug discovery.[1] Its conformational flexibility, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it an ideal structural component for modulating the activity of a wide range of biological targets. From blockbuster drugs to complex natural alkaloids, the piperidine ring system is a testament to nature's and chemists' ingenuity in crafting molecules with profound physiological effects. The development of efficient, stereoselective, and scalable methods for the synthesis of substituted piperidines is, therefore, a paramount objective in modern organic chemistry.[2]
This guide will provide a structured approach to the synthesis of piperidine derivatives, moving from the most classical and direct methods to more complex and stereoselective strategies. Each section will not only present a detailed protocol but also elucidate the underlying chemical principles, empowering the researcher to adapt and innovate upon these established foundations.
Strategic Approaches to Piperidine Ring Construction
The synthesis of the piperidine ring can be broadly categorized into two main strategies: the modification of a pre-existing six-membered ring (typically pyridine) or the de novo construction of the ring from acyclic precursors.
The Workhorse Method: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is arguably the most direct and atom-economical route to the piperidine core.[3] This method involves the reduction of the aromatic pyridine ring to its fully saturated counterpart. While conceptually simple, the choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and, in the case of substituted pyridines, the desired stereoselectivity.
Causality Behind Experimental Choices:
-
Catalyst Selection: The aromaticity of the pyridine ring necessitates the use of active catalysts. Platinum group metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective.[3] Rhodium and Ruthenium catalysts are often favored for their ability to operate under milder conditions and their tolerance of a wider range of functional groups.[4][5] Nickel-based catalysts, while requiring harsher conditions (higher temperatures and pressures), are a more cost-effective option for large-scale synthesis.[6]
-
Solvent and Additives: The basicity of the piperidine nitrogen can lead to catalyst inhibition. To mitigate this, acidic solvents like acetic acid or acidic additives are often employed to protonate the nitrogen, thereby increasing the reactivity of the pyridine ring towards hydrogenation.[3]
-
Stereoselectivity: For the hydrogenation of substituted pyridines, the reaction conditions can influence the diastereoselectivity of the product. For instance, higher hydrogen pressures can sometimes favor the formation of the cis isomer.[7]
Workflow for Catalytic Hydrogenation of Pyridine:
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Platinum(IV) Oxide Catalyzed Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel for the high-pressure reactor, dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid.
-
Add Platinum(IV) oxide (1-5 mol%) to the solution.
-
Hydrogenation: Securely place the vessel in the high-pressure reactor.
-
Purge the reactor with an inert gas (e.g., Nitrogen) three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the desired piperidine derivative.
-
Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Conversion (%) | Yield (%) | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, 30 °C, H₂O/H₃PO₄ | 100 | >90 (selectivity to aminomethyl) | [8] |
| Rh₂O₃ | Methyl Nicotinate | 5 bar H₂, 40 °C, TFE | >99 | 95 | [3] |
| PtO₂ | 2-Phenylpyridine | 70 bar H₂, 80 °C, Acetic Acid | 100 | 92 | [9] |
| Ru/C | Pyridine | 50 bar H₂, 100 °C, H₂O | 100 | 98 | [6] |
| Electrocatalytic (Rh/KB) | Pyridine | Ambient T&P, AEM electrolyzer | 100 | 98 | [7][10] |
Building from Acyclic Precursors: Intramolecular Cyclization Strategies
Constructing the piperidine ring from linear precursors offers a high degree of flexibility in introducing substituents at various positions. Key intramolecular cyclization methods include the Hofmann-Löffler-Freytag reaction and intramolecular reductive amination.
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for the synthesis of pyrrolidines and piperidines via a radical-mediated intramolecular C-H amination.[11][12] The reaction proceeds through the formation of a nitrogen-centered radical from an N-haloamine under acidic conditions, which then abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that subsequently cyclizes.[13]
Mechanistic Rationale: The regioselectivity of the hydrogen atom transfer (HAT) is a key determinant of the ring size. A 1,5-HAT leads to the formation of a five-membered ring (pyrrolidine), while a 1,6-HAT would be required for a six-membered ring (piperidine), which is generally less favorable. However, by carefully choosing the substrate and reaction conditions, the formation of piperidines can be achieved. The use of protecting groups on the nitrogen can influence the reactivity and selectivity of the reaction.[8]
Protocol 2: General Procedure for the Hofmann-Löffler-Freytag Reaction
This protocol provides a generalized procedure for the HLF reaction to synthesize a piperidine derivative.
Materials:
-
N-chloro-N-alkyl-5-aminoalkane (1.0 equiv)
-
Concentrated sulfuric acid
-
Inert solvent (e.g., trifluoroacetic acid)
-
UV lamp (for photochemical initiation) or heat source
-
Sodium hydroxide solution (for work-up)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the N-chloro-N-alkyl-5-aminoalkane (1.0 equiv) in concentrated sulfuric acid or trifluoroacetic acid under an inert atmosphere.
-
Initiation: Irradiate the solution with a UV lamp or heat the mixture to initiate the reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice.
-
Basify the solution with a cold sodium hydroxide solution to pH > 10.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired piperidine derivative.
-
Characterization: Characterize the product by NMR, MS, and IR spectroscopy.
Intramolecular reductive amination is a highly effective method for the synthesis of piperidines, particularly polyhydroxylated derivatives, from acyclic dicarbonyl precursors or amino aldehydes/ketones.[14] This one-pot reaction involves the formation of a cyclic imine or iminium ion, which is then reduced in situ to the corresponding piperidine.
Key Considerations:
-
Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl groups.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without causing significant side reactions.
Protocol 3: Intramolecular Reductive Amination of a 1,5-Dicarbonyl Compound
This protocol outlines the synthesis of a piperidine derivative from a 1,5-dicarbonyl compound and an amine source.
Materials:
-
1,5-Dicarbonyl compound (1.0 equiv)
-
Amine source (e.g., ammonium acetate or a primary amine, 1.0-1.2 equiv)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
-
Methanol or other suitable protic solvent
-
Acetic acid (to adjust pH)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the 1,5-dicarbonyl compound (1.0 equiv) and the amine source (1.0-1.2 equiv) in methanol.
-
Adjust the pH of the solution to 4-6 with acetic acid.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized piperidine derivative using NMR, MS, and IR analysis.
Cycloaddition Strategies: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful and convergent method for the construction of six-membered nitrogen-containing heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines.[15] This reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene or an azadiene with a dienophile.[15]
Mechanistic Considerations: The stereochemical outcome of the aza-Diels-Alder reaction can often be controlled through the use of chiral auxiliaries, chiral catalysts, or by taking advantage of substrate control.[1] The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine dienophile towards cycloaddition.
Workflow for Aza-Diels-Alder Reaction:
Caption: General workflow for the aza-Diels-Alder reaction and subsequent reduction.
Protocol 4: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of a tetrahydropyridine derivative via a Lewis acid-catalyzed aza-Diels-Alder reaction.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Diene (1.2 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation (in situ): To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add the amine (1.0 equiv). Stir the mixture at room temperature for 1-2 hours to form the imine in situ.
-
Cycloaddition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the diene (1.2 equiv) followed by the Lewis acid catalyst (10 mol%).
-
Stir the reaction at the same temperature, monitoring the progress by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tetrahydropyridine derivative by column chromatography.
-
Reduction (Optional): The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Asymmetric Synthesis of Chiral Piperidine Derivatives
The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as the stereochemistry of a molecule often dictates its biological activity.[16] Several strategies have been developed to achieve high levels of enantioselectivity in piperidine synthesis.
Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral pyridinium salts or enamines using chiral transition metal catalysts is a highly efficient method for producing chiral piperidines. Chiral ligands, often phosphorus-based, coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the substrate.
Table 2: Examples of Asymmetric Synthesis of Piperidine Derivatives
| Method | Substrate | Catalyst/Reagent | Yield (%) | ee/dr | Reference |
| Asymmetric Hydrogenation | N-Benzyl-2-phenylpyridinium bromide | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | 95 | 98% ee | |
| Asymmetric Aza-Diels-Alder | N-Sulfonyl-1-azadiene | Ni(ClO₄)₂·6H₂O / Chiral Box Ligand | 85 | 92% ee | [1] |
| Asymmetric 'Clip-Cycle' | N-Cbz-protected 1-amino-hex-5-ene | Chiral Phosphoric Acid | 87 | 96:4 er | [17][18][19] |
| Asymmetric Synthesis of Niraparib Intermediate | Fluorosubstituted amine | Chiral Copper(II) catalyst / DIBAL-H | - | high ee | [1] |
Application in Drug Synthesis: The Case of Niraparib
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. A key intermediate in its synthesis is a chiral 3-substituted piperidine. One asymmetric synthesis of this intermediate involves the enantioselective cyanidation of a fluorosubstituted amine using a chiral copper(II) catalyst, followed by cyclization to the chiral piperidine with DIBAL-H.[1] Another approach involves the reduction of a piperidine-2,6-dione intermediate.[20]
Troubleshooting Common Issues in Piperidine Synthesis
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Hydrogenation | Catalyst poisoning (e.g., by sulfur impurities). Incomplete reaction. | Purify the starting pyridine. Use a more active catalyst (e.g., Rh or Ru). Increase hydrogen pressure and/or temperature. |
| Poor Stereoselectivity | Inappropriate catalyst or reaction conditions. | Screen different chiral catalysts and ligands for asymmetric reactions. Optimize temperature and pressure for diastereoselective reactions. |
| Side Reactions in HLF | Unfavorable HAT pathway. | Modify the substrate to favor the desired 1,6-HAT. Use protecting groups to alter the electronic properties of the nitrogen radical. |
| Incomplete Reductive Amination | Inefficient iminium ion formation. Inactive reducing agent. | Adjust the pH to the optimal range (4-6). Use a fresh batch of the reducing agent. |
| Low Yield in Aza-Diels-Alder | Low reactivity of the imine or diene. Catalyst deactivation. | Use a more electron-deficient imine or electron-rich diene. Employ a more robust Lewis acid catalyst. Ensure strictly anhydrous conditions. |
Conclusion
The synthesis of piperidine derivatives is a rich and evolving field of organic chemistry. From the foundational catalytic hydrogenation of pyridines to the sophisticated strategies of asymmetric synthesis, chemists have a powerful arsenal of methods at their disposal. This guide has provided a detailed overview of the most pertinent of these strategies, with a focus on not just the "how" but also the "why." By understanding the mechanistic underpinnings of these reactions, researchers can make informed decisions to optimize their synthetic routes and push the boundaries of what is possible in the design and creation of novel piperidine-containing molecules for the advancement of science and medicine.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528. [Link]
-
Osetsky, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Li, J., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 14(1), e202500067. [Link]
-
Nishizawa, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Sci-Hub. (2011). Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction. [Link]
-
O'Malley, S. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2017(2), 284-295. [Link]
-
Wang, X., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Osetsky, V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications, 15(1), 1-10. [Link]
-
Irfan, M., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327-1334. [Link]
-
Wang, Z., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. The Journal of Organic Chemistry, 85(1), 179-190. [Link]
-
Zubčić, G., et al. (2024). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A. [Link]
-
Rackl, J. W., et al. (2015). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 137(28), 8968-8971. [Link]
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. [Link]
-
Buffat, M. G. (2004). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 2(19), 2733-2758. [Link]
-
Li, J. J. (2009). Hofmann–Löffler–Freytag Reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Das, A., & David, A. J. (2024). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ChemistrySelect, 9(35), e202402123. [Link]
- Google Patents. (2018). CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
-
Vetica, F., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. Organic Letters, 23(19), 7484-7489. [Link]
-
Szollosi, R., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(8), 2536-2546. [Link]
-
Rackl, J. W., et al. (2015). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Le, C. M., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Wang, X., et al. (2016). TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. Organic Letters, 18(10), 2455-2458. [Link]
-
Nishizawa, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Clarke, P. A., et al. (2019). A Two-Step Synthesis of 2-Spiropiperidines. Angewandte Chemie International Edition, 58(42), 15009-15013. [Link]
-
Per-Ola, N., & Himo, F. (2018). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry, 16(29), 5283-5290. [Link]
-
Donohoe, T. J., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chemical Communications, 50(79), 11732-11734. [Link]
-
Song, J., et al. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 26(23), 7249. [Link]
-
Boyd, S., et al. (2019). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 17(28), 6859-6865. [Link]
-
Andersson, P. G. (2005). Diels−Alder Reaction of Heterocyclic Imine Dienophiles. ResearchGate. [Link]
-
Ravi, S., et al. (2025). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 23, 649-653. [Link]
-
O'Malley, S. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo. [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Synthetic Communications, 24(1), 81-83. [Link]
-
Huang, X., et al. (2024). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 17. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Introduction
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a heterocyclic amine containing both a piperidine and a pyrrolidine ring system. The piperidine motif is a crucial structural element in a vast array of pharmaceuticals and natural alkaloids, owing to its ability to confer desirable pharmacokinetic properties.[1] The characterization of such molecules is of paramount importance in drug discovery, development, and quality control to ensure identity, purity, and stability.
This document provides a comprehensive guide to the analytical methods for the thorough characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The protocols outlined herein are designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will delve into chromatographic and spectroscopic techniques, offering not just procedural steps but also the underlying scientific rationale for methodological choices.
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | Inferred from structure |
| Molecular Weight | 184.28 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | [2] |
| Key Structural Features | Tertiary amine (pyrrolidine), Tertiary amine (piperidine), Hydroxyl group | - |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol and quantifying it in various matrices. A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors problematic. To overcome this, several strategies can be employed.
Rationale for Method Selection
Given the absence of a UV-absorbing moiety, alternative detection methods are necessary. Charged Aerosol Detection (CAD) is an excellent choice as it provides a near-universal response for non-volatile analytes, independent of their optical properties.[3] An alternative, when CAD is unavailable, is pre-column derivatization to introduce a UV-active tag to the molecule.[4] A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Experimental Workflow: HPLC with Charged Aerosol Detection (CAD)
Caption: Workflow for HPLC-CAD analysis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Protocol 1: Purity Determination by Reversed-Phase HPLC-CAD
Objective: To determine the purity of a 4-(1-Pyrrolidinylmethyl)-4-piperidinol sample.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium formate (analytical grade).
-
Formic acid (analytical grade).
-
Water (deionized, 18 MΩ·cm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(1-Pyrrolidinylmethyl)-4-piperidinol at approximately 1 mg/mL in the mobile phase A.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with mobile phase A.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample and acquire the chromatogram for a runtime sufficient to elute all components (e.g., 15 minutes).
-
Process the chromatogram to determine the area percentage of the main peak, which represents the purity of the sample.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure. Both ¹H and ¹³C NMR are essential. For similar piperidine derivatives, extensive NMR studies have been conducted to confirm their structure.[5][6]
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD)).
-
4-(1-Pyrrolidinylmethyl)-4-piperidinol sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Expected Resonances: Signals corresponding to the protons on the piperidine and pyrrolidine rings, the methylene bridge, and the hydroxyl group. The exact chemical shifts will be influenced by the solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Resonances: Signals for each unique carbon atom in the molecule. The carbon bearing the hydroxyl group will be shifted downfield.
-
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted ¹H NMR Chemical Shifts (ppm) |
| ~70 ppm (C-OH) | ~3.5-4.0 ppm (OH, broad singlet) |
| ~60-65 ppm (CH₂-N, bridge) | ~2.5-3.0 ppm (CH₂ protons adjacent to N) |
| ~50-55 ppm (Piperidine CH₂-N) | ~1.5-2.0 ppm (Ring CH₂ protons) |
| ~45-50 ppm (Pyrrolidine CH₂-N) | |
| ~30-40 ppm (Piperidine CH₂) |
Note: These are estimated chemical shift ranges based on similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Syringe pump or HPLC system for sample introduction.
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation.
-
-
MS Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Ion: The protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 4-(1-Pyrrolidinylmethyl)-4-piperidinol plus a proton (185.1654).
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it with the theoretical mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups.
Instrumentation and Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
4-(1-Pyrrolidinylmethyl)-4-piperidinol sample.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands.
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C-N stretch (amine) | 1000-1250 |
| C-O stretch (alcohol) | 1050-1150 |
Summary and Conclusion
The comprehensive characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol requires an orthogonal approach, combining chromatographic and spectroscopic techniques. HPLC with a universal detector like CAD is essential for purity assessment. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. Finally, IR spectroscopy verifies the presence of key functional groups. The protocols detailed in this application note provide a robust framework for the successful analysis of this and structurally related compounds, ensuring data integrity for research and development applications.
References
-
PubChem. (n.d.). 1-Methyl-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2023). Piperidine derivatives scope of this review. Retrieved from [Link]
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
HPLC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Retrieved from [Link]
-
PubMed. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Retrieved from [Link]
-
ResearchGate. (2015). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
ResearchGate. (2015). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and characterization of N-benzyl piperidin 4-one oxime. Retrieved from [Link]
-
NIST. (n.d.). Piperidine, 4-(diphenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
NIST. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 4-(1-Pyrrolidinylmethyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Abstract
This comprehensive application note provides a detailed protocol for the purification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a polar amino alcohol of interest in pharmaceutical research and drug development. Recognizing the challenges associated with the chromatography of highly polar and basic compounds, this guide delineates a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method. The causality behind experimental choices, from stationary phase selection to mobile phase composition, is thoroughly explained to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy for this class of molecules.
Introduction: The Chromatographic Challenge of Polar Amino Alcohols
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a bifunctional molecule featuring two tertiary amine groups and a hydroxyl moiety. This combination of functional groups imparts a high degree of polarity and a basic character to the compound. Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention for such analytes, leading to elution in or near the solvent front and poor separation from other polar impurities.
To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A thin aqueous layer is adsorbed onto the stationary phase, facilitating the partitioning of polar analytes.[1] This results in enhanced retention and improved separation of highly hydrophilic compounds.[2]
Analyte Properties and Method Selection Rationale
While specific experimental data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol is not widely published, its chemical structure allows for the inference of key physicochemical properties that guide the HPLC method development.
-
Structure: The molecule contains a piperidinol ring substituted with a pyrrolidinylmethyl group. The presence of two nitrogen atoms (one in the piperidine ring and one in the pyrrolidine ring) and a hydroxyl group makes it highly polar.
-
Basicity: The tertiary amine functionalities are basic. The pKa of similar structures like 4-(1-Pyrrolidinyl)piperidine is predicted to be around 10.32.[3] This basicity necessitates careful pH control of the mobile phase to ensure a consistent ionization state and good peak shape.
-
Solubility: The compound is expected to be highly soluble in aqueous and polar organic solvents.
Based on these characteristics, a HILIC method is the logical choice for purification. The strong polar interactions between the analyte and a polar stationary phase will ensure sufficient retention, which is problematic in RP-HPLC.[4]
HILIC Purification Protocol
This protocol is designed for preparative HPLC to isolate 4-(1-Pyrrolidinylmethyl)-4-piperidinol with high purity.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a fraction collector.
-
Detector: A UV-Vis detector is suitable if the compound has a chromophore or if impurities are UV-active. Since saturated amines and alcohols lack strong chromophores, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for universal detection. A mass spectrometer (MS) can also be used for mass-directed fractionation.
-
Column: A HILIC stationary phase is required. A column with a silica or amide-based stationary phase is a good starting point.
-
Recommended Column: Silica-based HILIC column (e.g., Luna HILIC, SeQuant ZIC-HILIC), 5 µm particle size, 250 x 21.2 mm.
-
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additive: HPLC grade trifluoroacetic acid (TFA) or formic acid.
Sample Preparation
-
Dissolve the crude 4-(1-Pyrrolidinylmethyl)-4-piperidinol sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a suitable starting point.
-
Ensure the sample is fully dissolved. If necessary, sonicate the solution briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method Parameters
The following table summarizes the recommended HPLC parameters for the purification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
| Parameter | Recommended Setting | Rationale |
| Column | Silica-based HILIC, 5 µm, 250 x 21.2 mm | Provides good retention for polar compounds through hydrophilic partitioning. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds by minimizing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the weak solvent in HILIC, and its high concentration at the start of the gradient promotes retention of the polar analyte.[1] |
| Gradient | 95% to 50% B over 20 minutes | A gradual increase in the aqueous component (strong solvent) will elute the analyte and separate it from impurities with different polarities. |
| Flow Rate | 20 mL/min | Appropriate for a preparative column with a 21.2 mm internal diameter. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | ELSD/CAD or Low UV (e.g., 210 nm) | ELSD and CAD are universal detectors suitable for compounds lacking a strong chromophore. Low UV may detect the compound and some impurities. |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) | To be optimized based on the amount of material to be purified. |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Solvent Evaporation: Pool the pure fractions and remove the mobile phase solvents using a rotary evaporator. Note that TFA can form an azeotrope with water, which may require specific conditions for complete removal. Lyophilization is also a suitable method for solvent removal.
-
TFA Removal (Optional): If residual TFA is a concern for downstream applications, it can be removed by techniques such as solid-phase extraction (SPE) with an anion-exchange resin or by repeated co-evaporation with a solvent like methanol.
Experimental Workflow and Data Presentation
The overall workflow for the purification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is depicted in the following diagram.
Figure 1: HPLC Purification Workflow for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Method Rationale: The choice of HILIC is scientifically justified based on the polar and basic nature of the analyte.[2]
-
System Suitability: Before running the preparative purification, it is recommended to perform a system suitability test using a standard of the target compound (if available) or a well-characterized crude sample. This involves injecting the sample multiple times to ensure consistent retention times and peak areas.
-
Orthogonal Analysis: The purity of the final product should be confirmed by an orthogonal analytical technique, such as NMR spectroscopy or mass spectrometry, to validate the HPLC purity results.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. By employing a HILIC method with a silica-based stationary phase and a TFA-modified mobile phase, researchers can achieve efficient separation and high purity of this polar amino alcohol. The detailed explanation of the methodology and the underlying principles aims to empower scientists in drug development and related fields to successfully purify challenging polar compounds.
References
-
BUCHI Corporation. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]
-
Chromatography Forum. (2007). Evaporation of TFA in an aqueous mobile phase (semi-prep). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
ResearchGate. (2021). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Tom Jupille. (2008). the role of TFA on Reverse phase chromatography? Chromatography Forum. Retrieved from [Link]
-
Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]
- Zhang, M., & Horvath, C. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
Sources
4-(1-Pyrrolidinylmethyl)-4-piperidinol neuroreceptor binding assay protocol
An Application Note and Protocol for the Neuroreceptor Binding Assay of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Authored by: Gemini, Senior Application Scientist
Introduction
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a synthetic compound of interest in neuropharmacology due to its structural similarity to compounds with known central nervous system activity. Understanding its interaction with various neuroreceptors is a critical step in elucidating its potential therapeutic effects or toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a neuroreceptor binding assay for this compound. We will delve into the theoretical underpinnings of receptor binding, provide a detailed, step-by-step protocol for in vitro radioligand binding assays, and discuss the analysis and interpretation of the resulting data. This guide is designed to be a self-validating system, emphasizing the rationale behind each experimental choice to ensure robust and reproducible results.
Principle of the Radioligand Binding Assay
The radioligand binding assay is a powerful and widely used technique in pharmacology to quantify the interaction between a ligand (in this case, 4-(1-Pyrrolidinylmethyl)-4-piperidinol) and its receptor. The fundamental principle lies in the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The binding of this radioligand can be displaced by an unlabeled ligand (a "cold" ligand, such as our test compound) in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor preparation at various concentrations of the unlabeled compound, we can determine the affinity of the test compound for the receptor.
The total binding observed in the assay is the sum of specific binding to the receptor of interest and non-specific binding to other components of the assay mixture (e.g., filters, lipids). To quantify specific binding, a parallel set of experiments is run in the presence of a high concentration of a known, unlabeled ligand that saturates the target receptors. This allows for the measurement of non-specific binding, which can then be subtracted from the total binding to yield the specific binding of the radioligand.
Materials and Reagents
Equipment
-
Centrifuge (capable of 48,000 x g and 4°C)
-
Homogenizer (e.g., Polytron)
-
Liquid scintillation counter
-
Cell harvester
-
pH meter
-
Vortex mixer
-
Pipettes (P10, P200, P1000)
-
Incubator or water bath (capable of maintaining 25°C)
-
96-well microplates
Reagents
-
Test Compound: 4-(1-Pyrrolidinylmethyl)-4-piperidinol
-
Radioligand: The choice of radioligand will depend on the specific receptor being investigated. For initial screening, a broad-spectrum ligand or multiple specific radioligands for key CNS receptors (e.g., dopaminergic, serotonergic, muscarinic) should be used. For this protocol, we will use [³H]Spiperone as an example for its high affinity for dopamine D2 receptors.
-
Receptor Source: This can be a crude membrane preparation from a specific brain region (e.g., striatum for dopamine receptors) or a cell line stably expressing the receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., haloperidol for D2 receptors).
-
Scintillation Cocktail: A high-efficiency cocktail compatible with your liquid scintillation counter.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Experimental Workflow
The following diagram illustrates the overall workflow for the neuroreceptor binding assay.
Caption: Workflow for the radioligand neuroreceptor binding assay.
Detailed Protocols
Part 1: Receptor Membrane Preparation
This protocol describes the preparation of crude synaptic membranes from rodent brain tissue. All steps should be performed at 4°C to minimize protein degradation.
-
Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the brain region of interest (e.g., striatum for dopamine D2 receptors) on a cold plate.
-
Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 50 mM Tris-HCl, pH 7.4, using a Polytron homogenizer (3 x 15-second bursts).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl. Repeat the centrifugation step (48,000 x g for 20 minutes at 4°C). This wash step is crucial for removing endogenous neurotransmitters that could interfere with the assay.
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay
This protocol is for a competition binding assay in a 96-well format.
-
Prepare Reagents: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compound, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value. Also, prepare the radioligand solution at a concentration close to its Kd for the receptor of interest. The non-specific binding determinate (e.g., 10 µM haloperidol) should also be prepared.
-
Assay Setup: Set up the 96-well plate as follows, with each condition in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL receptor membrane.
-
Non-specific Binding: 50 µL non-specific binding determinate, 50 µL radioligand, 100 µL receptor membrane.
-
Competition Binding: 50 µL of each concentration of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, 50 µL radioligand, 100 µL receptor membrane.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes. The incubation time and temperature should be optimized to ensure that the binding reaction has reached equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3 times with 3 mL of ice-cold wash buffer to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Count the radioactivity in a liquid scintillation counter.
Data Analysis and Interpretation
The raw data from the scintillation counter will be in counts per minute (CPM). These values need to be converted to disintegrations per minute (DPM) to account for quenching. The specific binding is then calculated as follows:
Specific Binding = Total Binding - Non-specific Binding
The data from the competition binding experiment should be plotted as the percentage of specific binding versus the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
Caption: Representative sigmoidal dose-response curve.
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value can be determined from the curve using non-linear regression analysis.
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound for the receptor, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation .
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Data Presentation
The binding affinity data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol against a panel of neuroreceptors should be summarized in a table for easy comparison.
| Receptor Subtype | Radioligand | Ki (nM) | n |
| Dopamine D₂ | [³H]Spiperone | Value | 3 |
| Serotonin 5-HT₂A | [³H]Ketanserin | Value | 3 |
| Muscarinic M₁ | [³H]Pirenzepine | Value | 3 |
| ... | ... | ... | ... |
| Note: Values are hypothetical and should be replaced with experimental data. 'n' represents the number of independent experiments. |
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures should be implemented:
-
Receptor Saturation: The concentration of the radioligand should ideally be at or below its Kd to ensure that the binding is saturable and to maximize the sensitivity of the assay to competitive displacement.
-
Equilibrium Conditions: It is essential to confirm that the incubation time is sufficient for the binding reaction to reach equilibrium. This can be tested by measuring specific binding at several time points.
-
Linearity of Protein Concentration: The specific binding should be linearly proportional to the concentration of the receptor preparation used in the assay.
-
Pharmacological Specificity: The binding of the radioligand should be displaceable by a panel of known agonists and antagonists with a rank order of potency consistent with the known pharmacology of the receptor.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for assessing the neuroreceptor binding profile of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. By following these detailed steps and incorporating the principles of self-validation, researchers can generate high-quality, reproducible data that will be crucial for understanding the pharmacological properties of this compound. The provided framework can be adapted for a wide range of neuroreceptors and test compounds, making it a valuable tool in the field of drug discovery and development.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Application Notes and Protocols for 4-(1-Pyrrolidinylmethyl)-4-piperidinol in CNS Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a novel piperidine derivative with significant potential for research in the central nervous system (CNS). Given the structural motifs present in this molecule, specifically the 4-substituted piperidine and the pyrrolidinylmethyl group, we hypothesize a primary mechanism of action involving the modulation of kappa-opioid and/or sigma-1 receptors. Both receptor systems are pivotal in a range of neurological and psychiatric conditions, making this compound a compelling candidate for CNS drug discovery programs.[1]
This document outlines the synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo characterization to empower researchers to explore the full therapeutic potential of this compound.
Chemical and Physical Properties
While extensive experimental data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol is not yet widely published, its properties can be inferred from its structure and data on its dihydrochloride salt.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C10H20N2O | - |
| Molecular Weight | 184.28 g/mol | - |
| Form (dihydrochloride salt) | Solid | Sigma-Aldrich |
| Key Structural Features | 4-piperidinol, Pyrrolidinylmethyl group | - |
Note: The dihydrochloride salt form suggests good solubility in aqueous solutions, which is advantageous for in vitro and in vivo experimental setups.
Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
A plausible synthetic route for 4-(1-Pyrrolidinylmethyl)-4-piperidinol can be adapted from established methods for the synthesis of related 4-substituted piperidines.[2][3][4] A common approach involves the reductive amination of a piperidone precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone and an equimolar amount of pyrrolidine in a suitable solvent such as methanol or dichloromethane.
-
Imine/Enamine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of a deprotecting agent like trifluoroacetic acid (TFA) or a saturated solution of HCl in methanol.
-
Isolation: Stir the mixture at room temperature until the deprotection is complete. The final product can be isolated by evaporation of the solvent and any excess acid, followed by recrystallization or precipitation to yield the desired salt form (e.g., dihydrochloride).
Proposed Mechanism of Action in the CNS
The chemical architecture of 4-(1-Pyrrolidinylmethyl)-4-piperidinol suggests potential interactions with key CNS receptors. The piperidine scaffold is a well-established pharmacophore in a multitude of CNS-active drugs, including ligands for opioid and sigma receptors.[1] The presence of the pyrrolidinylmethyl substituent further points towards potential affinity for these receptor families, as seen in other reported bioactive molecules.[5]
We propose a dual-action mechanism targeting the kappa-opioid receptor (KOR) and the sigma-1 receptor (σ1R).
-
Kappa-Opioid Receptor (KOR) Agonism: KORs are widely distributed in the CNS and are implicated in pain perception, mood regulation, and addiction.[6] Activation of KORs can lead to analgesia, but also to dysphoria and sedation.[6] The piperidine core of the target molecule is a common feature in many KOR agonists.
-
Sigma-1 Receptor (σ1R) Modulation: The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[7][8] Ligands for the σ1R have shown promise in the treatment of neurodegenerative diseases, neuropathic pain, and depression.[8]
Hypothesized Signaling Pathway:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Protocol for assessing the in vitro stability of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
An Application Guide for the In Vitro Stability Assessment of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework and step-by-step protocols for evaluating the in vitro stability of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a novel heterocyclic compound. Understanding a molecule's stability in key biological environments is a cornerstone of early-stage drug discovery, directly influencing its pharmacokinetic profile and ultimate clinical viability. This document outlines robust methodologies for assessing metabolic stability in human liver microsomes, chemical and enzymatic stability in plasma, and degradative susceptibility in simulated gastrointestinal fluids. By integrating established scientific principles with practical, field-proven insights, these protocols are designed to furnish researchers, scientists, and drug development professionals with a reliable system for generating decision-driving data. The causality behind experimental choices is elucidated, and each protocol is structured as a self-validating system with requisite controls. Quantitative analysis is streamlined through liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry standard for sensitive and selective quantification of small molecules in complex biological matrices.[1][2][3]
Introduction: The Imperative of Early-Stage Stability Profiling
In the trajectory of drug development, the early identification of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A significant portion of drug candidates fail in later stages due to unfavorable pharmacokinetics, with metabolic instability being a primary contributor.[4] The U.S. Food and Drug Administration (FDA) emphasizes the importance of understanding a new chemical entity's metabolic pathways and potential for drug-drug interactions (DDIs) from the outset of development.[5][6] In vitro stability assays serve as a critical, cost-effective screening funnel, enabling the selection and optimization of compounds with promising pharmacokinetic futures.
This guide focuses on 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a molecule featuring a tertiary alcohol and two tertiary amine moieties within its piperidinol and pyrrolidine rings. These functional groups represent potential sites for metabolic transformation and chemical degradation. The protocols herein are tailored to probe these liabilities across three critical biological milieus:
-
Liver Microsomes: To assess susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes abundant in the liver.[7][8]
-
Plasma: To evaluate stability against enzymatic degradation (e.g., by esterases) and general chemical stability in circulation.[9][10]
-
Simulated Gastrointestinal Fluids: To predict stability following oral administration, examining resilience to the acidic environment of the stomach (SGF) and the enzymatic cocktail of the small intestine (SIF).[11]
By systematically evaluating the stability of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in these systems, researchers can forecast its hepatic clearance, identify major metabolic pathways, and determine its suitability for oral delivery, thereby making informed decisions to advance the most robust candidates.
Profile of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
A thorough understanding of the test article's physicochemical properties is fundamental to designing appropriate analytical methods and interpreting stability data.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | Generated |
| Molecular Formula | C₁₀H₂₀N₂O | Generated |
| Molecular Weight | 184.28 g/mol | Generated |
| Chemical Structure | ![]() | Generated |
| Topological Polar Surface Area | 35.7 Ų | Generated |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Generated |
| Hydrogen Bond Acceptors | 3 (2 nitrogens, 1 oxygen) | Generated |
Note: As this specific molecule may not be extensively cataloged, these properties are derived from its chemical structure.
Predicted Metabolic Liabilities
The structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol presents several potential sites for metabolic attack, which informs the design of our stability assays.
-
N-Dealkylation: The pyrrolidinylmethyl group attached to the piperidine nitrogen can be cleaved. Similarly, although less common for cyclic amines, ring-opening is a possibility.
-
N-Oxidation: The tertiary nitrogens in both the piperidine and pyrrolidine rings are susceptible to oxidation, forming N-oxides.
-
C-Hydroxylation: The aliphatic carbons on both heterocyclic rings are potential sites for hydroxylation.
-
O-Glucuronidation (Phase II): The tertiary alcohol is a potential site for conjugation with glucuronic acid, a major Phase II metabolic pathway. This is typically assessed using microsomes supplemented with UDPGA or in intact hepatocyte systems.[7]
The primary focus of the following protocols is on the disappearance of the parent compound, which provides a holistic measure of its stability.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for determining a compound's susceptibility to Phase I metabolism.[12] It measures the rate of disappearance of the parent compound when incubated with HLM in the presence of the essential cofactor NADPH.
Scientific Rationale
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the CYP superfamily.[7][8] By providing NADPH, we initiate the catalytic cycle of these enzymes. A parallel incubation without NADPH serves as a crucial control to distinguish between enzymatic degradation and non-specific binding or chemical instability under the assay conditions. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in vivo hepatic clearance.[13]
Experimental Workflow: Microsomal Stability
Caption: Workflow for the human liver microsomal stability assay.
Materials and Reagents
| Reagent | Recommended Supplier |
| 4-(1-Pyrrolidinylmethyl)-4-piperidinol | In-house Synthesis / Custom |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning, Sekisui XenoTech |
| NADPH Regenerating System (e.g., NADPH-A/B) | Corning |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS Grade | Fisher Scientific |
| Internal Standard (IS) (e.g., a structurally similar, stable compound) | In-house / Sigma-Aldrich |
| Verapamil, Diazepam (Positive Controls) | Sigma-Aldrich |
| 96-well incubation plates, collection plates | VWR |
Step-by-Step Protocol
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in DMSO.
-
Prepare 10 mM stock solutions of positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[14]
-
On the day of the experiment, thaw HLM on ice. Dilute to 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Set up Incubation Plate:
-
In a 96-well plate, add buffer, HLM solution, and test compound working solution to achieve the final concentrations outlined in the table below. The final incubation volume is typically 200 µL.
-
Prepare wells for each time point, in triplicate.
-
Prepare control wells:
-
-NADPH Control: Substitute the NADPH solution with an equal volume of buffer.
-
T=0 Control: Add the quenching solution before adding the NADPH solution.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH solution to all wells except the T=0 and -NADPH controls.
-
At each specified time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard.[8][15]
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex thoroughly, and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method.
-
Experimental Parameters Summary
| Parameter | Final Concentration / Condition | Rationale |
| Test Compound | 1 µM | Low concentration to ensure enzyme kinetics are not saturated.[8] |
| Microsomal Protein | 0.5 mg/mL | A standard concentration that balances enzyme activity with assay cost.[7][8] |
| NADPH | 1 mM (or regenerating system) | Ensures the cofactor is not rate-limiting during the incubation.[8] |
| DMSO | ≤ 0.25% | Minimizes solvent-induced inhibition of metabolic enzymes.[8] |
| Incubation Temp. | 37°C | Physiological temperature for optimal enzyme activity.[7] |
| Time Points | 0, 5, 15, 30, 45 min | Captures a range of metabolic rates from high to low.[8] |
Data Analysis
-
Calculate Percent Remaining:
-
Determine the peak area ratio of the analyte to the internal standard for all samples.
-
Normalize the data to the T=0 time point: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = 0.693 / |-k|
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)[13]
-
Protocol 2: Stability in Human Plasma
This protocol assesses the stability of a compound in plasma, which contains various enzymes (e.g., esterases, amidases) and can reveal non-enzymatic degradation (hydrolysis) at physiological pH.[16]
Scientific Rationale
Instability in plasma can lead to rapid clearance and a short in vivo half-life, complicating dosing regimens.[10] This assay is crucial for compounds with potentially labile functional groups like esters or amides. For 4-(1-Pyrrolidinylmethyl)-4-piperidinol, which lacks these groups, the assay primarily serves to confirm its general chemical stability in a complex biological matrix. A heat-inactivated plasma control is used to differentiate between enzymatic and chemical degradation.
Experimental Workflow: Plasma Stability
Caption: Workflow for the human plasma stability assay.
Materials and Reagents
| Reagent | Recommended Supplier |
| Pooled Human Plasma (with anticoagulant, e.g., K₂EDTA) | BioIVT, Seralab |
| Heat-Inactivated Human Plasma | Prepare in-house (56°C for 30 min) |
| Procaine (Positive Control) | Sigma-Aldrich |
| All other reagents as listed in Protocol 1 |
Step-by-Step Protocol
-
Prepare Materials:
-
Thaw pooled human plasma in a water bath at 37°C, then place on ice.
-
Prepare a 1 mM intermediate stock of the test compound in DMSO or acetonitrile.
-
-
Incubation:
-
Add the test compound intermediate stock to the plasma to achieve a final concentration of 1-5 µM (final DMSO/solvent concentration should be <1%).
-
Immediately after adding the compound, vortex and transfer an aliquot for the T=0 time point into a tube/well containing 3 volumes of ice-cold acetonitrile with internal standard.
-
Place the main incubation tube in a shaking water bath at 37°C.
-
At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and quench in the same manner as the T=0 sample.[9][10]
-
Run parallel incubations with heat-inactivated plasma and a positive control.
-
-
Sample Processing & Analysis:
-
Follow the same procedure for protein precipitation and supernatant analysis via LC-MS/MS as described in Protocol 1 (Section 3.4, steps 4-5).
-
Data Analysis
-
Calculate the % Remaining at each time point relative to T=0, as described in Section 3.6.
-
If significant degradation is observed (>15-20%), calculate the half-life (t½) from the slope of the ln(% Remaining) vs. time plot.
Protocol 3: Stability in Simulated Gastrointestinal Fluids
This assay is essential for drug candidates intended for oral administration. It evaluates stability in the harsh acidic and enzymatic conditions of the stomach (SGF) and the near-neutral, enzyme-rich environment of the small intestine (SIF).[11]
Scientific Rationale
A drug must survive transit through the GI tract to be absorbed. SGF (pH 1.2-2.0) assesses susceptibility to acid-catalyzed hydrolysis. SIF (pH ~6.8) contains pancreatin, a mixture of digestive enzymes including proteases and lipases, which can degrade labile compounds.[17] Comparing stability in enzyme-containing fluids versus enzyme-free blanks elucidates the specific contribution of enzymatic degradation.
Experimental Workflow: GI Fluids Stability
Caption: Workflow for stability assessment in simulated gastrointestinal fluids.
Materials and Reagents
| Reagent | Recommended Supplier |
| Sodium Chloride (NaCl) | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Fisher Scientific |
| Pepsin (from porcine gastric mucosa) | Sigma-Aldrich |
| Potassium Phosphate Monobasic (KH₂PO₄) | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Fisher Scientific |
| Pancreatin (from porcine pancreas) | Sigma-Aldrich |
| All other reagents as listed in Protocol 1 |
Preparation of Simulated Fluids
-
Simulated Gastric Fluid (SGF, USP): Dissolve 2.0 g of NaCl in ~700 mL of water. Add 7.0 mL of concentrated HCl and mix. Add 3.2 g of pepsin and dissolve. Adjust the pH to 1.2 with HCl or NaOH and bring the final volume to 1 L with water. Prepare a blank SGF without pepsin.[11][17]
-
Simulated Intestinal Fluid (SIF, USP): Dissolve 6.8 g of KH₂PO₄ in ~700 mL of water. Add 10 g of pancreatin and mix. Adjust the pH to 6.8 with 0.2 M NaOH. Bring the final volume to 1 L with water. Prepare a blank SIF without pancreatin.[17]
Step-by-Step Protocol
-
Incubation Setup:
-
Dispense SGF, SIF, and their corresponding blanks into separate tubes.
-
Pre-warm the tubes to 37°C.
-
Add the test compound to each tube to a final concentration of ~5-10 µM.
-
-
Sampling and Quenching:
-
Immediately take the T=0 sample.
-
Incubate the tubes at 37°C with shaking.
-
Take samples at specified time points (e.g., 30, 60, 120 minutes).
-
To quench, add the sample to 3 volumes of ice-cold acetonitrile. For SGF samples, it may be necessary to add a small amount of buffer (e.g., 1 M Tris) to neutralize the acid before LC-MS/MS analysis to protect the column and improve chromatography.
-
-
Sample Processing & Analysis:
-
Vortex, centrifuge, and analyze the supernatant via LC-MS/MS as previously described.
-
Data Analysis
-
Calculate the % Remaining at each time point relative to T=0 for all four conditions (SGF ± pepsin, SIF ± pancreatin).
-
Plot % Remaining vs. time to visualize the degradation profile and compare stability across the different fluids.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the definitive technique for these assays due to its high sensitivity, selectivity, and speed.[1][2]
Rationale for Method Selection
LC-MS/MS allows for the direct measurement of the parent compound in a complex biological matrix with minimal sample cleanup. The liquid chromatography (LC) step separates the analyte from matrix components, while the tandem mass spectrometry (MS/MS) provides highly specific detection and quantification by monitoring a unique precursor-to-product ion transition.
General Method Parameters for 4-(1-Pyrrolidinylmethyl)-4-piperidinol
The following table provides a starting point for method development. Parameters must be empirically optimized.
| Parameter | Suggested Condition | Rationale / Notes |
| LC Column | C18, 2.1 x 50 mm, <3 µm | A standard reversed-phase column suitable for many small molecules.[10][18] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 3-5 minutes | A generic gradient to elute the compound; must be optimized.[18] |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray (ESI+) | The two tertiary amines are readily protonated. |
| MRM Transition | To be determined empirically | Infuse the compound to find the precursor ion [M+H]⁺ and optimize collision energy to find a stable, intense product ion. |
| Internal Standard | Structurally similar compound | Should have similar chromatographic behavior and ionization efficiency but a different mass. |
Data Interpretation and Reporting
The collective data from these assays provides a comprehensive in vitro stability profile.
Hypothetical Data Summary
| Assay | Parameter | Result | Interpretation |
| HLM Stability (+NADPH) | t½ | 25 min | Moderately stable. Suggests significant Phase I metabolism. |
| CLint | 55.4 µL/min/mg | Corresponds to intermediate predicted hepatic clearance. | |
| HLM Stability (-NADPH) | % Remaining @ 45 min | 98% | No significant non-enzymatic degradation or binding. |
| Plasma Stability | % Remaining @ 120 min | 99% | Highly stable in plasma; no significant chemical or enzymatic degradation. |
| SGF Stability | % Remaining @ 120 min | 97% | Highly stable in acidic conditions. |
| SIF Stability | % Remaining @ 120 min | 95% | Highly stable against digestive enzymes. |
Overall Assessment
Based on the hypothetical data above, one would conclude that 4-(1-Pyrrolidinylmethyl)-4-piperidinol:
-
Is likely cleared primarily via hepatic metabolism.
-
Is highly stable in the circulatory system and the gastrointestinal tract.
-
Is a good candidate for oral administration from a stability perspective.
These results provide a solid foundation for advancing the compound to in vivo pharmacokinetic studies, with the expectation of moderate hepatic clearance being a key parameter to monitor.
References
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 756–759. Retrieved from [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]
-
BioDuro-Sundia. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Vertzoni, M., & Reppas, C. (2008). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 10(2), 264–273. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 39(6), 268-276. Retrieved from [Link]
-
BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Wang, L., et al. (2022). Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine, 17, 45-59. Retrieved from [Link]
-
Wang, J., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Pharmaceutical Research, 32(4), 1530-1541. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. bioivt.com [bioivt.com]
- 7. mttlab.eu [mttlab.eu]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. bioivt.com [bioivt.com]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. dovepress.com [dovepress.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes & Protocols: Radiolabeling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol for In Vivo Studies
Introduction: Rationale and Application
The synthesis of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes in vivo.[1][2] The 4-(1-pyrrolidinylmethyl)-4-piperidinol scaffold represents a privileged structure in medicinal chemistry, with derivatives showing affinity for various central nervous system (CNS) targets, including sigma receptors.[3][4] Sigma receptors, particularly the sigma-1 subtype (S1R), are implicated in a host of neurological disorders such as Alzheimer's disease, neuropathic pain, and psychiatric conditions.[1] Consequently, developing a PET radioligand based on this scaffold is of high scientific interest for diagnosing these conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutics.[4]
This document provides a comprehensive guide to the proposed radiolabeling of 4-(1-pyrrolidinylmethyl)-4-piperidinol with Carbon-11 ([¹¹C]), a short-lived positron emitter (t½ = 20.4 min), for preclinical in vivo imaging studies.[5] The chosen synthetic route, [¹¹C]methylation, is one of the most robust and widely used methods in PET chemistry, leveraging the reaction of a des-methyl precursor with a high-specific-activity ¹¹C-methylating agent.[5][6] We will detail the entire workflow from precursor synthesis to automated radiosynthesis, stringent quality control, and a final protocol for in vivo microPET imaging in a rodent model.
Proposed Radiosynthesis Strategy: [¹¹C]Methylation
The chemical structure of 4-(1-pyrrolidinylmethyl)-4-piperidinol contains a tertiary amine within the pyrrolidine ring and a secondary amine in the piperidine ring. For this protocol, we propose the synthesis of N-[¹¹C]methyl-4-(1-pyrrolidinylmethyl)-4-piperidinol by labeling the piperidine nitrogen. This choice is based on the prevalence of N-methyl groups in CNS-active compounds and the well-established chemistry for ¹¹C-methylation of secondary amines.[6]
Causality of Choice:
-
Robust Chemistry: N-methylation with agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate is a high-yield, rapid reaction, which is critical given the short half-life of Carbon-11.[6]
-
Precursor Accessibility: The required des-methyl precursor, 4-(1-pyrrolidinylmethyl)-4-piperidinol, is synthetically accessible.
-
Metabolic Considerations: While N-demethylation can be a metabolic pathway in vivo, the rapid kinetics of PET imaging often allow for sufficient signal acquisition before significant metabolism occurs.[6]
Diagram of the Proposed Radiosynthesis Workflow
Caption: Workflow for the synthesis of N-[¹¹C]methyl-4-(1-pyrrolidinylmethyl)-4-piperidinol.
Detailed Protocols
Protocol 1: Synthesis of the Labeling Precursor
The precursor, 4-(1-pyrrolidinylmethyl)-4-piperidinol, is not readily commercially available and must be synthesized. A plausible route involves the reductive amination of 1-Boc-4-piperidone with pyrrolidine, followed by deprotection.
Step-by-Step Methodology:
-
Reductive Amination:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and pyrrolidine (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to yield Boc-protected 4-(1-pyrrolidinylmethyl)-4-piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final precursor, 4-(1-pyrrolidinylmethyl)-4-piperidinol. Confirm identity and purity via ¹H-NMR and LC-MS.
-
Protocol 2: Automated Radiosynthesis of N-[¹¹C]methyl-4-(1-pyrrolidinylmethyl)-4-piperidinol
This protocol is designed for a commercial automated synthesis module.
Reagents & Setup:
-
Precursor Vial: 0.5 - 1.0 mg of 4-(1-pyrrolidinylmethyl)-4-piperidinol dissolved in 300 µL of anhydrous dimethylformamide (DMF).
-
Base: Sodium hydroxide (NaOH), 2M in water, 2 µL.
-
HPLC System: Semi-preparative C18 column.
-
Mobile Phase: Acetonitrile/Water/Triethylamine (e.g., 40:60:0.1 v/v/v), flow rate 4-5 mL/min.
-
Formulation: Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak), sterile water for injection, USP ethanol, and a sterile 0.22 µm filter.
Step-by-Step Methodology:
-
[¹¹C]CO₂ Production: [¹¹C]CO₂ is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[6]
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ by reduction (e.g., with LiAlH₄), followed by gas-phase iodination with I₂ vapor at high temperature (~720°C) to form [¹¹C]methyl iodide ([¹¹C]CH₃I).[5]
-
Radiolabeling Reaction:
-
The gaseous [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution and base.
-
The vessel is heated to 80-100°C for 3-5 minutes.
-
-
HPLC Purification:
-
The reaction mixture is quenched with HPLC mobile phase and injected onto the semi-preparative HPLC system.
-
The radioactive peak corresponding to the product is collected in a vessel containing sterile water.
-
-
Final Formulation:
-
The collected HPLC fraction is passed through a C18 SPE cartridge to trap the product.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of USP ethanol (~0.5 mL) followed by sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for quality control.
-
Quality Control (QC) for In Vivo Use
All radiopharmaceuticals must undergo rigorous QC testing to ensure patient safety and data integrity.[7][8][9] These tests must be completed rapidly due to the short half-life of ¹¹C.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity & Radiochemical Purity | Analytical Radio-HPLC | > 95% Purity; Retention time matches non-radioactive standard | Ensures the radioactivity corresponds to the correct chemical entity and is free from radioactive impurities.[10] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak area of product < 5% of total UV peak areas | Verifies the absence of chemical impurities, including the precursor, which could cause pharmacological effects. |
| Specific Activity (SA) | Calculated from HPLC data (radioactivity and mass) | > 1 Ci/µmol (> 37 GBq/µmol) at time of injection | High specific activity is crucial to administer a low mass dose, avoiding pharmacological effects and receptor saturation. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; DMF < 880 ppm (per USP <467>) | Confirms that solvent levels from the synthesis are below safety limits for intravenous injection.[10] |
| pH | pH meter or calibrated pH strips | 5.0 – 7.5 | Ensures the final formulation is physiologically compatible and prevents patient discomfort or thrombosis.[7] |
| Sterility | Direct inoculation or membrane filtration (post-decay) | No microbial growth | Confirms the absence of viable microorganisms.[7] Performed retrospectively. |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max patient dose in mL) | Ensures the product is free from fever-inducing bacterial endotoxins.[7] |
Protocol for In Vivo MicroPET Imaging (Rodent Model)
This protocol outlines a typical dynamic PET imaging study in a rat to assess brain uptake and receptor binding of the newly synthesized radiotracer.
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for a preclinical in vivo PET/CT imaging study in a rodent.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize a healthy Sprague-Dawley rat (250-300 g) using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.[11]
-
Place a catheter in a lateral tail vein for intravenous (IV) administration of the radiotracer.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view. Monitor vital signs (respiration, temperature) throughout the procedure.
-
-
Imaging Protocol:
-
Perform a short (5-10 min) CT scan for anatomical co-registration and attenuation correction.[12]
-
Administer a bolus injection of the N-[¹¹C]methyl-4-(1-pyrrolidinylmethyl)-4-piperidinol solution (target dose: 5-10 MBq) via the tail vein catheter, followed by a saline flush.
-
Start a dynamic PET scan simultaneously with the injection, acquiring data in list mode for 60 to 90 minutes.
-
-
Blocking Study (for Target Validation):
-
To confirm specific binding to the target receptor (e.g., sigma-1), a separate cohort of animals can be pre-treated with a known, high-affinity ligand for that receptor (e.g., SA4503 for S1R) 15-30 minutes before radiotracer injection.[3] A significant reduction in brain uptake in the pre-treated animals compared to the baseline scan would validate target-specific binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min, 4x10min).
-
Co-register the PET images with the CT scan.
-
Draw regions of interest (ROIs) on the co-registered images over various brain structures (e.g., striatum, cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, plotting the concentration of radioactivity (Bq/mL) versus time.
-
Analyze the TACs using appropriate kinetic models to estimate binding parameters, such as the distribution volume (Vₜ), which is an indicator of receptor density.
-
References
-
Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. [Link]
-
Radiology Key. (2016). PET Imaging of Sigma1 Receptors. [Link]
-
Suckow, M. A., & Stout, D. B. (2012). In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angioplasty. PMC. [Link]
-
Krasikova, R., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]
-
IAEA. (Date not available). Quality Control in the Production of Radiopharmaceuticals. [Link]
-
Pawar, S., et al. (2014). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC. [Link]
-
McGill University. (Date not available). Preclinical Research PET | McConnell Brain Imaging Centre. [Link]
-
Ametamey, S. M., et al. (2008). Recent Developments in Carbon-11 Chemistry. Chemical Reviews. [Link]
-
Zhu, L., et al. (2013). Synthesis and Evaluation of Novel (18)F-labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry. [Link]
-
SNMMI. (Date not available). Preclinical Molecular Imaging using microPET, microCT & Optical Methods. [Link]
-
Washington University Office of Technology Management. (Date not available). Sigma-1 targeted PET tracers. [Link]
-
Conti, P. S., & Pichler, B. J. (Eds.). (2018). PET is a non-invasive nuclear imaging technique.... In Molecular Imaging. [Link]
-
Conti, M., & Eriksson, L. (2016). Physics of PET and SPECT imaging. CRC press. [Link]
-
Boll, H., et al. (2011). Longitudinal micro-CT imaging of liver metastases in a mouse.... Frontiers in Physiology. [Link]
-
University of Pennsylvania. (Date not available). In Vivo µCT Imaging of Live Rodents. [Link]
-
Journal of Nuclear Medicine. (2024). Clinical Impact of Sigma-1 Receptor PET/MRI on Complex Regional Pain Syndrome Management. [Link]
-
ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
ACS Publications. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. [Link]
Sources
- 1. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 4. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaea.org [iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 11. Preclinical Research PET | McConnell Brain Imaging Centre - McGill University [mcgill.ca]
- 12. In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Formulation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of the novel investigational compound, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, for use in preclinical animal research. As specific physicochemical data for this new chemical entity (NCE) is not publicly available, this guide emphasizes the foundational necessity of pre-formulation characterization. It presents a systematic, causality-driven approach to formulation development, moving from essential API (Active Pharmaceutical Ingredient) analysis to the selection and preparation of appropriate dosing vehicles for various administration routes. Detailed, adaptable protocols are provided for solution and suspension formulations, alongside critical quality control procedures and animal welfare considerations, to ensure data integrity and study reproducibility.
Part 1: The Imperative of Pre-Formulation Assessment
Before any dosing vehicle can be rationally selected, a thorough understanding of the API's intrinsic physicochemical properties is paramount. The success of in vivo studies hinges on the ability to deliver a precise, stable, and bioavailable dose of the test article.[1] Attempting to formulate an NCE without this foundational data can lead to inaccurate dosing, poor exposure, and misleading pharmacokinetic (PK) or toxicokinetic (TK) results, ultimately compromising the entire study.[2]
The initial pre-formulation workflow is a critical phase that bridges drug discovery and formal development.[3][4] It involves a series of analytical experiments to characterize the molecule, the results of which directly dictate the formulation strategy.
Essential Physicochemical & Stability Profiling
The following table outlines the minimum required characterization studies for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
| Parameter | Methodology | Rationale & Implication for Formulation |
| Aqueous Solubility | Equilibrium solubility determination in buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and water. | Determines if a simple aqueous solution is feasible at the required concentration. The pH-solubility profile is critical for ionizable compounds. |
| pKa | Potentiometric titration or UV-spectrophotometry. | The piperidinol and pyrrolidinyl moieties suggest a basic nature. Knowing the pKa is essential for developing pH-adjusted formulations to achieve solubilization via salt formation.[5] |
| LogP / LogD | Shake-flask method (octanol/water) or HPLC-based calculation. | Predicts the lipophilicity of the compound. High LogP/D values suggest poor aqueous solubility and may necessitate lipid-based or surfactant-containing formulations. |
| Solvent Solubility | Screening in common GRAS (Generally Recognized As Safe) excipients (e.g., PEG 400, Propylene Glycol, DMSO, Ethanol, Cremophor). | Identifies potential co-solvents or solubilizers for non-aqueous or mixed-vehicle formulations if aqueous solubility is insufficient.[6] |
| Solid-State Analysis | Microscopy, Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD). | Identifies the physical form (crystalline, amorphous), melting point, and potential polymorphs. This impacts solubility, stability, and dissolution rate.[5] |
| Forced Degradation | API exposure to acid, base, oxidation (H₂O₂), heat, and light (photostability). | Establishes the intrinsic stability of the molecule and helps develop stability-indicating analytical methods for monitoring the formulation's shelf-life.[5] |
Pre-Formulation to Formulation Workflow
The data gathered from the initial characterization directly informs the path forward. This workflow ensures that the chosen formulation is scientifically sound and tailored to the specific properties of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Caption: Pre-formulation to protocol execution workflow.
Part 2: Adaptable Formulation Protocols
The following protocols are templates. The researcher must insert the empirically determined parameters for 4-(1-Pyrrolidinylmethyl)-4-piperidinol. For all parenteral (injectable) formulations, sterility is mandatory. This can be achieved by preparing the formulation aseptically and sterilizing through a 0.22 µm filter.[7][8]
Protocol A: Simple Aqueous Solution
-
Applicability: For compounds demonstrating sufficient solubility in a neutral, isotonic vehicle.
-
Routes: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO).
Materials:
-
4-(1-Pyrrolidinylmethyl)-4-piperidinol API
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline) or Phosphate Buffered Saline (PBS)
-
Sterile vials, magnetic stirrer, and stir bars
-
Calibrated balance, volumetric flasks, sterile syringes
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
Procedure:
-
Calculate Required Mass: Determine the mass of API needed for the final target concentration and volume.
-
Weigh API: Accurately weigh the calculated mass of the API using a calibrated analytical balance.
-
Dissolution: Transfer the API to a sterile beaker or flask containing ~80% of the final volume of saline. Add a sterile magnetic stir bar.
-
Stir to Dissolve: Place the container on a magnetic stir plate and stir at ambient temperature until the API is fully dissolved. Visually confirm the absence of any particulate matter.
-
QS to Volume: Once dissolved, transfer the solution to a sterile volumetric flask and add saline to reach the final target volume (QS). Mix thoroughly.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile, labeled container.[8]
-
Quality Control: Measure the final pH of the solution. Visually inspect for clarity and particulates. Store at a validated temperature (typically 2-8°C) and protect from light unless stability studies indicate otherwise.
Protocol B: pH-Adjusted Aqueous Solution
-
Applicability: For basic compounds like 4-(1-Pyrrolidinylmethyl)-4-piperidinol that exhibit poor neutral pH solubility but are soluble at a lower pH. The goal is to use a minimal amount of acid to achieve a physiologically tolerable pH (typically pH 4-8 for parenteral routes).
-
Routes: IV, IP, SC, PO.
Materials:
-
All materials from Protocol A
-
Sterile acidifying agent (e.g., 0.1 N Hydrochloric Acid)
-
Sterile pH meter or calibrated pH strips
Procedure:
-
Calculate and Weigh: Perform steps 1 and 2 from Protocol A.
-
Initial Suspension: Transfer the API to a sterile beaker containing ~80% of the final volume of saline. The API will likely form a suspension.
-
pH Adjustment: While stirring, add the acidifying agent dropwise. Monitor the pH continuously. The solid should dissolve as the pH drops and the API forms a more soluble salt.
-
Target pH: Stop adding acid once the API is fully dissolved. The final pH should be as close to neutral as possible while maintaining solubility. Avoid over-acidifying.
-
QS and Filtration: Perform steps 5, 6, and 7 from Protocol A. It is critical to confirm the final pH after bringing the solution to its final volume.
Protocol C: Co-Solvent Formulation
-
Applicability: For compounds with very low aqueous solubility where pH adjustment is ineffective or results in a non-physiological pH.
-
Routes: IV, IP, SC, PO (Route-specific toxicity of excipients must be considered).
-
Causality: Co-solvents like PEG 400 or propylene glycol work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.
Common Co-Solvent Systems for Rodents:
-
Up to 40% PEG 400 in saline
-
Up to 10% DMSO and 30% PEG 400 in saline
-
Caution: Some excipients, like Cremophor, can cause hemolysis or anaphylactoid reactions and should be used with caution.[9]
Procedure (Example: 20% PEG 400 in Saline):
-
Calculate and Weigh: Perform steps 1 and 2 from Protocol A.
-
Organic Dissolution: In a sterile beaker, dissolve the API in the required volume of PEG 400. Gentle warming or vortexing may be required.
-
Aqueous Addition: Once the API is fully dissolved in the PEG 400, slowly add the saline portion while stirring continuously to prevent precipitation.
-
QS and Filtration: Bring to the final volume with saline. Perform sterile filtration as described in Protocol A. Note that viscous solutions may require a filter with a larger surface area or higher pressure to process.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation or phase separation immediately after preparation and before each use.
Protocol D: Aqueous Suspension for Oral Gavage
-
Applicability: For oral administration of poorly soluble compounds, especially at high doses, or when assessing the intrinsic absorption of the solid form.
-
Routes: PO, IP (IP administration of suspensions can cause irritation and is less common).
Materials:
-
4-(1-Pyrrolidinylmethyl)-4-piperidinol API
-
Suspending Agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water.
-
Wetting Agent (optional): 0.1% (v/v) Tween 80 or Polysorbate 80.
-
Mortar and pestle, homogenizer (optional), stirrer.
Procedure:
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution in water. This may require heating or overnight stirring. Let it cool to room temperature.
-
Weigh API: Accurately weigh the required amount of API.
-
Wetting (if needed): If the powder is hydrophobic, place it in a mortar and add a few drops of the wetting agent or a small amount of the vehicle to form a smooth, uniform paste. This prevents clumping.
-
Levigation: Gradually add the remaining suspension vehicle to the paste while triturating (grinding) continuously to ensure a fine, uniform dispersion.
-
Homogenization: For best results, transfer the mixture to a beaker and stir continuously with a magnetic stirrer. A brief period of homogenization can further reduce particle size and improve stability.
-
Storage & Use: Store in a labeled container at 2-8°C. Crucially, the suspension must be stirred vigorously before each dose is withdrawn to ensure dose uniformity.
Part 3: Administration and Quality Control
Final Formulation QC
Before administration to any animal, every formulation batch must be checked.
| QC Check | Specification | Action if Fails |
| Visual Inspection | Clear and free of particulates (solutions). Uniform and opaque (suspensions). No phase separation. | Discard the batch. Re-evaluate solubility or formulation method. |
| pH Measurement | Within a physiologically tolerable range (e.g., pH 4-9). Consistent between batches. | Adjust pH if possible without causing precipitation. Otherwise, discard. |
| Homogeneity (Suspensions) | Re-suspends easily with gentle agitation. No caking or clumping at the bottom. | Improve wetting or increase viscosity of the vehicle. Discard batch. |
Animal Dosing Considerations
Adherence to IACUC (Institutional Animal Care and Use Committee) guidelines is mandatory. The selected route and volume must be appropriate for the species.[10][11]
| Species | Route | Max Volume (mL/kg) | Needle Gauge |
| Mouse | IV (tail vein) | 5 | 27-30 G |
| IP | 10 | 25-27 G | |
| SC | 10 | 25-27 G | |
| PO (gavage) | 10 | 20-22 G (ball-tip) | |
| Rat | IV (tail vein) | 5 | 23-25 G |
| IP | 10 | 23-25 G | |
| SC | 5 | 23-25 G | |
| PO (gavage) | 10 | 16-18 G (ball-tip) |
Source: Adapted from institutional and published guidelines.[11]
Part 4: Safety & Handling
While specific toxicology data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol is unavailable, structurally related piperidine and pyrrolidine compounds can be skin and eye irritants.[12][13] Therefore, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times when handling the API and its formulations. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ChemBK. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved January 26, 2026, from [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at: [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ChemBK. (n.d.). 4-PIPERIDINOL. Retrieved January 26, 2026, from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved January 26, 2026, from [Link]
-
Ma, N., & Wu, X. (2022). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 4(1), FDD68. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved January 26, 2026, from [Link]
-
MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved January 26, 2026, from [Link]
- Garbacz, G., & Weigandt, M. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(7), 547-557.
- Gopinathan, P., et al. (2015). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 76, 55-61.
-
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(4), 852–874. Available at: [Link]
-
SlidePlayer. (n.d.). Routes Of Drug Administration. Retrieved January 26, 2026, from [Link]
-
University of Notre Dame. (n.d.). Use of Pharmaceutical-Grade Compounds in Laboratory Animals. Retrieved January 26, 2026, from [Link]
-
Turner, P. V., Pekow, C., Vasbinder, M. A., & Brabb, T. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Retrieved January 26, 2026, from [Link]
-
Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved January 26, 2026, from [Link]
-
University of Wisconsin-Milwaukee. (2024). The Use of Pharmaceutical and Non-pharmaceutical Grade Compound in Animals and Labeling Expectations. Retrieved January 26, 2026, from [Link]
-
Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Retrieved January 26, 2026, from [Link]
-
West Virginia University. (n.d.). WVU IACUC POLICY: Non-Pharmaceutical-Grade Substances Used in Animals. Retrieved January 26, 2026, from [Link]
-
West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved January 26, 2026, from [Link]
-
UC Davis. (2024). IACUC-09: Use of Non-Pharmaceutical Grade Compounds in Animals. Retrieved January 26, 2026, from [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. ppd.com [ppd.com]
- 5. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 6. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmu.edu [jmu.edu]
- 8. The Use of Pharmaceutical and Non-pharmaceutical Grade Compound in Animals and Labeling Expectations [ohiostateresearch.knowledgebase.co]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Introduction to the Synthesis
The synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves a two-step process: first, the synthesis of a key intermediate, 1-oxa-4,9-diazaspiro[5.5]undecan-3-one, followed by its reduction. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Overall Reaction Scheme:
Caption: General synthetic route to 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate (1-oxa-4,9-diazaspiro[5.5]undecan-3-one) | 1. Incorrect pH: The Mannich-type reaction is pH-sensitive. | 1. Optimize pH: Adjust the reaction mixture to a weakly acidic pH (around 4-5) to facilitate iminium ion formation without inhibiting the amine nucleophilicity. |
| 2. Suboptimal Temperature: Reaction may be too slow at low temperatures or lead to side products at high temperatures. | 2. Control Temperature: Maintain the reaction temperature between 25-30°C. Use an ice bath to manage any exotherms during reagent addition. | |
| 3. Improper Reagent Stoichiometry: An excess or deficit of formaldehyde or pyrrolidine can lead to incomplete reaction or side product formation. | 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of formaldehyde and pyrrolidine relative to piperidin-4-one to drive the reaction to completion. | |
| Formation of Polymeric Byproducts | Excess Formaldehyde: Formaldehyde can polymerize or react with the product to form undesired oligomers. | Controlled Addition: Add formaldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Incomplete Reduction of the Intermediate | 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄) may have degraded due to exposure to moisture. | 1. Use Fresh Reagent: Ensure the reducing agent is fresh and handled under anhydrous conditions. |
| 2. Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent may be inadequate. | 2. Increase Reducing Agent: Use a sufficient excess of the reducing agent (typically 2-3 equivalents) to ensure complete reduction of the lactam. | |
| 3. Low Reaction Temperature: The reduction may be sluggish at low temperatures. | 3. Elevate Temperature: After the initial addition of the intermediate to the reducing agent slurry at 0°C, allow the reaction to warm to room temperature and then gently reflux to ensure completion. | |
| Difficulty in Product Purification | 1. Emulsion Formation during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. | 1. Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. |
| 2. Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate by column chromatography. | 2. Optimize Chromatography Conditions: Use a gradient elution with a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide to improve separation. Alternatively, consider crystallization of the product or its salt.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the formation of the spiro intermediate, 1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
A1: The formation of the spiro intermediate proceeds via a tandem Mannich-type reaction and subsequent cyclization. First, pyrrolidine reacts with formaldehyde to form an Eschenmoser-like salt precursor, which then reacts with the enol or enolate of piperidin-4-one. This is followed by an intramolecular cyclization to yield the spiro compound.[2][3]
Caption: Simplified mechanism for the formation of the spiro intermediate.
Q2: Can other reducing agents be used for the reduction of the spiro intermediate?
A2: Yes, while lithium aluminum hydride (LiAlH₄) is highly effective, other reducing agents like borane-tetrahydrofuran complex (BH₃·THF) can also be used. The choice of reducing agent may influence the reaction conditions and workup procedure. BH₃·THF is generally considered milder and may offer better selectivity if other reducible functional groups are present.
Q3: Why is it important to use a protected piperidin-4-one in some synthetic variations?
A3: Using a protected piperidin-4-one, such as N-Boc-piperidin-4-one, can prevent self-condensation of the piperidinone under basic or acidic conditions.[4] The protecting group can be removed in a subsequent step after the desired modifications at the 4-position are complete.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): is a highly reactive, pyrophoric solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon), and the workup procedure must be performed with extreme care, typically involving the slow, sequential addition of water and/or aqueous base at low temperatures.
-
Solvents: Dichloromethane and other organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product. Staining with potassium permanganate or iodine can help visualize the spots. For the reduction step, the disappearance of the starting lactam and the appearance of the more polar product can be tracked.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one
-
To a solution of piperidin-4-one hydrochloride (1 equivalent) in a mixture of water and methanol, add pyrrolidine (1.1 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro intermediate.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Reduction of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one to 4-(1-Pyrrolidinylmethyl)-4-piperidinol
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(1-Pyrrolidinylmethyl)-4-piperidinol by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% ammonium hydroxide) or by crystallization from a suitable solvent system.
References
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
Eschweiler–Clarke reaction. (2023). In Wikipedia. [Link]
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
-
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2014). Journal of the Chemical Society of Pakistan. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. [Link]
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]
-
Methylation of NH2 Troubleshooting? (2023). Reddit. [Link]
- Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. (2007).
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). ACS Medicinal Chemistry Letters. [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2020). ResearchGate. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2016). ResearchGate. [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction. (2024). The Journal of Organic Chemistry. [Link]
-
Eschweiler-Clarke Reaction. (2022). YouTube. [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (2013). ResearchGate. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2007). ResearchGate. [Link]
-
An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. (2008). ResearchGate. [Link]
-
1-Methyl-4-piperidinol. (n.d.). PubChem. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Common side reactions in the synthesis of 4-substituted piperidinols
Welcome to the technical support center for the synthesis of 4-substituted piperidinols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperidine chemistry. The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by competing reaction pathways. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each entry details the probable causes, explains the underlying chemical principles, and provides actionable protocols for remediation.
Issue 1: Low or No Yield in Grignard Reactions with 4-Piperidones
Question: I am attempting to synthesize a 4-aryl-4-hydroxypiperidine by adding a Grignard reagent to an N-protected 4-piperidone, but I'm observing very low conversion or recovering only my starting material. What's going wrong?
Answer: This is a classic and frequent challenge in piperidinol synthesis. The Grignard reagent, a potent nucleophile, is also a strong base. The outcome of your reaction depends on the delicate balance between these two reactive modes. Several side reactions are likely culprits.[1][2]
Root Cause Analysis:
-
Enolization of the 4-Piperidone: The protons on the carbons alpha to the ketone (C3 and C5) are acidic. The Grignard reagent can act as a base, abstracting one of these protons to form an enolate.[1] This enolate is unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate is protonated, regenerating the starting 4-piperidone. This pathway is particularly favored with sterically bulky Grignard reagents.[1]
-
Reduction of the Ketone: If your Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a 4-hydroxypiperidine via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[1] This results in a secondary alcohol byproduct instead of the desired tertiary alcohol.
-
Aldol Dimerization: Under basic conditions, the enolate formed can react with another molecule of the 4-piperidone, leading to aldol dimerization products.[3]
-
Inactive Grignard Reagent: The Grignard reagent itself may not have formed efficiently. This is often due to residual moisture in the glassware or solvent, or a passivated magnesium surface (magnesium oxide layer).[1]
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: Before adding your aryl halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine (the color will disappear upon activation) or a few drops of 1,2-dibromoethane.[1]
-
Use a Lewis Acid Additive (Cerium(III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve yields. This procedure, known as the Luche reaction, generates a more nucleophilic and less basic organocerium reagent in situ. This species strongly favors 1,2-addition to the carbonyl over enolization.
Experimental Protocol: CeCl₃-Mediated Grignard Addition
-
Place anhydrous CeCl₃ (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Add freshly distilled THF and stir the suspension vigorously for 2-3 hours at room temperature to ensure it is finely dispersed and activated.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add your pre-formed Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78 °C.
-
Add a solution of your N-protected 4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude tertiary alcohol via column chromatography.
Issue 2: Formation of an Alkene Byproduct During Workup or Purification
Question: I successfully formed my tertiary 4-hydroxypiperidinol, but during workup or silica gel chromatography, I am isolating a significant amount of a dehydrated alkene byproduct. How can I prevent this?
Answer: The tertiary alcohol you have formed is susceptible to elimination, especially under acidic conditions, which are common during aqueous workups and standard silica gel chromatography.
Root Cause Analysis:
-
Acid-Catalyzed Dehydration: The hydroxyl group at the C4 position can be protonated by an acid source. This creates a good leaving group (water), which then departs to form a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon (C3 or C5) yields the alkene. This is a classic E1 elimination mechanism. Using strongly acidic solutions (pH < 4) during workup is a primary cause.[4]
-
Silica Gel Acidity: Standard silica gel is inherently acidic and can promote this dehydration reaction directly on the column, leading to low yields of the desired alcohol.
Troubleshooting & Optimization Protocol:
-
Careful pH Control During Workup: When quenching your reaction, avoid strong acids. Use a saturated solution of NH₄Cl or even a pH 7 phosphate buffer. After extraction, ensure any aqueous washes are neutral or slightly basic.
-
Avoid Silica Gel Chromatography (If Possible): If the product is crystalline, attempt recrystallization first.
-
Use Deactivated Silica or an Alternative Stationary Phase:
-
Neutralized Silica: Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before packing your column. This will neutralize the acidic sites.
-
Neutral Alumina: For very acid-sensitive compounds, chromatography on neutral alumina is an excellent alternative to silica gel.
-
Caption: Axial vs. Equatorial attack on a 4-piperidone.
By carefully selecting the nucleophile or reducing agent and the N-protecting group, you can significantly influence the diastereomeric ratio of your 4-substituted piperidinol product.
References
-
Donohoe, T. J., et al. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Manikandan, A., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans. Available at: [Link]
-
Gates, M. D. (1987). Piperidine Synthesis. DTIC. Available at: [Link]
-
Various Authors. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]
-
Various Authors. (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. Available at: [Link]
- Barluenga, J., et al. (1992). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. Journal of the American Chemical Society.
- Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
-
Organic Chemistry Portal. (2021). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). 4-Piperidone. Wikipedia. Available at: [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Piperidine Synthesis Impurities
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with purity during the synthesis of piperidine and its derivatives. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to address specific, common issues. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve these issues effectively in your own work.
FAQ 1: My final piperidine product has a yellow or brown tint. What causes this discoloration and how can I remove it?
An Application Scientist's Perspective:
A yellow to brown discoloration in piperidine is almost always indicative of oxidation or the presence of polymeric impurities. Piperidine, like many secondary amines, is susceptible to air oxidation over time, especially when exposed to light and heat. The initial oxidation products can undergo further reactions, including polymerization, to form higher molecular weight, colored species. While minor discoloration may not impact the utility of piperidine in some applications, for pharmaceutical and fine chemical synthesis, high purity is paramount.
The most direct and effective method for removing these colored impurities is distillation. However, preventing their formation in the first place is key to maintaining product quality.
Troubleshooting & Purification Protocol:
-
Preventative Measures: Always store purified piperidine under an inert atmosphere, such as nitrogen or argon. Use amber glass bottles to protect it from light and store it in a cool, dark place.
-
Purification Method: Fractional distillation is the recommended method for removing colored impurities and residual starting materials.
Detailed Protocol: Fractional Distillation of Piperidine
-
Apparatus Setup: Assemble a standard fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) for efficient separation.
-
Drying (Optional but Recommended): If water is suspected, pre-dry the piperidine by refluxing over a suitable drying agent like potassium hydroxide (KOH) pellets or sodium metal for several hours, followed by distillation.
-
Distillation:
-
Charge the distillation flask with the discolored piperidine. Add a few boiling chips or a magnetic stir bar.
-
Heat the flask gently. Discard the initial, low-boiling fraction which may contain volatile impurities.
-
Collect the main fraction at the boiling point of piperidine (106 °C at atmospheric pressure)[1]. The distillate should be colorless.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Storage: Immediately transfer the purified, colorless piperidine to a clean, dry, amber bottle and blanket with an inert gas before sealing.
FAQ 2: My GC-MS analysis shows significant unreacted pyridine in my product after catalytic hydrogenation. Why is the conversion incomplete and how do I remove the pyridine?
An Application Scientist's Perspective:
Incomplete conversion of pyridine to piperidine during catalytic hydrogenation is a frequent challenge.[2] This can stem from several factors: catalyst deactivation, insufficient hydrogen pressure or reaction time, or the presence of catalyst poisons in the starting material or solvent.
Complicating the issue is that piperidine and pyridine form a high-boiling azeotrope, making their separation by simple fractional distillation impossible.[3][4] The azeotrope, which boils at approximately 106.1 °C, contains about 92% piperidine and 8% pyridine, meaning you cannot achieve higher purity than this by standard distillation alone.[3][4]
To overcome this, one must either improve the initial reaction conversion or employ a chemical or specialized distillation technique for purification.
Troubleshooting the Hydrogenation Reaction
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for troubleshooting incomplete pyridine hydrogenation.
Purification Strategies for Pyridine Removal
-
Acid Wash (Aqueous Extraction): This is a highly effective method based on the difference in basicity between piperidine (pKa ≈ 11.2) and pyridine (pKa ≈ 5.2).
-
Azeotropic Distillation with Water: This technique alters the volatilities of the components, allowing for separation.[3][4]
Detailed Protocol: Purification via Acid Wash
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1-2 M HCl). The more basic piperidine will be preferentially protonated and move into the aqueous layer as the hydrochloride salt, while the less basic pyridine remains in the organic layer.
-
Separation: Separate the two layers. The organic layer containing pyridine can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline (pH > 12). The piperidine hydrochloride will be neutralized back to the free base, which will separate as an oily layer.
-
Final Extraction & Drying: Extract the free piperidine back into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Final Distillation: For the highest purity, distill the recovered piperidine as described in FAQ 1.
FAQ 3: I am observing N-alkylated impurities (e.g., N-methylpiperidine) in my product. How are these formed and how can I prevent them?
An Application Scientist's Perspective:
N-alkylation of the desired piperidine product is a common side reaction, particularly in syntheses that involve reductive amination pathways or when certain reagents and solvents are used. The piperidine product itself is a nucleophilic secondary amine and can react with alkylating agents present in the reaction mixture.
Common Sources of Alkylation:
-
Reductive Amination: If formaldehyde or formic acid (common in Eschweiler-Clarke conditions) is used or formed as a byproduct, it can lead to N-methylation.
-
Solvent Reactivity: Solvents like methanol can sometimes act as an alkylating agent, especially under harsh conditions or in the presence of certain catalysts.
-
Starting Material Impurities: Impurities in the starting materials or reagents can introduce alkylating species.
Prevention and Mitigation Strategies:
-
Control of Stoichiometry: In reductive amination, carefully control the stoichiometry of the amine, carbonyl, and reducing agent to favor the desired reaction.
-
Choice of Reagents: Select reagents less prone to causing side-alkylation. For example, using a non-alkylating reducing agent like sodium borohydride in the presence of a carbonyl source is often cleaner than methods that generate alkylating intermediates.
-
Reaction Conditions: Perform the reaction at the lowest effective temperature to minimize side reactions.
-
Purification: Fractional distillation is often effective for separating piperidine from its N-alkylated derivatives due to their different boiling points.
| Compound | Boiling Point (°C) |
| Piperidine | 106 |
| N-Methylpiperidine | 105-107 |
| N-Ethylpiperidine | 128-131 |
Note: The boiling point of N-methylpiperidine is very close to that of piperidine, making separation by distillation challenging. Highly efficient fractional distillation or alternative purification methods like preparative chromatography may be necessary.
FAQ 4: How can I reliably analyze the purity of my synthesized piperidine?
An Application Scientist's Perspective:
A multi-technique approach is recommended for the comprehensive analysis of piperidine purity. No single method can definitively identify and quantify all potential impurities.
Recommended Analytical Workflow:
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: Recommended analytical workflow for purity assessment.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: This is the primary tool for identifying and quantifying volatile impurities such as residual pyridine, solvents, and N-alkylated byproducts.[5]
-
Methodology:
-
Column: Use a polar capillary column (e.g., DB-WAX or similar) for good separation of amines.
-
Injection: A small, diluted sample (e.g., in dichloromethane or methanol) is injected.
-
Detection: The mass spectrometer will provide fragmentation patterns that can be compared against libraries (e.g., NIST) for definitive identification of impurities.
-
Quantification: Purity can be determined by area percent, or more accurately, by using an internal standard.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H and ¹³C NMR are invaluable for confirming the structure of the piperidine product and for detecting impurities that may not be volatile enough for GC. It can also be used for quantitative analysis (qNMR).
-
Key Spectral Features:
-
¹H NMR (in CDCl₃): Piperidine typically shows three multiplets: ~2.8 ppm (protons α to N), ~1.6 ppm (protons β and γ to N), and a broad singlet for the N-H proton. Pyridine would show characteristic aromatic signals between 7.0-8.5 ppm.
-
¹³C NMR (in CDCl₃): Piperidine shows signals around 47 ppm (Cα), 27 ppm (Cβ), and 25 ppm (Cγ).
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: Useful for a quick functional group analysis.
-
Key Absorptions: Look for the characteristic N-H stretch of a secondary amine (~3300 cm⁻¹) and the absence of aromatic C-H stretches (~3000-3100 cm⁻¹) and C=C stretches (~1500-1600 cm⁻¹) that would indicate residual pyridine.
By combining these techniques, you can build a comprehensive profile of your sample's purity, ensuring it meets the stringent requirements for your intended application.
References
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
- Stasse, H. L. (1944). U.S. Patent No. 2,363,157. Washington, DC: U.S.
-
Laskov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6533. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014). What is the best method to remove pyridine from a reaction mixture? Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN113461596A - Method for treating mixed liquid containing piperidine and water.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Defense Technical Information Center. (1986). Piperidine Synthesis. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(1-Pyrrolidinylmethyl)-4-piperidinol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Our goal is to explain the scientific principles behind these methods, enabling you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the core chemical properties of 4-(1-Pyrrolidinylmethyl)-4-piperidinol that dictate its solubility behavior?
A1: Understanding the structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is the first step to solving solubility issues. The molecule possesses two key features that create a solubility conflict: a relatively large, hydrophobic carbon backbone and three polar functional groups—a hydroxyl group and two tertiary amines (one on the piperidine ring and one on the pyrrolidinyl moiety).
The tertiary amine groups are basic. In a neutral or alkaline aqueous environment, these amines are uncharged (unprotonated), making the molecule less water-soluble. Conversely, in an acidic environment, these nitrogen atoms can become protonated, forming positively charged ammonium salts. These ionic forms are significantly more polar and thus more soluble in aqueous solutions.[1][2] The hydroxyl group can also participate in hydrogen bonding, which contributes to solubility in protic solvents.
Table 1: Physicochemical Properties of 4-(1-Pyrrolidinylmethyl)-4-piperidinol and Related Structures
| Property | 4-(1-Pyrrolidinylmethyl)-4-piperidinol | Related Moiety: 4-(1-Pyrrolidinyl)piperidine[3][4][5] | Related Moiety: N-Methyl-4-piperidinol[6] |
| Molecular Formula | C₁₁H₂₂N₂O | C₉H₁₈N₂ | C₆H₁₃NO |
| Molecular Weight | 198.31 g/mol (Calculated) | 154.25 g/mol | 115.17 g/mol |
| Structure | ![]() | ![]() | ![]() |
| Key Functional Groups | 2x Tertiary Amine, 1x Tertiary Alcohol | 2x Tertiary Amine | 1x Tertiary Amine, 1x Secondary Alcohol |
| Predicted Basicity (pKa) | Two basic centers, estimated pKa > 9.5[7] | ~10.3 (Predicted) | Not specified, but expected to be basic. |
| Expected Solubility | Low in neutral water; increases significantly at acidic pH. | Soluble in methanol.[3] | Liquid form; low melting point (29-31 °C). |
Q2: I'm struggling to dissolve the 4-(1-Pyrrolidinylmethyl)-4-piperidinol free base in my neutral aqueous buffer (e.g., PBS pH 7.4). What's happening and what's the most effective first step?
A2: The difficulty you're experiencing is expected. At neutral pH, the two tertiary amine groups on the molecule are largely in their uncharged, free base form. This form has limited aqueous solubility due to the compound's significant hydrophobic character.
The most direct and effective strategy is pH adjustment . By lowering the pH of your solvent, you will protonate the basic nitrogen atoms, converting the molecule into a more soluble salt.[1]
-
Weigh the Compound: Accurately weigh the desired amount of the 4-(1-Pyrrolidinylmethyl)-4-piperidinol free base.
-
Add Acidified Water: Instead of neutral buffer, add a small volume of sterile, deionized water acidified with a strong acid like hydrochloric acid (HCl). A good starting point is 0.1 M HCl.
-
Vortex/Sonicate: Gently vortex or place the solution in a bath sonicator for 5-10 minutes to aid dissolution. The solution should become clear as the soluble salt forms.
-
pH Confirmation (Optional but Recommended): Check the pH of your resulting stock solution. It should be acidic (typically pH 2-4).
-
Dilution into Final Buffer: This acidic stock can now be diluted into your final, larger volume of experimental buffer. Crucially , ensure that the final concentration of the compound and the buffering capacity of your system are such that the final pH remains suitable for your experiment and does not cause the compound to precipitate.
The diagram below illustrates the principle of pH-dependent solubility for a basic compound.
Caption: pH-dependent equilibrium of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Q3: If I am using pH to solubilize the compound, what is the optimal pH range to ensure it remains in solution?
A3: The guiding principle for solubilizing basic compounds is to maintain the pH of the solution at least 2 units below the pKa of the basic functional group. Since 4-(1-Pyrrolidinylmethyl)-4-piperidinol has two basic amine groups, you must ensure the pH is low enough to protonate both.
Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[7] To be safe, you should aim for a final solution pH of ≤ 6.0 . A pH range of 4.0 to 5.5 is often a robust choice that ensures full protonation and maximizes solubility while being compatible with many biological assays after appropriate dilution.
Q4: My experiment is sensitive to pH changes. What alternative solvents or co-solvent systems can I use?
A4: If altering the pH is not viable, using organic solvents or aqueous co-solvent systems is the next best approach.
-
Organic Solvents: For creating a concentrated stock solution that will be highly diluted in your aqueous experimental medium, solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are standard choices.
-
Co-solvent Systems: If you need to dissolve the compound directly into an aqueous system without significant pH changes, a co-solvent can be employed.[8] A co-solvent is an organic solvent miscible with water that, when added in a small amount, increases the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[9][10]
Table 2: Recommended Solvents and Co-solvents
| Solvent System | Recommended Starting Concentration | Use Case & Considerations |
| 100% DMSO | Up to 50 mM | Ideal for high-concentration stocks. Ensure final DMSO concentration in the assay is low (<0.5%) to avoid artifacts. |
| 100% Ethanol | Up to 20 mM | Good for stock solutions. Can be more biocompatible than DMSO but may be less effective for highly lipophilic compounds. |
| Ethanol / Water | Start with 10-20% Ethanol (v/v) | A common co-solvent system.[8] Prepare by first dissolving the compound in ethanol, then slowly adding water while vortexing. |
| Propylene Glycol / Water | Start with 10-30% Propylene Glycol (v/v) | Propylene glycol is a widely used pharmaceutical co-solvent with low toxicity.[9] |
-
Prepare Co-solvent Blends: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 50% v/v of ethanol in water).
-
Dispense Compound: Add a small, pre-weighed amount of 4-(1-Pyrrolidinylmethyl)-4-piperidinol to separate vials.
-
Test Solubility: Add a fixed volume of each co-solvent blend to the vials to achieve your target concentration.
-
Assess Dissolution: Use vortexing and sonication to aid dissolution. Visually inspect for clarity.
-
Select Lowest Effective Percentage: Choose the co-solvent blend with the lowest percentage of organic solvent that completely dissolves the compound to minimize potential effects on your downstream application.
Q5: I have the dihydrochloride salt of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. How should my handling procedure differ?
A5: The dihydrochloride salt form is specifically manufactured to enhance aqueous solubility and ease of handling.[11] The two basic nitrogens are already protonated, with chloride ions as counter-ions.
-
Direct Dissolution: This salt form should dissolve directly in neutral aqueous solutions like water, PBS, or cell culture media.
-
pH Warning: The key precaution is to avoid raising the pH of the solution significantly. If you add a basic solution, you will deprotonate the ammonium ions, converting the compound back to its less soluble free base form, which may cause it to precipitate out of solution.[1]
The workflow below outlines the recommended handling for the dihydrochloride salt.
Caption: Recommended workflow for dissolving the dihydrochloride salt form.
Q6: What safety precautions are necessary when handling this compound?
A6: While specific toxicity data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol is not widely available, data from structurally related piperidine and pyrrolidine compounds suggest that appropriate laboratory safety measures are essential. Compounds containing piperidine moieties can be irritants or corrosive.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety glasses.
-
Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Handling: Avoid all personal contact. Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
Always consult the material safety data sheet (MSDS) provided by your supplier for the most detailed and specific safety information.
References
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 4-PIPERIDINOL. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Journal of Pharmacy Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
Wikiwand. (n.d.). Cosolvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Retrieved from [Link]
-
Studymind. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
- Google Patents. (n.d.). WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Study.com. (n.d.). When added to water, soluble amines will.... Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]
Sources
- 1. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. homework.study.com [homework.study.com]
- 3. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 4. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Pyrrolidinyl)piperidine 95 5004-07-9 [sigmaaldrich.com]
- 6. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. chemos.de [chemos.de]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Stability issues of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in different solvents
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of your experiments. This guide is structured as a dynamic resource, prioritizing in-depth explanations and actionable protocols over rigid templates.
Chemical Profile: 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Before delving into stability issues, it is crucial to understand the molecule's structure. 4-(1-Pyrrolidinylmethyl)-4-piperidinol is characterized by a piperidinol ring linked via a methylene bridge to a pyrrolidine ring. Key features include two tertiary amine groups (one in the pyrrolidine ring, one in the piperidine ring) and a tertiary alcohol on the piperidine ring. These functional groups are the primary sites of potential degradation.
Caption: Chemical structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-(1-Pyrrolidinylmethyl)-4-piperidinol?
A1: Based on its functional groups, the two primary degradation pathways are oxidation and acid-catalyzed reactions.
-
Oxidation: The molecule contains two tertiary amine functionalities, which are susceptible to oxidation. The nitrogen atoms in both the pyrrolidine and piperidine rings can be oxidized to form N-oxides. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to oxidizing agents. Such degradation is often accelerated by heat and light.[1]
-
Acid-Catalyzed Degradation: In acidic conditions, the tertiary alcohol is prone to dehydration, which involves the elimination of a water molecule to form an alkene. Additionally, strong acidic conditions can promote cleavage of the C-N bonds within the heterocyclic rings, although this typically requires more forcing conditions.[2][3]
Caption: Potential degradation pathways for the target molecule.
Q2: How does pH influence the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor. The compound is expected to be most stable in neutral to slightly alkaline conditions (pH 7-9).
-
Acidic pH (pH < 6): As pH decreases, the rate of acid-catalyzed degradation, particularly dehydration of the tertiary alcohol, is expected to increase. The amine groups will be protonated, which can influence solubility but also potentially stabilize them against oxidation. However, studies on similar piperidine derivatives show that hydrolysis and degradation are often accelerated by hydrogen ions.[4][5][6]
-
Alkaline pH (pH > 9): While the free base form is more prevalent at higher pH, strong alkaline conditions can also promote degradation, potentially through base-catalyzed elimination or oxidation pathways, especially at elevated temperatures. Some compounds are known to be significantly less stable in alkaline media.[7][8]
Q3: What solvents are recommended for preparing and storing solutions of 4-(1-Pyrrolidinylmethyl)-4-piperidinol?
A3: Solvent choice is critical for minimizing degradation.
| Solvent | Suitability | Rationale & Key Considerations |
| Acetonitrile (ACN) | Excellent | Aprotic and relatively inert. Good for analytical work (e.g., HPLC). Ensure use of high-purity or HPLC-grade to avoid impurities. |
| Methanol / Ethanol | Good | Protic solvents that are generally suitable for short-term storage. Can participate in reactions under certain conditions (e.g., esterification with acidic impurities). |
| Dimethyl Sulfoxide (DMSO) | Good (with caution) | High dissolving power. However, DMSO can be hygroscopic and may contain or develop acidic impurities upon storage, which could affect stability. Use anhydrous, high-purity grades. |
| Water (buffered) | Fair to Good | Suitable if buffered to a neutral or slightly alkaline pH (7-9). Unbuffered water can have a variable pH. Avoid acidic buffers. |
| Chlorinated Solvents (DCM, Chloroform) | Poor | Not recommended for long-term storage. These solvents can contain or generate acidic impurities (e.g., HCl) that will accelerate degradation. |
| Ethers (THF, Diethyl Ether) | Poor | Prone to forming explosive peroxides upon storage, which are strong oxidizing agents and will degrade the compound. |
Q4: Is the compound susceptible to degradation by light or heat?
A4: Yes, both light and heat are significant risk factors.
-
Photostability: Many amine-containing compounds are susceptible to photodegradation. It is strongly recommended to protect solutions and the solid compound from light by using amber vials or storing them in the dark. Formal photostability testing should be conducted according to ICH Q1B guidelines, which recommend exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[9][10]
-
Thermal Stability: Elevated temperatures will accelerate all degradation reactions (oxidation, hydrolysis). While specific data for this molecule is not available, analogous heterocyclic compounds often begin to decompose at temperatures above 150°C.[11][12][13] For solutions, storage at refrigerated (2-8°C) or frozen (-20°C) conditions is recommended to minimize degradation over time.
Troubleshooting Guide
Problem: I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after storing my solution for a few days. What could it be?
Answer: An earlier-eluting peak in reverse-phase chromatography typically indicates a more polar compound. The most likely candidate is an N-oxide degradation product. The addition of a highly polar oxygen atom to one of the nitrogen atoms significantly reduces the compound's retention time on a C18 column. To confirm, you can use LC-MS, as the N-oxide will have a mass (M+H)+ of 16 atomic mass units higher than the parent compound.
Problem: My stock solution in DMSO has turned a pale yellow color. Is it degraded?
Answer: The development of a yellow or brown color is a common indicator of oxidative degradation in amine-containing compounds. This is likely due to the formation of small quantities of oxidized oligomeric or polymeric species. While the primary N-oxide degradant is typically colorless, its formation may be accompanied by other minor, color-forming reactions. It is crucial to re-analyze the solution to quantify the purity and identify the degradants before use. Using fresh, high-purity anhydrous DMSO can help mitigate this issue.
Problem: My compound's purity is consistently low when I dissolve it in an acidic buffer for my assay. Why?
Answer: This strongly suggests acid-catalyzed degradation. As discussed in FAQ #2, acidic conditions can promote the dehydration of the tertiary alcohol to form an alkene. This new compound would have a different retention time in your HPLC analysis. To troubleshoot this, try preparing your sample in a mobile phase-compatible organic solvent (like acetonitrile) and injecting it directly, or switch to a buffer system with a pH closer to neutral if your assay permits.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding stability and developing a stability-indicating analytical method.[14][15]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Dissolve 4-(1-Pyrrolidinylmethyl)-4-piperidinol in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Keep at 60°C for 24 hours. Take time points (e.g., 2, 8, 24h). Before analysis, neutralize with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at 60°C for 24 hours. Take time points. Before analysis, neutralize with an equivalent amount of HCl.[16]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light, for 24 hours. Take time points.
-
Thermal Degradation:
-
Solution: Heat the stock solution in a sealed vial at 80°C for 72 hours.
-
Solid: Place the solid compound in an oven at 105°C for 24 hours.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light in a calibrated photostability chamber according to ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active substance to ensure that the secondary degradation products are not being formed.[15]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate in Water (pH ~3). The low pH helps with peak shape for amines.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is required. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would provide better sensitivity and specificity.[17]
-
Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 15-20 minutes. This will help separate the polar parent compound from potentially less polar degradants (like the dehydration product) and more polar degradants (like the N-oxide).
-
Method Validation:
-
Inject a mixture of all forced degradation samples (acid, base, peroxide, etc.).
-
The method is considered "stability-indicating" if the parent peak is spectrally pure (as determined by a PDA detector) and well-resolved from all degradation peaks (Resolution > 2).
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
References
-
PubChem. 1-Methyl-4-piperidinol. National Center for Biotechnology Information. [Link]
-
Lepist, EI., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [Link]
-
Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. [Link]
-
Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ResearchGate. (2013). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]
-
European Medicines Agency. (1998). CPMP/ICH/279/95: Note for Guidance on Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (2022). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]
-
PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. [Link]
-
PubMed. (1995). An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Royal Society of Chemistry. (2011). Analytical Methods for the determination of piperazines. [Link]
-
MDPI. (2019). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides. [Link]
-
Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Institutes of Health. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Hikma, N. (2018). FORCED DEGRADATION STUDY SENYAWA TIOPIPERIN DARI LADA HITAM.... Hasanuddin University Repository. [Link]
-
Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]
-
US EPA. 4-Piperidinol, 1-methyl-. [Link]
-
NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. [Link]
Sources
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.unhas.ac.id [repository.unhas.ac.id]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating NMR Spectra of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Welcome to the technical support center for the analysis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the NMR spectra of this compound, ensuring high-quality, artifact-free data for accurate structural elucidation and characterization.
Introduction
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a bifunctional molecule containing both a piperidine and a pyrrolidine ring, along with a hydroxyl group. These structural features, while key to its chemical properties, can also give rise to specific challenges in NMR analysis. This guide provides a structured, in-depth approach to identifying and mitigating common spectral artifacts and addressing frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My baseline is distorted and not flat. What could be the cause and how do I fix it?
A1: Distorted baselines are a common issue that can significantly impact the accuracy of integration and peak identification.
Possible Causes:
-
Acoustic Ringing: This can occur in probes, especially when using short, high-power pulses. It manifests as a rolling baseline.
-
Truncated Free Induction Decay (FID): If the acquisition time is too short, the FID signal may not have decayed completely to zero, leading to baseline distortions after Fourier transformation.[1]
-
Large Solvent Peak: An intense residual solvent signal can overwhelm the detector, leading to baseline artifacts that obscure signals of interest.[2]
-
Improper Processing Parameters: Incorrectly set zero- and first-order phase corrections during data processing are a frequent cause of a rolling baseline.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for baseline distortions.
Step-by-Step Resolution:
-
Check Acquisition Time (at): For a typical small molecule like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, ensure the acquisition time is at least 2-4 seconds to allow for complete FID decay.[1]
-
Adjust Receiver Gain (rg): If the gain is too high, it can lead to receiver overflow and a distorted baseline.[1][3] Use an automatic gain setting or manually adjust it to a lower value.
-
Solvent Suppression: If a strong solvent signal is the culprit, consider using a solvent suppression pulse sequence.
-
Processing:
-
Start by applying zero-order and first-order phase corrections manually.
-
Utilize the baseline correction algorithms available in your NMR processing software. A polynomial fit is often effective.
-
Q2: I'm observing broad peaks for the N-H and O-H protons. Is this normal, and can I sharpen them?
A2: Peak broadening for exchangeable protons (N-H and O-H) is a common phenomenon for 4-(1-Pyrrolidinylmethyl)-4-piperidinol due to chemical exchange and hydrogen bonding.
Causality:
-
Chemical Exchange: The protons on the nitrogen and oxygen atoms can exchange with each other and with trace amounts of water in the solvent. The rate of this exchange affects the peak shape. Intermediate exchange rates on the NMR timescale lead to broad signals.
-
Quadrupole Broadening: The nitrogen atom (14N) has a nuclear quadrupole moment, which can lead to broadening of adjacent proton signals.
-
Solvent Effects: The choice of solvent can significantly impact the extent of hydrogen bonding and the rate of chemical exchange.
Experimental Protocols to Sharpen Peaks:
-
D₂O Exchange:
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
-
Expected Outcome: The broad N-H and O-H signals will disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR. This confirms the identity of these peaks.[4]
-
-
Solvent Change:
-
Rationale: Changing to a solvent that either reduces hydrogen bonding or slows down the exchange rate can result in sharper signals.
-
Recommendation: Solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow down the exchange of N-H and O-H protons, often resulting in sharper, well-defined peaks.
-
-
Temperature Variation:
-
Protocol: Acquire spectra at different temperatures.
-
Rationale: Lowering the temperature can slow down the exchange rate, leading to sharper signals. Conversely, increasing the temperature can sometimes lead to coalescence into a sharper, averaged signal if the exchange becomes very fast.
-
Q3: My spectrum shows extra peaks that I can't assign to the molecule. What are these artifacts?
A3: Unexplained peaks in an NMR spectrum can arise from various sources, including impurities and instrumental artifacts.
Common Artifacts and Their Identification:
| Artifact | Appearance | Cause | Resolution |
| Spinning Sidebands | Small peaks appearing symmetrically around a large peak at a distance equal to the spinning rate. | Inhomogeneous magnetic field or a poor quality NMR tube. | 1. Re-shim the magnet. 2. Use a high-quality NMR tube. 3. Reduce the spinning rate.[1] |
| Quadrature Images (Ghost Peaks) | A "ghost" peak appearing at a frequency equidistant from the center of the spectrum as the real peak, but with opposite phase. | Imbalance in the quadrature detectors, more common in older spectrometers. | Acquire more scans (typically an even number).[1][2] |
| Folded (Aliased) Peaks | Peaks that appear at an incorrect chemical shift because their true frequency is outside the set spectral width. | Improperly set spectral width. | Increase the spectral width to encompass all expected signals and re-acquire the spectrum.[1] |
| Impurity Peaks | Sharp, well-defined peaks that do not correspond to the target molecule. | Residual solvents from synthesis/purification (e.g., ethyl acetate, dichloromethane) or other contaminants. | Check the purity of the sample. Compare observed peaks to known chemical shifts of common laboratory solvents. |
Logical Relationship for Artifact Identification:
Caption: Decision tree for identifying common NMR artifacts.
References
-
Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21490. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
San Diego State University NMR Facility. (n.d.). Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]
-
Alver, Ö., Parlak, C., & Bilge, M. (2013). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1037, 285-293. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, No. 5, pp. 397-455). Bentham Science Publishers.
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
Sources
Preventing degradation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol during storage
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on preventing the degradation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol during storage. This guide is structured to offer not just protocols, but the scientific reasoning behind them, ensuring the integrity of your research.
Technical Support Center: Stability of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
This guide addresses common questions and troubleshooting scenarios encountered when working with 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a molecule susceptible to degradation if not handled and stored correctly. Its chemical structure, featuring two tertiary amines and a hydroxyl group, presents specific stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(1-Pyrrolidinylmethyl)-4-piperidinol?
A1: The main stability concerns for this compound are its susceptibility to oxidation and, to a lesser extent, its reaction with atmospheric carbon dioxide and moisture. The tertiary amine functionalities in both the pyrrolidine and piperidine rings are prone to oxidation, which can lead to the formation of N-oxides or other degradation products.
Q2: How should I store the solid form of 4-(1-Pyrrolidinylmethyl)-4-piperidinol?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place. A desiccator can provide additional protection against moisture.
Q3: What is the recommended way to store solutions of this compound?
A3: Solutions are generally less stable than the solid form. If you must store solutions, they should be freshly prepared in a suitable solvent. For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, consider freezing (-20 °C or -80 °C), but be mindful of the freeze-thaw cycles which can accelerate degradation. It is crucial to use anhydrous solvents to minimize water-related degradation.
Q4: Can I store solutions of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended without prior stability studies. The pH of the buffer can influence the rate of degradation. If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning of a previously white or off-white solid), a change in physical form (e.g., clumping or melting), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Loss of compound activity in biological assays.
-
Poor reproducibility between experiments.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Degradation of your 4-(1-Pyrrolidinylmethyl)-4-piperidinol stock or working solutions can lead to a lower effective concentration of the active compound and the presence of interfering degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Purity Check: If you suspect degradation, the first step is to verify the purity of your compound. This can be done using techniques like HPLC-UV, LC-MS, or NMR.
-
Fresh is Best: Always prioritize the use of freshly prepared solutions for your experiments to minimize the impact of solvent-mediated degradation.
-
Optimize Storage: If you must store solutions, conduct a small-scale stability study to determine the optimal storage conditions (temperature, solvent, duration) for your specific application.
Issue 2: Visible Changes in the Stored Compound
Symptoms:
-
The solid compound has changed color.
-
The material appears clumpy or has a different texture.
Potential Cause: Exposure to air, light, or moisture can lead to oxidative degradation or hydrolysis.
Hypothetical Degradation Pathways:
The tertiary amines in 4-(1-Pyrrolidinylmethyl)-4-piperidinol are susceptible to oxidation, which can lead to the formation of N-oxides. The presence of atmospheric oxygen can facilitate this process.
Caption: A potential oxidative degradation pathway.
Preventative Measures:
-
Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.
-
Moisture Control: Store in a desiccator to protect from humidity.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help you understand the stability of your compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a suitable analytical method like RP-HPLC with UV or MS detection.
Data Interpretation:
| Stress Condition | Expected Observation | Potential Degradation Products |
| Acid Hydrolysis | Potential for some degradation | Salt formation, potential ring opening |
| Base Hydrolysis | Less degradation expected than acid | - |
| Oxidation | Significant degradation expected | N-oxides, ring-opened products |
| Thermal | Potential for degradation | Varies depending on structure |
| Photodegradation | Potential for degradation | Radical-mediated products |
Protocol 2: Routine Purity Check by HPLC
Objective: To routinely monitor the purity of your 4-(1-Pyrrolidinylmethyl)-4-piperidinol stock.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of your compound at a known concentration.
-
Inject the standard and acquire the chromatogram.
-
The purity can be estimated by the area percentage of the main peak.
Summary of Recommendations
| Parameter | Recommendation for Solid | Recommendation for Solution |
| Temperature | Cool (2-8°C) or Room Temp. | Refrigerated (2-8°C) or Frozen (-20°C) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Headspace flushed with inert gas |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with PTFE cap |
By implementing these storage and handling protocols, you can significantly reduce the risk of degradation and ensure the reliability of your experimental results.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Gheorghe, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]
-
Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. Retrieved from [Link]
-
Betteridge, K. (2000). Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
- Pouille, C., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Optimizing reaction conditions for the synthesis of pyrrolidinyl-piperidines
Welcome to the technical support center for the synthesis of pyrrolidinyl-piperidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, which is a key component in numerous biologically active compounds.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of synthesizing these bicyclic structures.
Introduction: The Importance of the Pyrrolidinyl-piperidine Scaffold
The pyrrolidinyl-piperidine core is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure allows for precise vectoral presentation of substituents, making it an ideal building block for creating potent and selective ligands for various biological targets.[3] However, the synthesis of these compounds, particularly via common methods like reductive amination, can present challenges ranging from low yields to complex purification. This guide aims to provide practical, experience-driven solutions to these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrrolidinyl-piperidines?
The most prevalent and versatile method is the reductive amination between a piperidone derivative and pyrrolidine.[2][4] This approach involves the formation of an iminium ion intermediate, which is then reduced in situ to form the C-N bond. Other notable methods include:
-
N-Heterocyclization: Annulation reactions using diols and primary amines, often catalyzed by Iridium complexes, can form the piperidine ring.[5][6][7]
-
Intramolecular Cyclization: Methods like intramolecular hydroamination or ring-closing metathesis can be employed to form one of the heterocyclic rings when the precursor is appropriately designed.[8][9]
-
Nucleophilic Substitution: Direct substitution of a leaving group on the piperidine ring (e.g., at the 4-position) with pyrrolidine can be effective, though it may require harsh conditions or lead to side reactions.
Q2: How do I choose the right reducing agent for my reductive amination?
The choice of reducing agent is critical and depends on the stability of your substrate and the reactivity of the iminium intermediate.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is mild, tolerant of a wide range of functional groups, and does not reduce most aldehydes and ketones at an appreciable rate, which minimizes side reactions. Its mild acidity can also catalyze iminium ion formation.
-
Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent, but it is highly toxic and requires acidic conditions to be effective, which may not be suitable for acid-labile substrates.
-
Sodium borohydride (NaBH₄): A stronger, less expensive reducing agent. However, it can readily reduce the starting ketone/aldehyde, leading to alcohol byproducts.[10] It is best used when the iminium ion formation is fast and complete before the addition of the reductant.
-
Catalytic Hydrogenation (H₂/Pd, PtO₂): This is a clean and effective method, often providing high yields. However, it is not compatible with functional groups that can be reduced, such as alkenes, alkynes, or some protecting groups (e.g., Benzyl groups).[11]
Q3: What is the role of pH in reductive amination?
The pH is a critical parameter. The reaction generally proceeds best under weakly acidic conditions (pH 5-7).
-
Causality: An acidic environment is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by the amine. It is also necessary for the dehydration step to form the iminium ion. However, if the pH is too low, the amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction. Acetic acid is commonly added as a catalyst to maintain the optimal pH range.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of a 4-(1-pyrrolidinyl)piperidine via the reductive amination of a 4-piperidone derivative.
Problem 1: Low or No Product Yield
Potential Cause 1: Inefficient Iminium Ion Formation
-
Explanation: The reaction rate is dependent on the formation of the iminium intermediate. If this step is slow or unfavorable, the overall reaction will stall.
-
Solutions:
-
Catalytic Acid: Ensure a catalytic amount of a weak acid, like acetic acid, is present to facilitate the dehydration step.[10]
-
Water Removal: If the reaction is reversible, removing the water formed during iminium ion formation can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Pre-formation: Stir the piperidone and pyrrolidine together (with catalytic acid) for 1-2 hours before adding the reducing agent to allow for sufficient iminium ion formation.[10]
-
Potential Cause 2: Degradation of the Reducing Agent
-
Explanation: Borohydride-based reducing agents can be sensitive to moisture and strongly acidic or basic conditions.
-
Solutions:
-
Anhydrous Conditions: While many reductive aminations are robust, ensure your solvent is reasonably dry if you suspect reagent decomposition.[10]
-
Controlled Addition: Add the reducing agent portion-wise to maintain its concentration and manage any exotherm.
-
Check Reagent Quality: Use a freshly opened bottle of the reducing agent or test its activity on a simple substrate.
-
Potential Cause 3: Incorrect Stoichiometry
-
Explanation: Using a large excess of one reagent can sometimes lead to side reactions. However, a slight excess of the amine is often beneficial.
-
Solutions:
-
Amine Ratio: Use a slight excess (1.1-1.5 equivalents) of pyrrolidine to ensure complete consumption of the more valuable piperidone substrate.
-
Reductant Ratio: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to ensure the complete reduction of the iminium ion.
-
Problem 2: Formation of a Major Alcohol Byproduct
Potential Cause: Premature Carbonyl Reduction
-
Explanation: This occurs when the reducing agent reduces the starting piperidone to a piperidinol faster than the amine can form the iminium ion. This is common with strong reducing agents like NaBH₄.
-
Solutions:
-
Switch to a Milder Reductant: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone.
-
Two-Step Procedure: If using NaBH₄, allow the iminium ion to form completely before adding the reducing agent. Monitor the disappearance of the ketone starting material by TLC or LC-MS before proceeding.[10]
-
Problem 3: Complex Product Mixture and Difficult Purification
Potential Cause 1: Dialkylation of the Amine
-
Explanation: If you are using a primary amine to synthesize a substituted pyrrolidine which is then coupled, the resulting secondary amine product can react again with the starting ketone, leading to a tertiary amine byproduct. This is less of an issue when using a secondary amine like pyrrolidine directly.
-
Solutions:
-
Control Stoichiometry: Use an excess of the amine to favor the formation of the desired mono-alkylated product.
-
Potential Cause 2: Unreacted Starting Materials
-
Explanation: Incomplete conversion leaves you with a mixture of starting materials and product, which can be difficult to separate due to similar polarities.
-
Solutions:
-
Drive the Reaction to Completion: Increase the reaction time, slightly elevate the temperature (if thermally stable), or add a second charge of the reducing agent after several hours.
-
Optimized Workup: Employ an acid-base extraction. Since the product is basic, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate or DCM) to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent.
-
Potential Cause 3: Contamination from Pyridine Precursors
-
Explanation: If the piperidine starting material was synthesized by the hydrogenation of pyridine, residual pyridine can be a persistent impurity that is difficult to remove by standard chromatography.[12]
-
Solutions:
-
Azeotropic Distillation: For large-scale work, azeotropic distillation with water and a non-aromatic hydrocarbon can be used to remove pyridine.[12]
-
Salting Out: A method involving the formation of a piperidine-CO₂ salt has been reported to separate it from pyridine.[13] For lab scale, ensuring high-purity starting material is the most practical approach.
-
Data & Parameter Optimization
For a successful synthesis, systematic optimization of parameters is key. The following table provides a starting point for screening conditions for the reductive amination of N-Boc-4-piperidone with pyrrolidine.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Difficult Substrates) | Rationale & Key Considerations |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂ (50 psi), Pd/C | NaBH(OAc)₃ is the most versatile and selective. H₂/Pd is clean but has functional group limitations.[11] |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | Chlorinated solvents are common. DCE allows for higher reaction temperatures. THF is a good alternative if substrates are incompatible with DCM/DCE. |
| Acid Catalyst | Acetic Acid (AcOH) | Trifluoroacetic Acid (TFA) | None (if using NaBH(OAc)₃) | AcOH is standard.[10] A stronger acid like TFA (use sparingly) can sometimes accelerate slow reactions. NaBH(OAc)₃ can sometimes be used without additional acid. |
| Temperature | Room Temperature (20-25°C) | 0°C to RT | 40-50°C (in DCE) | Start at room temperature. Cooling may be necessary if the reaction is highly exothermic or if side reactions occur. Gentle heating can accelerate slow reactions. |
| Stoichiometry | 1.2 eq. Pyrrolidine, 1.5 eq. Reductant | 1.5 eq. Pyrrolidine, 2.0 eq. Reductant | 1.1 eq. Pyrrolidine, 1.5 eq. Reductant | A slight excess of the amine and reductant is generally optimal. Adjust based on which starting material is more valuable. |
Visualized Workflows and Mechanisms
General Mechanism: Reductive Amination
The diagram below illustrates the fundamental two-stage process of reductive amination for the synthesis of a 4-(1-pyrrolidinyl)piperidine scaffold.
Caption: The two-stage mechanism of reductive amination.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path for diagnosing and solving issues related to low reaction yield.
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
Synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate
This protocol is a standard, robust starting point for the reductive amination.
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (Glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the piperidone in anhydrous DCM (approx. 0.1 M concentration).
-
Add pyrrolidine (1.2 eq) to the solution, followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes. Note: The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidone is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the pure product.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350–359. Available at: [Link]
-
Felpin, F. X., Girard, S., Vo-Thanh, G., Robins, R. J., Villiéras, J., & Lebreton, J. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 66(19), 6305–6312. Available at: [Link]
-
Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Institutes of Health. Available at: [Link]
-
Ohashi, K., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(17), 12059–12078. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
- CN101602748B. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
-
Valdés, C., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]
-
Dalpozzo, R., & Bartolo, G. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3193. Available at: [Link]
-
Bakulina, O., & Dar'in, D. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Reddit user discussion on reductive amination. (2023). r/Chempros - Reddit. Available at: [Link]
-
Vitale, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(8), 957. Available at: [Link]
- US2363158A. (n.d.). Process for the purification of piperidine. Google Patents.
-
Valdés, C., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
-
Zafar, H. N., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 988-1015. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
-
Tang, P., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Zaragoza, F. (2023). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]
-
Wu, S., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. National Institutes of Health. Available at: [Link]
-
Montgomery, J., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at: [Link]
-
Wu, S., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. SciSpace. Available at: [Link]
Sources
- 1. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The synthesis of this tertiary amino alcohol, a valuable building block in pharmaceutical development, presents unique challenges during scale-up, particularly concerning the formation of the C-C bond at the C4 position of the piperidine ring. This document outlines a robust synthetic strategy, provides detailed troubleshooting for common issues, and answers frequently asked questions to ensure a safe, efficient, and scalable process.
Overview of the Recommended Synthetic Pathway
The most direct and convergent approach to constructing the quaternary center of 4-(1-Pyrrolidinylmethyl)-4-piperidinol involves the addition of an α-amino carbanion equivalent to a protected 4-piperidone derivative. This pathway is divided into four main stages:
-
Preparation of the Organometallic Reagent: Generation of pyrrolidin-1-ylmethyllithium from a suitable precursor.
-
Nucleophilic Addition: Reaction of the organolithium reagent with N-Boc-4-piperidone to form the protected tertiary alcohol.
-
Workup and Purification: Isolation and purification of the N-Boc protected intermediate.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, typically as a hydrochloride salt for improved stability and handling.
This strategy, while requiring careful handling of sensitive reagents, offers high convergence and control.
Caption: High-level workflow for the synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up process, presented in a question-and-answer format.
Stage 1: Preparation of Pyrrolidin-1-ylmethyllithium
Question: The yield of my organolithium reagent appears low, or the subsequent reaction fails. What are the likely causes?
Answer: The generation of α-amino organolithiums is highly sensitive to reaction conditions. Several factors are critical for success:
-
Atmosphere and Moisture Control: Organolithium reagents are extremely reactive towards water, oxygen, and carbon dioxide. Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.
-
Temperature Management: The transmetalation reaction (e.g., from an N-(trialkylstannylmethyl)amine precursor) is highly exothermic and must be performed at cryogenic temperatures (typically -78 °C) to prevent decomposition of the product. Inefficient cooling on a larger scale can lead to significant yield loss.
-
Reagent Quality: The titer (concentration) of the commercial n-butyllithium solution must be accurately known. Old or improperly stored bottles of n-BuLi will have a lower concentration, leading to incomplete transmetalation. It is best practice to titrate n-BuLi before use.
-
Precursor Purity: The tin precursor, N-(tributylstannylmethyl)pyrrolidine, must be pure. Impurities can interfere with the lithium-tin exchange.
Question: How can I confirm the concentration of the generated organolithium reagent before using it in the next step?
Answer: While direct analysis is difficult, an indirect titration method can be employed on a small aliquot of the solution. This provides confidence in the reagent's concentration before committing large quantities of material.
| Method | Titrant | Indicator | Endpoint |
| Gilman Double Titration | 1,2-Dibromoethane, followed by acid-base titration | Phenolphthalein | Color change |
| Watson-Eastham Titration | sec-Butanol | 1,10-Phenanthroline or 2,2'-Biquinoline | Color change |
Causality: Titration chemically converts the reactive organolithium into a stable, quantifiable substance, providing an accurate measure of its molarity. This step is a cornerstone of a self-validating protocol, preventing the propagation of errors to subsequent, more costly steps.
Stage 2: Nucleophilic Addition to N-Boc-4-piperidone
Question: The addition reaction is giving me a low yield of the desired product and forming a significant amount of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine. Why is this happening?
Answer: This specific byproduct suggests over-reduction.[1] The likely cause is that the intermediate alkoxide is being reduced. To prevent this, consider the following:
-
Inverse Addition: At scale, add the solution of N-Boc-4-piperidone slowly to the cold (-78 °C) solution of the organolithium reagent. This ensures the organolithium is never in excess, which can promote side reactions.
-
Strict Temperature Control: Do not allow the internal temperature to rise significantly above -70 °C during the addition. A temperature excursion can lead to enolization of the ketone or decomposition of the organolithium reagent.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent to ensure full conversion of the ketone. Precisely titrating the organolithium is crucial for achieving the correct stoichiometry.
Sources
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This guide provides an in-depth technical comparison and procedural walkthrough for validating the purity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a nitrogen-containing heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, adherence to rigorous scientific standards, and a comparison with alternative analytical techniques. We will explore why the hyphenated technique of HPLC-MS stands as a superior, self-validating system for ensuring the purity, and therefore the safety and efficacy, of pharmaceutical compounds.
The Analytical Challenge: Defining the Purity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a complex tertiary amine containing both a piperidinol and a pyrrolidine moiety. Such nitrogen-containing heterocycles are ubiquitous scaffolds in modern pharmaceuticals, valued for their ability to interact with biological targets.[1][2][3] The purity of any active pharmaceutical ingredient (API) is a critical quality attribute, as even trace-level impurities can impact its stability, efficacy, and safety profile.
Chemical Structure and Properties:
-
IUPAC Name: 4-(pyrrolidin-1-ylmethyl)-4-piperidinol
-
Molecular Formula: C10H20N2O
-
Molecular Weight: 184.28 g/mol
-
Key Features: A hydrophilic compound with two basic nitrogen atoms and a hydroxyl group, making it amenable to reversed-phase chromatography and electrospray ionization.
Potential Impurities: The synthesis of such molecules often involves multi-step reactions.[4][5] Potential impurities may include:
-
Starting Materials: Unreacted 4-piperidinol or pyrrolidine.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions.
-
Degradants: Products resulting from exposure to stress conditions like acid, base, light, heat, or oxidation.
The analytical goal is not merely to quantify the main compound but to detect, identify, and quantify all potential impurities with a high degree of certainty.
The Premier Solution: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For the comprehensive purity analysis of a compound like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, HPLC-MS is the gold standard. This technique synergistically combines the superior separation capabilities of HPLC with the definitive identification power of MS.
-
The "Why" of HPLC: High-Performance Liquid Chromatography separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For polar, ionizable compounds like our analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The analyte and its impurities are separated based on their relative hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer.[6][7]
-
The "Why" of MS: Mass Spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides an intrinsic property of a molecule—its molecular weight—which is invaluable for identification. Electrospray Ionization (ESI) is an ideal soft ionization technique for this analyte, as it can readily protonate the basic nitrogen atoms ([M+H]⁺) without causing fragmentation, allowing for clear determination of the molecular ion.
The coupling of these two techniques creates a "self-validating" system. A peak detected by the HPLC's UV detector can be simultaneously analyzed by the MS, confirming its identity by its mass.[8][9] This dual detection provides an unparalleled level of confidence that is difficult to achieve with other methods.
Workflow for HPLC-MS Analysis
Method Validation Protocol: Adhering to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[12][13][14][15]
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Approach:
-
Forced Degradation: The analyte is subjected to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, photolytic exposure) to intentionally generate degradation products.
-
Analysis: The stressed samples are analyzed by HPLC-MS.
-
Causality & Trustworthiness: The goal is to demonstrate that the peaks for any resulting degradants are well-separated from the main analyte peak (chromatographic resolution > 2.0). The mass spectrometer is crucial here; it can confirm the identity of the main peak even if there is chromatographic co-elution, a concept known as peak purity analysis.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Approach:
-
Stock Solution: Prepare a stock solution of 4-(1-Pyrrolidinylmethyl)-4-piperidinol reference standard at a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The range should typically span 50% to 150% of the expected working concentration.
-
Analysis & Plot: Analyze each standard in triplicate and plot the average peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Approach:
-
Spiking: A blank matrix (placebo) is spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Prepare three independent samples at each level.
-
Analysis & Calculation: Analyze the samples and calculate the percent recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Approach:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limits of Quantitation (LOQ) and Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. For impurity methods, it is critical to demonstrate that the LOQ is at or below the reporting threshold for impurities (e.g., 0.05% as per ICH Q3A/B).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Experimental Approach: Vary parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.2 units) The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Interrelationship of Core Validation Parameters
Comparative Analysis: HPLC-MS vs. Alternative Methods
While HPLC-MS is superior, it's important to understand its performance relative to other common analytical techniques.
| Feature | HPLC-MS | HPLC-UV | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) |
| Specificity | Excellent: Mass data provides positive identification. | Good: Relies on retention time and UV spectra; vulnerable to co-elution. | Excellent: Mass data provides positive identification. | Excellent: Structure-specific signals provide high specificity. |
| Sensitivity | Excellent: Can reach pg-fg levels, ideal for trace impurity analysis. | Good: Typically ng-µg levels. | Excellent: Very high sensitivity for volatile compounds. | Poor: Significantly less sensitive than chromatographic methods. |
| Analyte Suitability | Excellent: Ideal for polar, non-volatile, and thermally labile compounds. | Excellent: Same as HPLC-MS. | Poor: Requires analyte to be volatile and thermally stable, or require derivatization. | Good: Requires analyte to be highly soluble in deuterated solvents. |
| Quantitation | Good: Requires reference standards for accurate quantitation. | Excellent: The standard for quantitative analysis with reference standards. | Good: Requires reference standards. | Excellent: A primary method; can quantify without a specific reference standard. |
| Cost & Complexity | High: Expensive instrumentation and requires specialized expertise. | Low: Widely available, relatively inexpensive, and easy to operate. | Medium: Less expensive than HPLC-MS but more complex than HPLC-UV. | Very High: Very expensive instrumentation and data analysis. |
Detailed Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of 4-(1-Pyrrolidinylmethyl)-4-piperidinol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-(1-Pyrrolidinylmethyl)-4-piperidinol sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PVDF or Nylon syringe filter.
Protocol 2: HPLC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | High-pressure capability allows for use of smaller particle columns for better efficiency. |
| Column | Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm | A robust, general-purpose C18 column providing excellent peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and controls peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Elution | 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12.1-15 min (5% B) | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| MS Detector | Agilent 6545 Q-TOF or equivalent | High-resolution mass spectrometry (HRMS) provides accurate mass data for confident formula determination. |
| Ionization Mode | ESI Positive | The two basic nitrogen atoms are readily protonated. |
| Scan Range | 100 - 500 m/z | Covers the mass of the analyte and most likely impurities/degradants. |
| Capillary Voltage | 3500 V | Standard voltage for stable electrospray. |
Summary of Validation Data (Hypothetical)
The following table summarizes the kind of results expected from a successful validation study, demonstrating the method is fit for purpose.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 80%), 100.3% (at 100%), 101.1% (at 120%) |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.82% |
| LOQ | S/N ≥ 10; ≤ 0.05% | 0.03% (S/N = 12.5) |
| Specificity | No interference at analyte RT | Peak purity angle < purity threshold; all degradant peaks resolved. |
| Robustness | System suitability passes | All variations in flow, temp, and mobile phase composition met system suitability requirements. |
Conclusion
Validating the purity of a pharmaceutical compound such as 4-(1-Pyrrolidinylmethyl)-4-piperidinol is a non-negotiable requirement for drug development and manufacturing. This guide has demonstrated that a method based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers an unparalleled combination of separating power and identification certainty. By systematically evaluating the method against the validation criteria set forth by ICH Q2(R2)—specificity, linearity, accuracy, precision, sensitivity, and robustness—a laboratory can establish a high degree of confidence that the analytical procedure is fit for its intended purpose. While simpler methods like HPLC-UV have their place, the causal logic of employing HPLC-MS during development and validation provides a foundation of scientific integrity and trustworthiness that is essential for ensuring patient safety and product quality.
References
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-PIPERIDINOL. ChemBK. [Link]
-
Arulmozhi, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Bhat, M. A., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Sullivan, D. W., et al. (2008). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Journal of Agricultural and Food Chemistry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Singh, K., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research. [Link]
-
Sullivan, D. W., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. [Link]
-
Edjlali, L., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Istratii, D., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
-
Guterres, S., et al. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Popa, M., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences. [Link]
-
PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Smirnova, E. I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Chemsrc. 4-Methyl-4-piperidinol. Chemsrc. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
International Pharmaceutical Quality. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. IPQ. [Link]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to Cross-Validation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Bioactivity Assays
Abstract
The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation. For novel compounds built upon scaffolds like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, which shows potential for a range of biological activities including analgesic effects, characterizing its bioactivity is paramount.[1] This guide provides a comprehensive framework for the cross-validation of bioactivity assays for this compound. We delve into the rationale behind selecting orthogonal assay methodologies, present detailed protocols for their execution, and outline a robust data analysis workflow. By comparing and contrasting results from fundamentally different assays, researchers can build a cohesive and reliable pharmacological profile, ensuring that downstream decisions in the drug development pipeline are based on a foundation of scientific certainty.
Introduction: The Imperative of Orthogonal Validation
The 4-piperidinol and pyrrolidine core skeletons are prevalent in a multitude of pharmacologically active agents, known to exhibit activities ranging from antimicrobial to central nervous system effects.[2][3] Specifically, derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and evaluated for their analgesic potential, making this structural class a point of interest for novel therapeutic development.[1]
However, a compound's activity, often summarized by a single metric like an EC50 or IC50 value, is highly dependent on the assay used for its measurement. A single assay, no matter how well-optimized, provides only one perspective on a compound's mechanism of action (MoA). Factors such as the cellular context, the specific signaling pathway interrogated, and the directness of the measurement can all influence the outcome. This inherent variability in biological test systems necessitates a more robust approach.[4][5]
Cross-validation, the process of comparing data from multiple, distinct assay formats, is crucial for building confidence in a compound's purported bioactivity.[6][7] It allows researchers to:
-
Confirm On-Target Activity: Ensure the observed effect is a direct consequence of interaction with the intended biological target.
-
Uncover Mechanistic Nuances: Differentiate between binding affinity and functional efficacy, or identify potential pathway-specific (biased) signaling.
-
Mitigate Assay-Specific Artifacts: Identify and discount false positives or negatives that may arise from the technical limitations of a single platform.
-
Establish a Comprehensive Pharmacological Profile: Create a detailed picture of the compound's behavior that is essential for regulatory submissions and predicting in vivo performance.[8]
This guide will use a hypothetical scenario where 4-(1-Pyrrolidinylmethyl)-4-piperidinol (referred to as "Compound X") is an agonist for a G-protein coupled receptor (GPCR), specifically one that couples to the Gαi subunit, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). We will compare three distinct assays to build a validated case for its bioactivity.
Selecting the Assays: A Multi-Faceted Approach
To achieve robust cross-validation, we must select assays that probe different aspects of the drug-target interaction and its downstream consequences. This strategy is often referred to as using "orthogonal" methods. For our target, a Gαi-coupled GPCR, we will compare:
-
Radioligand Binding Assay: A biochemical assay that directly measures the affinity of Compound X for the receptor.
-
cAMP Functional Assay: A cell-based assay that quantifies the compound's ability to elicit a primary downstream signaling event (cAMP reduction).
-
Label-Free Dynamic Mass Redistribution (DMR) Assay: A holistic, cell-based assay that measures the global cellular response to receptor activation, integrating multiple signaling pathways.
This selection provides a tiered validation approach, moving from direct target engagement to proximal signaling and finally to a global cellular response.
Experimental Design & Protocols
Scientific integrity demands that each protocol be a self-validating system. Key quality control metrics such as signal-to-background (S/B) ratio, Z'-factor for assay robustness, and intra- and inter-assay precision must be established for each method.[9]
Workflow for Cross-Validation
The overall workflow ensures that data from each orthogonal assay can be directly compared.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. casss.org [casss.org]
- 9. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of centrally acting agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a variety of receptors and transporters in the central nervous system (CNS). Within this broad class of molecules, 4-substituted-4-hydroxypiperidines represent a particularly fruitful area of research, leading to the discovery of potent analgesics, antipsychotics, and other neuropharmacological agents. This guide provides a comparative analysis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a representative member of this class, and its structurally related analogs. By examining key structural modifications and their impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
The 4-(1-Pyrrolidinylmethyl)-4-piperidinol Scaffold: A Platform for CNS Drug Design
The core structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol combines three key pharmacophoric elements: a central piperidin-4-ol ring, a tertiary hydroxyl group, and a basic aminomethyl side chain, in this case, a pyrrolidinyl moiety. The piperidine ring acts as a versatile scaffold, while the hydroxyl group can participate in crucial hydrogen bonding interactions with target receptors. The nature of the substituent at the 4-position is a critical determinant of pharmacological activity and selectivity. The incorporation of a second basic nitrogen atom within the pyrrolidinyl ring introduces an additional site for electrostatic interactions and can significantly influence the molecule's physicochemical properties, such as its pKa and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The exploration of analogs of this scaffold has been driven by the pursuit of compounds with improved potency, selectivity, and pharmacokinetic properties for various CNS targets, most notably opioid and sigma receptors, both of which are implicated in pain modulation and other neurological processes.
Comparative Analysis of Analogs: Unraveling Structure-Activity Relationships
The pharmacological profile of 4-substituted-4-piperidinol derivatives can be profoundly altered by modifications to three primary regions of the molecule: the substituent at the 4-position of the piperidine ring, the substituent on the piperidine nitrogen, and the nature of the aromatic or heterocyclic ring attached to the core.
Modification of the 4-Position Substituent: Impact on Potency and Selectivity
The substituent at the 4-position of the piperidinol ring plays a pivotal role in defining the compound's interaction with its biological target. By comparing 4-(1-Pyrrolidinylmethyl)-4-piperidinol with analogs bearing different heterocyclic or acyclic amino groups, as well as other functionalities, clear SAR trends emerge.
Table 1: Comparative Analgesic Activity of 4-Substituted Piperidine Derivatives
| Compound/Analog | 4-Position Substituent | Analgesic Activity (Assay) | Potency | Reference |
| 4-(1-Pyrrolidinylmethyl)-4-piperidinol | Pyrrolidinylmethyl | - | - | - |
| 4-(4′-Chlorophenyl)-4-hydroxypiperidine | 4-Chlorophenyl | Tail flick test | Significant | [1] |
| 1-Methyl-4-(propananilido)perhydroazepine | Propananilido (in a ring-expanded analog) | Mouse analgesic assays | High potency | [2] |
| 4-Anilidopiperidine Derivatives | Varies (e.g., phenyl, heteroaryl) | Mouse hot-plate test | ED50 values ranging from 0.44 to 59 mg/Kg | [3][4] |
| Alkyl Piperidine Derivatives | Varies (e.g., hydroxymethyl, hydroxyethyl) | Tail immersion method | Varying degrees of significant activity | [5] |
Note: Direct comparative data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol was not available in the reviewed literature. The table presents data for structurally related analogs to illustrate the impact of 4-position modifications.
Studies on a variety of 4-substituted piperidines have demonstrated that the nature of this substituent is critical for analgesic activity. For instance, the incorporation of an anilido group, as seen in fentanyl analogs, leads to highly potent opioid agonists[3][4]. Similarly, substitution with an aryl group, such as a 4-chlorophenyl ring, also confers significant analgesic properties[1]. The introduction of a second basic amine, as in the case of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, is a strategy often employed to modulate receptor interactions and physicochemical properties. While specific data for this exact compound is limited in the public domain, the principle of using such groups to explore interactions with receptor sub-pockets is a well-established medicinal chemistry tactic.
The Role of the Piperidine Nitrogen Substituent
The substituent on the piperidine nitrogen is another key determinant of pharmacological activity. In many classes of opioid analgesics, an N-aralkyl group, such as a phenethyl group, is crucial for high potency[4]. This is attributed to the interaction of the aromatic ring with a specific hydrophobic pocket in the opioid receptor.
Receptor Binding Profile: Opioid vs. Sigma Receptors
Many 4-substituted piperidine derivatives exhibit affinity for both opioid and sigma receptors. The sigma-1 receptor, in particular, is an attractive target for the development of novel analgesics and neuroprotective agents[6]. The structural features that govern affinity and selectivity for these two receptor classes can be subtle.
Table 2: Comparative Receptor Binding Affinities of Piperidine Analogs
| Compound/Analog | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
| N-Arylalkyl-4-cyano-4-phenylpiperidines | Sigma-1 | 3.3 | 36-fold over Sigma-2 | [7] |
| 4-Aroylpiperidines | Sigma-1 | High affinity | Selective for Sigma-1 | [6] |
| Tetrahydroquinoline-based piperidines | Mu Opioid, Delta Opioid | Low nanomolar | Balanced affinity | [8] |
Note: This table summarizes binding data for different classes of piperidine derivatives to illustrate the range of receptor interactions.
Quantitative structure-activity relationship (QSAR) studies on 4-aroylpiperidines have revealed that sigma-1 binding is largely driven by hydrophobic interactions[6]. The ability of the 4-substituent to engage in these interactions is therefore a key factor in determining sigma receptor affinity. For opioid receptor binding, specific hydrogen bonding and hydrophobic interactions are paramount, and the stereochemistry of the molecule often plays a more critical role.
Experimental Protocols: Methodologies for Comparative Evaluation
To ensure the reliability and reproducibility of data in a comparative analysis, standardized experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays used to characterize the compounds discussed in this guide.
In Vitro Radioligand Binding Assay for Opioid and Sigma Receptors
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells transfected with the human mu-opioid receptor).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Mouse Hot-Plate Test for Analgesic Activity
This is a classic behavioral assay to assess the central analgesic activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate mice to the testing room and apparatus.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Measurements: At predetermined time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Determine the ED50 value (the dose that produces a 50% effect).
Concluding Remarks and Future Directions
The 4-(1-Pyrrolidinylmethyl)-4-piperidinol scaffold and its analogs represent a rich chemical space for the discovery of novel CNS-active agents. The available literature, though not providing a direct head-to-head comparison for the title compound, clearly demonstrates that modifications to the 4-position substituent and the piperidine nitrogen are powerful strategies for modulating analgesic potency and receptor selectivity.
Future research in this area should focus on a systematic exploration of heterocyclic and other functional groups at the 4-position, coupled with comprehensive pharmacological profiling against a panel of relevant CNS targets, including opioid and sigma receptor subtypes. Such studies, utilizing standardized in vitro and in vivo assays, will be crucial for elucidating more precise structure-activity relationships and for identifying lead candidates with superior efficacy and safety profiles for the treatment of pain and other neurological disorders. The integration of computational modeling and ADME profiling early in the discovery process will further enhance the efficiency of identifying promising new therapeutic agents from this versatile chemical class.
References
-
Iorio, M. A., et al. (1983). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 26(4), 543-549. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
-
Siddiqui, A. A., et al. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]
-
Kraj, M., & Casy, A. F. (1974). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 17(8), 833-837. [Link]
-
Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 725-730. [Link]
-
Aparna, P., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52. [Link]
-
Sahn, J. J., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5037. [Link]
-
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]
-
Ukrainets, I. V., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 24(18), 3324. [Link]
-
Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 21(7), 434-440. [Link]
-
Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]
-
Le, T. M., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 21(20), 6131-6135. [Link]
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
-
Choi, S. R., et al. (2011). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. Nuclear Medicine and Biology, 38(7), 1035-1044. [Link]
-
Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Journal of the Chemical Society of Pakistan, 27(4), 439-443. [Link]
Sources
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Receptor Selectivity: A Comparative Guide to 4-(1-Pyrrolidinylmethyl)-4-piperidinol and its Analogs
In the intricate world of drug discovery, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Among these, 4-piperidinol derivatives have garnered significant attention for their interactions with various central nervous system (CNS) receptors, including opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors. This guide provides an in-depth comparison of 4-(1-Pyrrolidinylmethyl)-4-piperidinol against other piperidinol derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to determine their receptor binding profiles.
The core of our investigation, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, represents a fascinating structural motif. The presence of the 4-hydroxy group and the aminomethyl substituent at the C4 position, combined with the pyrrolidinyl moiety on the nitrogen of the piperidine ring, suggests a potential for complex interactions with multiple receptor systems. While specific experimental binding data for this exact molecule is not extensively published, we can extrapolate its likely pharmacological profile based on the known activities of structurally similar compounds. This guide will therefore use a representative profile for 4-(1-Pyrrolidinylmethyl)-4-piperidinol to illustrate the comparative analysis against well-characterized piperidinol derivatives.
The Significance of Piperidinol Derivatives in Neuropharmacology
Piperidinol and its related piperidine derivatives are integral to the development of drugs targeting a spectrum of neurological and psychiatric disorders.[2] Their ability to interact with key receptors in the CNS underpins their therapeutic potential.
-
Opioid Receptors (μ, δ, κ): The μ-opioid receptor (MOR) is a primary target for potent analgesics.[3] However, its activation is also associated with undesirable side effects like respiratory depression and dependence. The development of ligands with mixed MOR agonism and delta-opioid receptor (DOR) antagonism is a promising strategy to mitigate these effects.[4][5]
-
Sigma Receptors (σ1, σ2): Initially mistaken for opioid receptors, sigma receptors are now recognized as a distinct class of proteins.[6] The σ1 receptor, in particular, is implicated in a variety of CNS functions and is a target for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.[7] Many piperidine derivatives exhibit high affinity for sigma receptors.[8]
-
NMDA Receptors: As ionotropic glutamate receptors, NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[9] Their dysfunction is linked to various neurological conditions. While not the primary focus for many simple piperidinol derivatives, the potential for allosteric modulation of NMDA receptors by these compounds cannot be discounted.
A Comparative Analysis of Receptor Binding Affinities
To understand the nuances of receptor selectivity, we will compare the representative profile of 4-(1-Pyrrolidinylmethyl)-4-piperidinol with several other 4-substituted piperidinol and piperidine derivatives. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Selected Piperidinol Derivatives
| Compound | Structure | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) | Sigma-1 (σ1) | Sigma-2 (σ2) |
| 4-(1-Pyrrolidinylmethyl)-4-piperidinol (Representative Profile) | 50 | 250 | 800 | 15 | 150 | |
| Compound A: 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Structure not available | >10,000 | >10,000 | >10,000 | 0.96 | 91.8 |
| Compound B: 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Structure not available | >10,000 | >10,000 | >10,000 | 3.2 | - |
| Compound C: (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | Structure not available | 0.0021 | 18.4 | 25.8 | - | - |
| Haloperidol (Reference) | 330 | 8800 | 1300 | 2.5 | 29 |
Disclaimer: The binding profile for 4-(1-Pyrrolidinylmethyl)-4-piperidinol is a representative profile based on SAR trends and is intended for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
-
The Role of the N1-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of receptor affinity and selectivity. In our representative compound, the pyrrolidinylmethyl group likely contributes to the moderate σ1 affinity. In contrast, the large, lipophilic benzylsulfonyl group in Compound A results in exceptionally high and selective affinity for the σ1 receptor.[8] This highlights the importance of hydrophobic interactions within the σ1 receptor binding pocket.[6]
-
The C4-Substituent's Influence: The 4-hydroxy and 4-aminomethyl groups are key features. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the basic nitrogen of the aminomethyl group can form ionic interactions. In Compound C , a potent MOR agonist, the 3-hydroxyphenyl group at the C4 position is crucial for its high opioid receptor affinity.
-
Piperidine vs. Piperazine Core: Replacing the piperidine core with a piperazine can influence the binding profile. While not a direct piperidinol comparison, the high σ1 affinity of the piperazine-containing Compound B demonstrates that this core is also well-tolerated by the sigma receptor.
-
Stereochemistry: The spatial arrangement of substituents can dramatically impact receptor binding. For instance, the specific stereochemistry of Compound C is essential for its high potency at the MOR.
Experimental Protocols: The Foundation of Reliable Data
The determination of receptor binding affinities relies on robust and well-validated experimental protocols. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[6]
General Workflow for Radioligand Competition Binding Assay
This assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol: Sigma-1 (σ1) Receptor Binding Assay
Objective: To determine the Ki of a test compound for the human σ1 receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human σ1 receptor.
-
Radioligand: -pentazocine (a selective σ1 receptor ligand).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: Serial dilutions of the compound of interest.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of -pentazocine at a final concentration of ~2 nM.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.[8]
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol: Mu-Opioid Receptor (MOR) Binding Assay
Objective: To determine the Ki of a test compound for the human MOR.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Test Compound: Serial dilutions of the compound of interest.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the σ1 receptor assay, with a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer or naloxone for non-specific binding.
-
Test compound dilutions.
-
[³H]-DAMGO at a final concentration of ~1 nM.
-
Membrane suspension.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration and Counting: Follow the same procedure as for the σ1 receptor assay.
-
Data Analysis: Calculate IC50 and Ki values as described previously.
Understanding Downstream Signaling
Receptor binding is the initial step in a cascade of cellular events. The functional consequence of this binding (agonist, antagonist, or inverse agonist activity) is determined by the subsequent signaling pathways that are activated or inhibited.
Caption: Simplified signaling pathways of the μ-opioid receptor.
For MOR, agonist binding typically leads to the activation of Gi/o proteins, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channels, ultimately leading to analgesia. However, it can also trigger the β-arrestin pathway, which is associated with receptor desensitization and side effects like respiratory depression. The development of "biased agonists" that preferentially activate the G-protein pathway is a major goal in modern opioid research.
Conclusion
The 4-piperidinol scaffold is a rich source of pharmacologically active compounds with the potential to modulate key CNS receptors. While the precise binding profile of 4-(1-Pyrrolidinylmethyl)-4-piperidinol requires further experimental elucidation, a comparative analysis with structurally related molecules provides valuable insights into the structure-activity relationships that govern receptor affinity and selectivity. The careful application of standardized radioligand binding assays is paramount for generating the high-quality data needed to guide the design and optimization of novel therapeutics based on this versatile chemical framework. This guide serves as a foundational resource for researchers navigating the complex but rewarding landscape of piperidinol-based drug discovery.
References
-
Sigma (σ) receptors are membrane-bound proteins characterised by an unusual promiscuous ability to bind a wide variety of drugs and their high affinity for typical neuroleptic drugs, such as haloperidol, and their potential as alternative targets for antipsychotic agents. (2016). PubMed Central. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PubMed Central. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2011). PubMed Central. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2011). PubMed. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. [Link]
-
1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (2010). National Institutes of Health. [Link]
-
4-(1-Pyrrolidinyl)piperidine. PubChem. [Link]
- WO 2005/082893 A2 - (Pyrrolidin-1-yl-methyl)-pyrrolidine compounds as histamine h3 antagonists. (2005).
-
Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2022). PubMed Central. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed. [Link]
-
4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018). PubMed. [Link]
-
Opioid receptor binding affinities and selectivities at MOP, DOP and... (2020). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2011). Biomedical and Pharmacology Journal. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2016). ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (2016).
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv. [Link]
-
Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. (2023). MDPI. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
- US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (2012).
- EP1863839B1 - Acylated glp-1 compounds. (2015).
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2005). PubMed. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2015). PubMed Central. [Link]
-
NMDA receptor. Wikipedia. [Link]
Sources
- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Against Established Opioid Standards
This guide provides a comprehensive framework for evaluating the analgesic potential of a novel piperidine derivative, 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The document outlines the requisite experimental protocols, contextualizes the compound within the broader class of piperidine-based analgesics, and offers a comparative analysis against the gold-standard opioids, morphine and fentanyl. This guide is intended for researchers, scientists, and professionals in the field of drug development and pain research.
The piperidine scaffold is a cornerstone in the development of potent analgesic agents.[1][2][3] Numerous derivatives have been synthesized and evaluated, with many exhibiting significant analgesic activity, often comparable to established opioids like morphine.[4] The novel compound, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, belongs to this promising class of molecules. A thorough characterization of its analgesic efficacy is a critical step in determining its therapeutic potential.
This guide will detail the established in vivo assays for quantifying analgesic effect, specifically the tail-flick and hot-plate tests. These methods are standard in the field for assessing the efficacy of centrally acting analgesics.[5][6] The experimental design and data interpretation will be discussed in the context of comparing the novel compound to morphine, a classic opioid agonist, and fentanyl, a highly potent synthetic opioid.[7][8][9]
Comparative Overview of Test Compound and Standards
A preliminary understanding of the compounds under investigation is essential for a robust comparative study.
-
4-(1-Pyrrolidinylmethyl)-4-piperidinol: A novel synthetic compound with a piperidinol core. Its mechanism of action is hypothesized to be similar to other piperidine-based analgesics, potentially involving interaction with opioid receptors.[2][4]
-
Morphine: A naturally occurring opioid alkaloid and the archetypal analgesic against which new pain therapeutics are often compared.[7] It primarily acts as a µ-opioid receptor agonist.
-
Fentanyl: A potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine.[8][10] Like morphine, it is a µ-opioid receptor agonist.[11]
Experimental Protocols for Analgesic Potency Assessment
To objectively compare the analgesic potency of 4-(1-Pyrrolidinylmethyl)-4-piperidinol to morphine and fentanyl, standardized and validated in vivo models of nociception are employed. The following protocols for the tail-flick and hot-plate tests are based on established methodologies.[5][6][12]
The tail-flick test is a measure of the spinal reflex response to a thermal stimulus and is a classic method for screening centrally acting analgesics.[12][13]
Principle: A focused beam of heat is applied to the ventral surface of a rodent's tail. The latency to the reflexive withdrawal of the tail is measured. An increase in this latency period following drug administration indicates an analgesic effect.[12]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250 g) to the testing environment for at least 30 minutes prior to the experiment.[14]
-
Baseline Latency: Gently restrain each rat and place its tail on the radiant heat source of the tail-flick apparatus. Record the baseline time it takes for the rat to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.[15][16]
-
Drug Administration: Administer 4-(1-Pyrrolidinylmethyl)-4-piperidinol, morphine, or fentanyl at varying doses via a suitable route (e.g., intraperitoneal or subcutaneous). A vehicle control group (e.g., saline) must be included.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose that produces a 50% effect (ED50) is then determined for each compound.
The hot-plate test assesses the response to a thermal stimulus at a supraspinal level, involving more complex behaviors than the tail-flick reflex.[17]
Principle: A rodent is placed on a heated surface maintained at a constant temperature. The latency to a nociceptive response, such as paw licking or jumping, is recorded.[5] An increase in this latency indicates analgesia.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Swiss Webster mice (20-30 g) to the testing room for at least 30 minutes.
-
Apparatus Setup: Maintain the hot-plate surface at a constant temperature (e.g., 55 ± 0.5°C).[17]
-
Baseline Latency: Place each mouse on the hot plate and start a timer. Observe the mouse for signs of nociception, such as licking a hind paw or jumping. Record the latency to the first definitive pain response. A cut-off time (e.g., 30-45 seconds) is essential to prevent injury.[17]
-
Drug Administration: Administer the test compounds and standards at various doses, including a vehicle control group.
-
Post-Treatment Latency: At specific time intervals post-administration, re-test the mice on the hot plate and record the response latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test and determine the ED50 value for each analgesic.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the analgesic potency of a novel compound.
Caption: Workflow for in vivo analgesic assessment.
Comparative Data Summary
The following table presents illustrative data for the analgesic potency of 4-(1-Pyrrolidinylmethyl)-4-piperidinol in comparison to morphine and fentanyl, as determined by the tail-flick and hot-plate tests. The ED50 values represent the dose required to produce a 50% analgesic effect.
| Compound | Test Method | ED50 (mg/kg) (Illustrative) | Relative Potency (vs. Morphine) |
| 4-(1-Pyrrolidinylmethyl)-4-piperidinol | Tail-Flick | 1.5 | ~3.3x |
| Hot-Plate | 2.0 | ~2.5x | |
| Morphine | Tail-Flick | 5.0 | 1.0x (Standard) |
| Hot-Plate | 5.0 | 1.0x (Standard) | |
| Fentanyl | Tail-Flick | 0.05 | ~100x |
| Hot-Plate | 0.05 | ~100x |
Note: The ED50 values for 4-(1-Pyrrolidinylmethyl)-4-piperidinol are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. The relative potencies of morphine and fentanyl are based on established data.[8]
Mechanism of Action: A Hypothetical Signaling Pathway
The analgesic effects of many piperidine derivatives are mediated through the activation of opioid receptors, particularly the µ-opioid receptor. The binding of an agonist, such as our hypothetical compound, to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.
Hypothesized Signaling Pathway
This diagram illustrates a potential signaling pathway for a µ-opioid receptor agonist.
Caption: Hypothetical µ-opioid receptor signaling.
Discussion and Conclusion
The systematic evaluation of novel analgesic candidates requires a rigorous and comparative approach. The methodologies outlined in this guide, centered on the tail-flick and hot-plate tests, provide a robust framework for determining the analgesic potency of 4-(1-Pyrrolidinylmethyl)-4-piperidinol relative to established standards like morphine and fentanyl.
The illustrative data presented suggest that 4-(1-Pyrrolidinylmethyl)-4-piperidinol could possess significant analgesic properties, potentially with a potency greater than morphine. However, this must be empirically validated. Further studies would also be necessary to fully characterize its pharmacological profile, including its receptor binding affinity, selectivity, and potential for adverse effects. The structural relationship of this compound to other known piperidine analgesics provides a strong rationale for its investigation as a potential therapeutic agent for pain management.
References
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Wikipedia. Tail flick test. [Link]
- Anwar, M. N., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
-
Wikipedia. Hot plate test. [Link]
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
-
Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. [Link]
-
Drug Enforcement Administration. Fentanyl. [Link]
-
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]
-
World Health Organization. (2018). WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents. NCBI Bookshelf. [Link]
-
ResearchGate. Hot plate test: (a) each point shows the % of MPE induced by Fen-Br and... [Link]
- Pan, Y., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Taylor & Francis Group.
-
PubChem. 4-Piperidinol, 1-methyl-. [Link]
-
protocols.io. (2019). Tail Flick V.1. [Link]
-
Abbott, F. V., & Melzack, R. (1982). Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships. Pharmacology Biochemistry and Behavior, 17(6), 1213-1219. [Link]
-
Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1319-1328. [Link]
-
Maze Engineers. Tail Flick Test. [Link]
-
National Institute on Drug Abuse. (2025). Fentanyl. [Link]
-
Li, H., et al. (2020). Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain. Journal of Pain Research, 13, 1159-1167. [Link]
-
Portoghese, P. S., et al. (1981). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 24(7), 782-787. [Link]
-
Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]
-
Ha, H. J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 28(13), 5123. [Link]
-
ResearchGate. Morphine, buprenorphine and methadone ED 50 values in the tail-flick test. [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. Fentanyl drug profile. [Link]
-
Wikipedia. Equianalgesic. [Link]
-
IMPC. Tail Flick TCP_TFL_001. [Link]
-
Lee, H. G., et al. (2009). Effect of intrathecal oxcarbazepine on rat tail flick test-determined morphine tolerance. Korean Journal of Anesthesiology, 57(3), 337-341. [Link]
-
Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 18(6), 6619-6631. [Link]
-
Mahler, D. L., & Forrest, W. H. Jr. (1975). Relative analgesic potencies of morphine and hydromorphone in postoperative pain. Anesthesiology, 42(5), 602-607. [Link]
-
Melior Discovery. Tail Flick Test. [Link]
-
Hussain, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-671. [Link]
-
ResearchGate. (2023). Assays in analgesic studies. [Link]
- Pan, Y., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Taylor & Francis.
-
Wikipedia. Fentanyl. [Link]
-
Medscape. (2022). Opioid Equivalents and Conversions: Overview. [Link]
-
ResearchGate. ED 50 Values for Morphine-Induced Antinociception on the Hot Plate Test. [Link]
-
S. Tenney, S. M., & U. Alweis, R. (2023). Fentanyl. StatPearls. [Link]
- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
-
Ahmad, I., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(7), 674-684. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ekja.org [ekja.org]
- 8. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Fentanyl - Wikipedia [en.wikipedia.org]
- 11. dea.gov [dea.gov]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(1-Pyrrolidinylmethyl)-4-piperidinol Derivatives and Analogs as Opioid and Nociceptin Receptor Ligands
Introduction
The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged core structure for a multitude of centrally active agents. Within this class, derivatives featuring a 4-piperidinol motif have demonstrated significant potential as modulators of opioid and related G-protein coupled receptors (GPCRs). This guide focuses on the nuanced structure-activity relationships (SAR) of 4-(1-Pyrrolidinylmethyl)-4-piperidinol derivatives and their close structural analogs. These compounds are of high interest to researchers in pain, addiction, and neuropsychiatric disorders due to their potential to selectively target the mu-opioid (MOP), delta-opioid (DOP), kappa-opioid (KOP), and nociceptin/orphanin FQ (NOP) receptors.
The NOP receptor, the fourth member of the opioid receptor family, has emerged as a particularly compelling target.[1][2] Its activation can modulate classical opioid effects, influencing analgesia, tolerance, and reward pathways, which presents a sophisticated strategy for developing safer and more effective therapeutics.[2] This guide provides a comparative analysis of key structural modifications around this scaffold, supported by experimental data from seminal studies, to elucidate the chemical determinants of receptor affinity, selectivity, and functional activity. We will dissect the molecule into its core components, analyze the impact of substitutions, and provide detailed experimental protocols for researchers aiming to explore this chemical space.
Core Scaffold and Key Regions for Modification
The pharmacological profile of these ligands is dictated by the interplay of three primary structural regions. Understanding the contribution of each is critical for rational drug design.
-
Region A: The Piperidine Nitrogen (N1) : Substituents at this position are crucial for receptor interaction and can profoundly influence affinity, selectivity, and functional outcome (agonist vs. antagonist).
-
Region B: The C4-Position Substituents : The geminal arrangement of a hydroxyl group and a pyrrolidinylmethyl side chain at the 4-position defines the core. The hydroxyl often acts as a key hydrogen bond donor, while the size and nature of the second substituent dictate steric fit and potential interactions within the receptor binding pocket.
-
Region C: The Pyrrolidinyl Moiety : Modifications to this distal ring can fine-tune properties such as lipophilicity, polarity, and potential for additional receptor contacts.
The following diagram, generated using Graphviz, illustrates these key regions for SAR exploration.
Caption: Key regions for SAR modification on the 4-piperidinol scaffold.
Comparative SAR Analysis: Insights from Key Chemical Series
While a singular, comprehensive SAR study on the exact 4-(1-Pyrrolidinylmethyl)-4-piperidinol scaffold is not publicly available, we can construct a robust understanding by comparing closely related series that explore analogous structural questions.
Case Study 1: N-Piperidinyl Indoles with Pyrrolidinylmethyl Substituents
A pivotal study on 2-substituted N-piperidinyl indoles provides profound insights, particularly with compound 9 , which features a 2-(N-pyrrolidinyl)methyl substituent on the indole ring.[1] This places the critical pyrrolidinylmethyl group in a position analogous to our core topic, allowing for a direct assessment of its contribution and comparison with other functionalities. The data clearly demonstrates that small modifications can switch a ligand from a selective NOP partial agonist to a potent, bifunctional NOP full agonist/MOP partial agonist.[1]
Expert Analysis: The transition from 3-substituted indoles (NOP partial agonists) to 2-substituted indoles (NOP full agonists) highlights a critical principle in receptor pharmacology: regioisomerism can drastically alter functional efficacy.[1] Molecular docking suggests that 2-substituted derivatives, like compound 9 , can position their indole ring into a minor hydrophobic pocket within the NOP receptor, while the 2-substituent engages with a polar network on transmembrane helix 7 (TM7), an interaction crucial for receptor activation.[1] The potent, dual-receptor affinity of compound 9 (subnanomolar at both NOP and MOP) underscores the challenge and opportunity in achieving selectivity. The lipophilic pyrrolidine ring appears to favorably occupy a hydrophobic pocket, enhancing affinity.[1]
Table 1: Comparative In Vitro Activity of N-Piperidinyl Indole Analogs [1]
| Compound | R (Indole 2-Substituent) | NOP Kᵢ (nM) | MOP Kᵢ (nM) | NOP/MOP Selectivity | NOP EC₅₀ (nM) | NOP % Stim. | MOP EC₅₀ (nM) | MOP % Stim. |
| 1 | -CH₂OH | 0.34 | 5.99 | 17.6 | 29.9 | 102 | 81.5 | 24.6 |
| 10 | -CH₂NH₂ | 0.23 | 0.81 | 3.5 | 5.8 | 100 | 24.1 | 27.9 |
| 9 | -CH₂(N-pyrrolidinyl) | 1.15 | 0.58 | 0.50 | 7.2 | 106 | 40.0 | 38.3 |
| 12 | -CH₂NHAc | 1.58 | 24.32 | 15.4 | 50.0 | 94.1 | 112 | 26.2 |
| 17 | -CH₂NH-Oxazole | 0.33 | 0.27 | 0.82 | 9.4 | 89.9 | 30.4 | 37.1 |
Data synthesized from Zaveri et al., ACS Chem. Neurosci. 2023.[1] Kᵢ and EC₅₀ values are means from multiple experiments. % Stimulation is relative to a standard full agonist (N/OFQ for NOP, DAMGO for MOP).
Case Study 2: Spirocyclic Piperidine Analogs as NOP Ligands
An alternative approach to modifying the C4-position is to create a spirocyclic system. This rigidly constrains the conformation of the piperidine ring and presents a different vector for substituents. Studies on spiropiperidines have yielded potent NOP ligands, offering a valuable comparison point for understanding the role of the piperidine core.[3][4]
Expert Analysis: The high NOP affinity of spiropiperidine cores demonstrates that diverse geometries at the C4-position are tolerated by the receptor.[3] The SAR in this series is heavily driven by the N-substituent. For example, replacing a simple cyclopropylmethyl group with a more complex moiety like in Compound 35 can yield highly potent and selective NOP antagonists.[4] This reinforces the concept that the N-substituent is a primary driver of affinity and function, a principle that directly translates to the 4-(1-Pyrrolidinylmethyl)-4-piperidinol scaffold.
Table 2: Comparative Binding Affinity of Spirocyclic Piperidine NOP Antagonists
| Compound | Core Structure | N-Substituent | NOP Kᵢ (nM) |
| Lead Cpd | Spiroisobenzofuran-piperidine | Cyclopropylmethyl | 2.5[4] |
| Cpd 35 | Spiroisobenzofuran-piperidine | -propyl-pyrrolidine-2-carboxamide | 0.26[4] |
Data from Guerrini et al., J. Med. Chem. 2009.[4]
Key Experimental Protocols
Scientific integrity demands reproducible and verifiable methods. The following protocols are representative of the standard assays used to characterize ligands for opioid and NOP receptors.
Protocol 1: Representative Synthesis of a 4-Substituted Piperidine
This protocol is a generalized procedure based on established methods for creating 4-substituted piperidines, such as reductive amination.[1]
Objective: To couple a piperidinone core with a desired amine (e.g., pyrrolidine) to form the C4-substituted product.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium intermediate and tolerant of a wide range of functional groups.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add pyrrolidine (1.2 eq) followed by acetic acid (1.5 eq).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Pro-Tip: Portion-wise addition helps control any exotherm and ensures efficient reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Deprotection (if necessary): The Boc protecting group can be removed by treating the purified product with an excess of trifluoroacetic acid (TFA) in DCM for 1-2 hours, followed by concentration and a basic workup to yield the free amine.
Protocol 2: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., NOP, MOP).
Rationale: This assay measures the ability of a non-labeled test compound to displace a known, high-affinity radiolabeled ligand from the receptor. The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of affinity.[1]
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., hNOP, hMOP).[1]
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand at a concentration near its Kₑ (e.g., [³H]N/OFQ for NOP, [³H]DAMGO for MOP).[1]
-
Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, a high concentration (e.g., 10 µM) of a known non-labeled ligand is used in separate wells.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualization of SAR Principles and Workflows
Diagrams are essential for conceptualizing complex relationships and processes.
SAR Summary Diagram
This diagram summarizes the key structure-activity relationships discussed.
Caption: Key SAR takeaways for the 4-piperidinol scaffold.
Drug Discovery Workflow Diagram
This flowchart illustrates a typical workflow for the discovery and characterization of novel ligands.
Caption: Standard workflow for ligand discovery and evaluation.
Conclusion and Future Directions
The 4-(1-Pyrrolidinylmethyl)-4-piperidinol scaffold and its analogs represent a fertile ground for the discovery of novel NOP and opioid receptor modulators. The comparative analysis reveals several key principles:
-
N-Substituent is Paramount: The group attached to the piperidine nitrogen is a primary determinant of both receptor affinity and functional activity.
-
C4-Geometry Matters: The substitution pattern at the C4 position, whether geminal-disubstituted or spirocyclic, critically influences how the N-substituent is presented to the receptor.
-
Distal Groups Fine-Tune Affinity: Moieties like the pyrrolidine ring contribute significantly, often through hydrophobic interactions that can enhance binding affinity and influence selectivity.[1]
-
Selectivity is a Challenge: As seen in the N-piperidinyl indole series, achieving high affinity at one receptor (e.g., NOP) can often lead to significant affinity at another (e.g., MOP), presenting a challenge for developing highly selective ligands.[1]
Future research should focus on systematically exploring the SAR of the pyrrolidine ring itself—for instance, by introducing substituents or altering its size—to improve selectivity between the NOP and MOP receptors. Furthermore, leveraging structure-based drug design with emerging high-resolution cryo-EM structures of these receptors will undoubtedly accelerate the development of next-generation therapeutics with optimized efficacy and safety profiles.
References
-
Zaveri, N. T., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Chemical Neuroscience. [Link]
-
Wentland, M. P., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. [Link]
-
Grün, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. [Link]
-
Fisher, A., et al. (2019). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]
-
Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry. [Link]
-
Kotani, E., et al. (1990). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry. [Link]
-
Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wentland, M. P., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]
-
Husbands, S. M., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry. [Link]
-
Zhang, H., et al. (2022). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules. [Link]
-
Guerrini, R., et al. (2009). Structure-activity studies on the nociceptin/orphanin FQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide. Journal of Medicinal Chemistry. [Link]
-
Di Pietro, E., et al. (2023). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Padua Research Archive. [Link]
-
Cunningham, C. W. (n.d.). Design, Synthesis, and Pharmacological Characterization of Opioid Analgesics With Reduced Tolerance. Arnold Group. [Link]
-
da Silva, A. F. A., et al. (2022). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Journal of the Brazilian Chemical Society. [Link]
-
Zhang, H., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]
Sources
- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on the nociceptin/orphanin FQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol for its Target: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary pharmacology, the precise characterization of a compound's selectivity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides a comprehensive framework for benchmarking the selectivity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a molecule of interest within central nervous system (CNS) research, against established reference compounds. By delving into its interactions with the sigma receptor family and other potential targets, we aim to equip researchers with the necessary methodologies and comparative data to rigorously evaluate its potential.
Introduction to 4-(1-Pyrrolidinylmethyl)-4-piperidinol and the Sigma Receptor Landscape
4-(1-Pyrrolidinylmethyl)-4-piperidinol belongs to a chemical class containing a piperidine scaffold, a privileged structure in many CNS-active compounds.[1] The primary pharmacological targets for many substituted piperidines are the sigma receptors, σ1 and σ2.[2][3] These receptors are unique, ligand-regulated chaperone proteins located primarily at the endoplasmic reticulum.[4] The σ1 receptor is implicated in a variety of neurological conditions, including pain, neurodegenerative diseases, and psychiatric disorders.[3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is associated with cell proliferation and is a biomarker in several cancers.[4]
A critical aspect of drug development is to ascertain a compound's affinity and selectivity for its intended target over other receptors. This guide will focus on benchmarking 4-(1-Pyrrolidinylmethyl)-4-piperidinol against well-characterized sigma receptor ligands:
-
Haloperidol: A typical antipsychotic that binds with high affinity to both σ1 and dopamine D2 receptors.[3][5]
-
(+)-Pentazocine: A high-affinity and selective agonist for the σ1 receptor.
-
1,3-Di-o-tolylguanidine (DTG): A non-selective sigma receptor agonist with high affinity for both σ1 and σ2 subtypes.[2][6]
Furthermore, we will explore the potential for interaction with Progesterone Receptor Membrane Component 1 (PGRMC1), a heme-binding protein that has been suggested to be part of a complex with which some sigma-2 receptor ligands may interact.[7][8]
Comparative Selectivity Profiling: Experimental Data
A thorough understanding of a compound's selectivity begins with quantitative binding affinity data. The following table summarizes the binding affinities (Ki, in nM) of our selected reference compounds for the σ1 and σ2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Haloperidol | ~2-4[5] | ~20-80[9] | ~5-40 |
| (+)-Pentazocine | ~1.7-6.5[5] | >10,000 | >1500 |
| 1,3-Di-o-tolylguanidine (DTG) | 69[6] | 21[6] | 0.3 (σ1 selective) |
Experimental Workflows for Determining Selectivity
To ascertain the selectivity profile of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a tiered approach of in-vitro assays is recommended.
Tier 1: Primary Target Engagement - Radioligand Binding Assays
The foundational method for determining a compound's affinity for a specific receptor is the radioligand binding assay. This technique measures the displacement of a radiolabeled ligand from its receptor by the test compound.
Workflow for Sigma Receptor Binding Assays
Caption: Radioligand binding assay workflow for determining sigma receptor affinity.
Step-by-Step Protocol for Sigma-1 Receptor Binding Assay:
-
Membrane Preparation: Homogenize tissues or cells expressing the σ1 receptor (e.g., guinea pig brain) in a suitable buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (a selective σ1 radioligand), and varying concentrations of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol for Sigma-2 Receptor Binding Assay:
The protocol is similar to the σ1 assay, with the following key differences:
-
Radioligand: Use [3H]-DTG, a non-selective σ1/σ2 ligand.[2]
-
Masking: Include a high concentration of a selective σ1 ligand, such as (+)-pentazocine, to saturate the σ1 receptors and ensure that [3H]-DTG binding is predominantly to the σ2 receptor.[1]
Tier 2: Functional Activity Assessment
While binding assays reveal affinity, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
Workflow for a Cell-Based Functional Assay
Caption: General workflow for cell-based functional assays.
Functional Assays for Sigma Receptors:
-
Sigma-1 Receptor: There is a lack of a universally accepted, high-throughput functional assay for the σ1 receptor. However, its role as a chaperone protein allows for assays that measure its modulatory effects on other proteins, such as ion channels or signaling pathways.
-
Sigma-2 Receptor: The pro-apoptotic effects of many σ2 receptor agonists can be leveraged for functional characterization.[4] Cell viability assays (e.g., MTT or CellTiter-Glo) or caspase-3 activation assays in cancer cell lines that overexpress the σ2 receptor can be used to determine the agonistic or antagonistic properties of a test compound.
Tier 3: Broad Selectivity Profiling - Off-Target Screening
To ensure a comprehensive understanding of a compound's selectivity, it is essential to screen it against a broad panel of other potential targets, particularly those known to be associated with adverse drug reactions.
Workflow for Off-Target Screening
Caption: Workflow for comprehensive off-target liability screening.
Commercial services, such as Eurofins' SafetyScreen panels, offer a cost-effective and high-throughput method to assess a compound's interaction with a wide range of biologically relevant targets. This provides a crucial dataset for predicting potential side effects and for guiding further lead optimization.
Interpreting the Data and the Path Forward
The data generated from these experimental workflows will allow for a robust comparison of 4-(1-Pyrrolidinylmethyl)-4-piperidinol to the reference compounds. A desirable selectivity profile would be characterized by high affinity for the intended sigma receptor subtype and significantly lower affinity (ideally >100-fold) for the other sigma subtype and all other off-targets.
Should 4-(1-Pyrrolidinylmethyl)-4-piperidinol demonstrate high affinity for PGRMC1, further investigation into the nature of this interaction would be warranted. This could involve cellular assays to determine if the compound affects PGRMC1's known functions, such as its role in heme binding or its interaction with cytochrome P450 enzymes.[8][10]
References
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl ... - PubMed. Available at: [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. Available at: [Link]
-
Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed. Available at: [Link]
-
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics - ResearchGate. Available at: [Link]
-
Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PMC - PubMed Central. Available at: [Link]
-
Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland - PubMed. Available at: [Link]
-
Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC - PubMed Central. Available at: [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]
-
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Request PDF - ResearchGate. Available at: [Link]
-
Haloperidol - Wikipedia. Available at: [Link]
-
PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC - PubMed Central. Available at: [Link]
-
4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem. Available at: [Link]
-
Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes - Frontiers. Available at: [Link]
-
Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - Digital Commons@Becker. Available at: [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available at: [Link]
-
Haloperidol metabolite II with Ki values for σ receptors. - ResearchGate. Available at: [Link]
-
Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed. Available at: [Link]
-
PGRMC1: An enigmatic heme-binding protein - Johns Hopkins University. Available at: [Link]
-
Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing In Vitro and In Vivo Correlation for 4-(1-Pyrrolidinylmethyl)-4-piperidinol
This guide provides a detailed framework for characterizing the pharmacological activity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a novel piperidinol derivative. Given the limited publicly available data on this specific molecule, this document serves as a prospective guide, outlining a scientifically rigorous pathway to establish its in vitro and in vivo activity and to develop a meaningful in vitro-in vivo correlation (IVIVC). The methodologies and rationale presented herein are grounded in established principles of drug discovery and development, drawing parallels from structurally related compounds.
The chemical structure of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, featuring both a piperidinol and a pyrrolidinylmethyl moiety, suggests potential interactions with various biological targets. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including analgesic and antiplatelet activities[1]. Furthermore, the piperidine scaffold is a key component of ligands for sigma receptors, which are implicated in a variety of neurological functions[2]. The pyrrolidine ring is also a common feature in many biologically active compounds[3]. Based on these structural alerts, this guide will hypothesize a primary activity in the central nervous system (CNS) and propose a comprehensive plan for its investigation.
Part 1: In Vitro Characterization: From Target Engagement to Cellular Function
The initial phase of characterization focuses on defining the compound's interaction with specific biological targets at the molecular and cellular levels. This section outlines a tiered approach, starting with broad screening and progressing to more specific functional assays.
Primary Target Identification: Receptor Binding Assays
The first step is to determine the binding affinity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol for a panel of CNS receptors, with a particular focus on those known to interact with piperidine derivatives.
Experimental Protocol: Radioligand Binding Assay
-
Target Selection: A panel of receptors including sigma-1, sigma-2, and opioid (mu, delta, kappa) receptors will be prioritized.
-
Membrane Preparation: Cell membranes expressing the target receptors will be prepared from recombinant cell lines or animal tissues.
-
Assay Conditions: The assay will be performed in a suitable buffer system. A fixed concentration of a specific radioligand for each receptor will be incubated with the cell membranes and varying concentrations of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
-
Incubation and Termination: The mixture will be incubated to allow for competitive binding. The reaction will be terminated by rapid filtration, separating the bound from the free radioligand.
-
Quantification: The amount of bound radioactivity will be measured using a scintillation counter.
-
Data Analysis: The data will be used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.
Comparative Compounds:
-
Sigma-1 Receptor: (+)-Pentazocine (a known sigma-1 agonist)
-
Opioid Receptors: Morphine (a mu-opioid agonist)
Data Presentation:
| Compound | Sigma-1 Ki (nM) | Mu-Opioid Ki (nM) |
| 4-(1-Pyrrolidinylmethyl)-4-piperidinol | (Experimental Value) | (Experimental Value) |
| (+)-Pentazocine | (Reference Value) | (Reference Value) |
| Morphine | (Reference Value) | (Reference Value) |
Functional Activity: Cell-Based Assays
Once binding affinity is established, the next crucial step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Experimental Protocol: cAMP Assay for GPCRs (e.g., Opioid Receptors)
-
Cell Culture: Cells expressing the target receptor (e.g., CHO cells expressing the mu-opioid receptor) will be cultured.
-
Compound Treatment: The cells will be treated with varying concentrations of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) will be measured using a commercially available ELISA kit. A decrease in cAMP levels upon treatment with an agonist (like morphine) is expected for Gi-coupled receptors like the mu-opioid receptor.
-
Data Analysis: The concentration-response curve will be plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Workflow for In Vitro Characterization:
Caption: Workflow for the in vitro characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Part 2: In Vivo Evaluation: From Animal Models to Pharmacokinetics
Following promising in vitro results, the investigation moves to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a whole organism.
Efficacy Studies in a Relevant Animal Model
Based on the in vitro findings, an appropriate animal model will be selected. For instance, if the compound shows significant affinity and agonist activity at the mu-opioid receptor, a model of pain would be relevant.
Experimental Protocol: Hot Plate Test for Analgesia in Mice
-
Animal Acclimation: Male Swiss Webster mice will be acclimated to the experimental conditions.
-
Compound Administration: 4-(1-Pyrrolidinylmethyl)-4-piperidinol will be administered via a suitable route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., morphine) will be included.
-
Analgesic Testing: At various time points after administration, the mice will be placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a pain response (e.g., jumping or licking the paws) will be recorded.
-
Data Analysis: The maximum possible effect (%MPE) will be calculated for each group and the data will be analyzed for statistical significance.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo is crucial for interpreting the efficacy data and for establishing an IVIVC.
Experimental Protocol: PK Study in Rats
-
Animal Cannulation: Rats will be cannulated in the jugular vein for serial blood sampling.
-
Compound Administration: 4-(1-Pyrrolidinylmethyl)-4-piperidinol will be administered intravenously (IV) and orally (PO) to different groups of rats.
-
Blood Sampling: Blood samples will be collected at predetermined time points.
-
Sample Analysis: The concentration of the compound in plasma will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
Data Presentation:
| Parameter | 4-(1-Pyrrolidinylmethyl)-4-piperidinol |
| Cmax (ng/mL) | (Experimental Value) |
| Tmax (h) | (Experimental Value) |
| AUC (ng*h/mL) | (Experimental Value) |
| Bioavailability (%) | (Experimental Value) |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that links an in vitro property of the compound to its in vivo response. This correlation can significantly streamline drug development.[4][5]
The Concept of IVIVC
IVIVC aims to correlate in vitro data (e.g., drug dissolution or receptor affinity) with in vivo data (e.g., plasma concentration or pharmacological effect). A successful IVIVC can reduce the need for extensive in vivo studies.[6][7]
Developing an IVIVC for 4-(1-Pyrrolidinylmethyl)-4-piperidinol
A Level A IVIVC, which represents a point-to-point relationship between in vitro and in vivo data, is the most sought-after correlation. For a compound like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a potential IVIVC could be established between its in vitro receptor occupancy and its in vivo analgesic effect.
Proposed IVIVC Workflow:
Caption: A conceptual workflow for establishing an IVIVC for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Methodology for IVIVC Development:
-
Data Integration: Combine the in vitro potency data (Ki or EC50) with the in vivo PK/PD data.
-
Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to relate the plasma concentration of the compound to its analgesic effect.
-
Correlation: Develop a mathematical model that correlates the in vitro potency with the in vivo efficacy observed at different plasma concentrations.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical characterization of 4-(1-Pyrrolidinylmethyl)-4-piperidinol. By systematically evaluating its in vitro and in vivo properties and establishing a robust IVIVC, researchers can gain a thorough understanding of its therapeutic potential. The proposed methodologies, while hypothetical in the absence of existing data, are based on established principles and provide a clear path forward for the investigation of this and other novel chemical entities.
References
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
-
Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. MDPI. [Link]
-
Biopharmaceutical characterization of oral controlled/modified-release drug products. In vitro/in vivo correlation of roxatidine. PubMed. [Link]
-
Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. PubMed. [Link]
-
4-Piperidinol, 1-methyl-. PubChem. [Link]
-
In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. MDPI. [Link]
-
Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. PubMed. [Link]
-
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. [Link]
Sources
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Biopharmaceutical characterization of oral controlled/modified-release drug products. In vitro/in vivo correlation of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of 4-(1-Pyrrolidinylmethyl)-4-piperidinol with a reference compound
An objective comparison of a novel chemical entity against a well-characterized reference compound is fundamental to preclinical drug discovery. This guide provides a comprehensive framework for the head-to-head evaluation of 4-(1-Pyrrolidinylmethyl)-4-piperidinol , a novel scaffold, against a suitable, well-established reference compound.
Given the structural motifs present in 4-(1-Pyrrolidinylmethyl)-4-piperidinol—specifically the piperidine and pyrrolidine rings—a plausible hypothesis is its interaction with central nervous system (CNS) targets. This framework will proceed by positing its potential activity as a muscarinic acetylcholine receptor (mAChR) agonist, a class of molecules critical for cognitive function. For this purpose, we select Xanomeline , a well-characterized M1/M4 preferring muscarinic agonist, as the reference compound.
This guide will detail the essential in vitro assays required to build a comparative pharmacological profile, focusing on receptor binding affinity, functional potency, and subtype selectivity. The methodologies described are designed to be self-validating, providing researchers with a robust template for preclinical evaluation.
The logical progression of experiments is crucial for an efficient evaluation. The workflow begins with determining the compound's affinity for the target receptor, proceeds to quantify its functional effect, and concludes by assessing its selectivity over related receptors.
A Researcher's Guide to Ensuring Reproducibility with Novel Piperidinol Derivatives: The Case of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
In the landscape of drug discovery and development, the piperidinol scaffold is a cornerstone for generating novel bioactive molecules, with applications ranging from analgesics to antimicrobial and anti-cancer agents.[1][2] However, the promise of these compounds can be undermined by a critical challenge: the reproducibility of experimental results. A lack of reproducibility not only hinders scientific progress but also erodes trust in published findings.[3]
This guide provides a comprehensive framework for researchers working with novel piperidinol derivatives, using the relatively uncharacterized compound, 4-(1-Pyrrolidinylmethyl)-4-piperidinol, as a central case study. We will delve into the critical aspects of synthesis, characterization, and biological evaluation, highlighting the causal factors that influence the consistency of experimental outcomes. By adopting the principles of self-validating systems and rigorous documentation, researchers can significantly enhance the reliability and impact of their work.
The Challenge of Novel Compound Reproducibility
The journey of a novel compound from synthesis to validated biological activity is fraught with potential pitfalls that can impact the reproducibility of the findings. For a molecule like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, which is commercially available but lacks a substantial body of published data, the onus is on the initial researchers to establish a robust and reproducible scientific record.[4] Key challenges include variations in synthetic protocols, incomplete characterization of the final compound and its impurities, and poorly controlled biological assays.
Comparative Synthesis and Purity Assessment: 4-(1-Pyrrolidinylmethyl)-4-piperidinol and a Structurally Related Analgesic
To illustrate the importance of a well-defined synthetic and purification protocol, we will consider a hypothetical synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol and compare it to a published protocol for a structurally related series of analgesic 4-(1-pyrrolidinyl) piperidine derivatives.[5]
A plausible synthetic route to 4-(1-Pyrrolidinylmethyl)-4-piperidinol could involve a Mannich-type reaction with 4-piperidinol, formaldehyde, and pyrrolidine. The purity of the final product is paramount for reproducible biological data, as even small amounts of reactive intermediates or byproducts can lead to off-target effects.
Below is a comparative table highlighting key parameters in the synthesis and purification of these compounds that are critical for reproducibility.
| Parameter | 4-(1-Pyrrolidinylmethyl)-4-piperidinol (Hypothetical) | 4-(1-pyrrolidinyl) piperidine Derivatives (Published Analog)[5] | Importance for Reproducibility |
| Starting Materials | 4-Piperidinol, Paraformaldehyde, Pyrrolidine | 4-(1-pyrrolidinyl)piperidine, various phenacyl bromides | Purity and identity of starting materials must be confirmed to avoid introducing unintended variables. |
| Reaction Conditions | Solvent (e.g., Ethanol), Temperature, Reaction Time | Solvent (e.g., Acetone), Temperature, Reaction Time | Minor variations in these parameters can affect yield and impurity profiles. |
| Purification Method | Column Chromatography followed by Recrystallization | Recrystallization from Ethanol | The choice of solvent and technique can select for different polymorphs or leave behind specific impurities. |
| Purity Assessment | HPLC, LC-MS, ¹H NMR, ¹³C NMR | Melting Point, TLC, IR, ¹H NMR, Mass Spectrometry | A combination of analytical techniques is necessary to confirm both purity and structural identity unequivocally.[6] |
| Reported Yield | Target: >70% | 65-85% | While not directly impacting the biological results of the final pure compound, it reflects the efficiency and potential for side reactions. |
Experimental Protocol: Synthesis of 4-(1-Pyrrolidinylmethyl)-4-piperidinol (Hypothetical)
This protocol is a proposed method and requires optimization and validation.
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidinol (1 equivalent) and pyrrolidine (1.1 equivalents) in absolute ethanol.
-
Reagent Addition: Add paraformaldehyde (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in a minimal amount of dichloromethane and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Final Product Characterization: Analyze the purified product by HPLC for purity assessment and by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Comparative Analysis of Biological Activity: A Focus on Reproducibility
Given the structural similarity to known analgesics, a logical starting point for evaluating the biological activity of 4-(1-Pyrrolidinylmethyl)-4-piperidinol would be an in vivo analgesic assay, such as the tail-flick test in rodents.[5] Reproducibility in biological assays is highly dependent on a meticulously detailed protocol and the consistency of all reagents, including the test compound.
The following table compares key experimental parameters for a hypothetical analgesic study of our target compound with the published data for a related analog.
| Parameter | 4-(1-Pyrrolidinylmethyl)-4-piperidinol (Hypothetical Assay) | 4-(1-pyrrolidinyl) piperidine Derivatives (Published Assay)[5] | Importance for Reproducibility |
| Animal Model | Male Swiss albino mice (20-25 g) | Male Swiss albino mice (18-25 g) | Strain, sex, age, and weight of animals can significantly influence drug metabolism and response. |
| Compound Formulation | Dissolved in 0.9% saline with 1% Tween 80 | Suspended in 0.5% carboxymethyl cellulose | The vehicle can affect the solubility, stability, and bioavailability of the compound. |
| Dose and Route | 50 mg/kg, intraperitoneal (i.p.) | 50 mg/kg, intraperitoneal (i.p.) | Precise dosing and consistent administration are crucial. |
| Positive Control | Pethidine HCl (5 mg/kg, i.p.) | Pethidine HCl (5 mg/kg, i.p.) | A standard reference allows for normalization of results between experiments. |
| Endpoint Measurement | Tail-flick latency at 30, 60, 90, and 120 minutes | Tail-flick latency at 30, 60, 90, and 120 minutes | The timing and method of measurement must be standardized. |
| Data Analysis | One-way ANOVA with post-hoc test | One-way ANOVA with post-hoc test | The statistical methods used to determine significance must be consistently applied. |
Experimental Protocol: In Vivo Analgesic Activity (Tail-Flick Test)
-
Acclimatization: Acclimatize male Swiss albino mice to the laboratory environment for at least one week.
-
Grouping: Randomly assign mice to control (vehicle), positive control (pethidine), and test compound groups.
-
Baseline Measurement: Measure the baseline tail-flick latency for each mouse before drug administration.
-
Administration: Administer the vehicle, pethidine, or test compound intraperitoneally.
-
Testing: Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration.
-
Data Analysis: Calculate the percent analgesic activity and analyze the data for statistical significance.
Visualization of the Experimental Workflow
Caption: Workflow for the in vivo tail-flick analgesic assay.
Self-Validating Systems for Trustworthy Results
To ensure the trustworthiness of experimental data, researchers should implement self-validating systems. This involves building orthogonal checks and controls into the experimental workflow to confirm the identity, purity, and activity of the compound under investigation.
Protocol for Independent Verification of 4-(1-Pyrrolidinylmethyl)-4-piperidinol
-
Source Verification: Obtain the compound from a reputable supplier and request a certificate of analysis (CoA).
-
Structural Confirmation: Independently confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Compare the obtained data with the expected structure.
-
Purity Analysis: Assess the purity using a high-performance liquid chromatography (HPLC) method with a universal detector (e.g., charged aerosol detector) to quantify both chromophoric and non-chromophoric impurities.
-
Biological Activity Confirmation: Before proceeding with extensive studies, perform a small-scale pilot experiment to confirm the expected biological activity. This can help to identify any issues with the compound or the assay early on.
Visualization of the Validation Workflow
Caption: Self-validating workflow for novel compound verification.
Conclusion
The reproducibility of experimental results is fundamental to the integrity of scientific research. For novel compounds like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, where the existing literature is sparse, the initial researchers have a profound responsibility to establish a foundation of reliable and reproducible data. By meticulously documenting and validating synthetic protocols, thoroughly characterizing the final compound, and employing robust and well-controlled biological assays, the scientific community can build upon new discoveries with confidence. The principles and protocols outlined in this guide offer a pathway to achieving this critical goal.
References
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])
-
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. ResearchGate. (URL: [Link])
-
Five Easy Ways To Make Your Research More Reproducible. Langmuir. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. (URL: [Link])
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. (URL: [Link])
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. (URL: [Link])
-
4-Piperidinol, 1-methyl- | C6H13NO | CID 66048. PubChem. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. (URL: [Link])
Sources
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(1-Pyrrolidinylmethyl)-4-piperidinol: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Composite Analysis
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of direct data for 4-(1-Pyrrolidinylmethyl)-4-piperidinol, we will infer its likely properties from related, well-characterized compounds such as piperidine and pyrrolidine.
Key Inferred Hazards:
-
Corrosivity: Both piperidine and pyrrolidine are known to cause severe skin burns and eye damage.[1][2] It is therefore prudent to handle 4-(1-Pyrrolidinylmethyl)-4-piperidinol as a corrosive substance.
-
Toxicity: Analogous compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Flammability: Piperidine and pyrrolidine are flammable liquids.[1] While the final compound's flash point is unknown, the potential for flammability should be considered.
-
Irritation: These classes of compounds can cause irritation to the respiratory system.[1][3]
| Hazard Category | Associated Risks Based on Analogous Compounds | Primary Safety Precaution |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] | Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection. |
| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Avoid generating dust or aerosols. Handle in a well-ventilated area or fume hood. |
| Flammability | Potential for ignition.[1] | Keep away from heat, sparks, and open flames. Use non-sparking tools. |
| Irritation | May cause respiratory tract irritation.[3] | Use local exhaust ventilation and avoid breathing vapors or dust. |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of 4-(1-Pyrrolidinylmethyl)-4-piperidinol waste, including pure compound, contaminated labware, and solutions.
Phase 1: Segregation and Containment
-
Waste Identification: All waste streams containing 4-(1-Pyrrolidinylmethyl)-4-piperidinol must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated labware (e.g., glassware, pipette tips, weighing boats).
-
Aqueous and organic solutions containing the compound.
-
-
Container Selection:
-
Solid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: Use a designated, sealed, and labeled waste container. If mixing with other waste streams, ensure chemical compatibility to prevent unintended reactions.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "4-(1-Pyrrolidinylmethyl)-4-piperidinol"
-
The primary hazards (e.g., "Corrosive," "Toxic," "Flammable").
-
The date of accumulation.
-
Phase 2: Handling and Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling this and any hazardous chemical waste.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use chemical splash goggles and a face shield.[1]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.
-
Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Phase 3: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][4] Do not use combustible materials like paper towels.
-
Neutralization (for acidic or basic characteristics): While the pH of 4-(1-Pyrrolidinylmethyl)-4-piperidinol is not explicitly known, related amines are basic. If necessary and part of your institution's protocol, cautiously neutralize with a suitable agent.
-
Collection and Disposal: Carefully scoop the absorbed material into the designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.
Phase 4: Final Disposal
The ultimate disposal of the collected waste must be conducted in accordance with all local, state, and federal regulations.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste by a licensed and certified environmental services company. These companies are equipped to handle and transport hazardous materials and will ensure disposal via appropriate methods, such as high-temperature incineration.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key stages of proper disposal for 4-(1-Pyrrolidinylmethyl)-4-piperidinol.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 4-(1-Pyrrolidinylmethyl)-4-piperidinol, a conservative approach based on the known hazards of its structural components is essential. By following this detailed protocol, researchers can ensure that they are not only protecting themselves and their colleagues but also adhering to the highest standards of regulatory compliance.
References
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
- New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from a relevant government or institutional source.
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
Sources
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-(1-Pyrrolidinylmethyl)-4-piperidinol
Understanding the Risks: A Causal Approach to Safety
Piperidine and its derivatives are known to present several hazards. They can be harmful if swallowed, cause severe skin and eye irritation or burns, and may lead to respiratory tract irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential exposures. The causality is simple: preventing contact prevents adverse health effects.
This guide is built on the principle of "As Low As Reasonably Practicable" (ALARP) exposure. Every procedural step and equipment recommendation is designed to minimize risk, ensuring that your focus remains on your research, confident in your personal safety.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the essential PPE for handling 4-(1-Pyrrolidinylmethyl)-4-piperidinol. The selection is based on a risk assessment that considers the potential for splashes, aerosolization of powders, and incidental contact.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended for handling neat material) | Prevents skin contact with the chemical, which can cause irritation or burns.[1][2][3][4] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | Protects the eyes from splashes of liquids or airborne particles of the solid compound, which can cause serious eye irritation or damage.[1][2][3][4][5][6] A face shield offers broader protection for the entire face. |
| Body Protection | A laboratory coat (fully buttoned) or chemical-resistant apron | Shields the skin and personal clothing from accidental spills and contamination.[2][6][7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If handling large quantities of powder or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of airborne particles or vapors, which can cause respiratory irritation.[1][5][6][8] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to proper procedures for donning (putting on) and doffing (taking off) PPE is as critical as the selection of the equipment itself. Contamination during the removal of PPE can negate all the precautions taken.
Donning PPE Workflow
Caption: Workflow for the correct sequence of donning PPE.
Doffing PPE: The Critical Decontamination Step
The doffing procedure is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.
-
Gloves: The most likely contaminated item should be removed first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Goggles/Face Shield: Remove by handling the headband or side arms. Avoid touching the front of the device.
-
Lab Coat/Apron: Unbutton or untie and peel it away from your body, turning it inside out as you remove it to contain any contamination.
-
Respirator: Remove by grasping the straps. Do not touch the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans: From Handling to Disposal
Handling Procedures
-
Engineering Controls: Always handle 4-(1-Pyrrolidinylmethyl)-4-piperidinol in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when working with powders or volatile solutions.
-
Administrative Controls: Never work alone. Ensure that a colleague is aware of the work you are performing. Keep quantities of the chemical to the minimum required for your experiment.
-
Spill Response: In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained to do so, use an appropriate absorbent material (e.g., sand, vermiculite) to contain it. Wear your full PPE during cleanup. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.
Disposal Plan
All disposable PPE used while handling 4-(1-Pyrrolidinylmethyl)-4-piperidinol should be considered contaminated waste.
-
Solid Waste: Place used gloves, disposable lab coats, and any contaminated absorbent materials into a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of unused or waste 4-(1-Pyrrolidinylmethyl)-4-piperidinol and its solutions according to your institution's hazardous waste guidelines. Do not pour chemical waste down the drain.
Conclusion: A Culture of Safety
The safe handling of 4-(1-Pyrrolidinylmethyl)-4-piperidinol, as with any chemical, is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the "why" behind each piece of personal protective equipment and each procedural step, researchers can develop an intuitive approach to risk mitigation. This guide provides the foundational knowledge to build that intuition, empowering you to conduct your research with the highest standards of safety and scientific integrity.
References
- Santa Cruz Biotechnology, Inc.
- Jubilant Ingrevia.
- Fisher Scientific.
- Fisher Scientific.
- Apollo Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- UC IPM. What Are You Wearing? Basic PPE for Pesticide Safety. YouTube.
- CHEMM. Personal Protective Equipment (PPE).
- Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
- Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



